molecular formula C179H274N50O55S7 B031492 Iberiotoxin CAS No. 129203-60-7

Iberiotoxin

カタログ番号: B031492
CAS番号: 129203-60-7
分子量: 4231 g/mol
InChIキー: VDNVVLOBNHIMQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iberiotoxin is a 37-amino acid peptide, selectively isolated from the venom of the Eastern Indian red scorpion (Hottentotta tamulus), that functions as a potent and highly specific inhibitor of large-conductance calcium-activated potassium (BK or Maxi-K) channels. Its primary research value lies in its ability to precisely modulate BK channel activity, which plays a critical role in regulating membrane potential, neuronal excitability, and smooth muscle tone. By binding to the external pore region of the channel with nanomolar affinity, this compound effectively blocks potassium efflux, leading to membrane depolarization and prolonged cellular excitation. This mechanism is indispensable for investigating fundamental physiological processes, including neurovascular coupling, smooth muscle contractility in the vasculature and airways, and the modulation of neurotransmitter release. Researchers utilize this compound extensively in electrophysiology (e.g., patch-clamp studies), ex vivo tissue bath experiments, and in vivo models to elucidate the pathophysiological roles of BK channels in conditions such as hypertension, epilepsy, and asthma. Supplied as a lyophilized powder, this product is of high purity (>95% by HPLC), ensuring reliable and reproducible results for your investigative needs.

特性

IUPAC Name

5-amino-2-[[2-[[10-[[6-amino-2-[[6-amino-2-[[2-[[2-[[7,34-bis(4-aminobutyl)-37-[[2-[[2-[[2-[[10-(4-aminobutyl)-22-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-7-(2-carboxyethyl)-13,19-bis(hydroxymethyl)-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNVVLOBNHIMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C179H274N50O55S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045948
Record name Iberiotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4231 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129203-60-7
Record name Iberiotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129203607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iberiotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iberiotoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Iberiotoxin: A Technical Guide to its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberiotoxin (IbTX), a potent and selective blocker of the high-conductance calcium-activated potassium channel (BK channel), has become an indispensable tool in pharmacology and neuroscience research. This technical guide provides a comprehensive overview of the discovery, origin, and detailed characterization of this compound. It outlines the seminal experiments that led to its identification and purification from the venom of the scorpion Buthus tamulus (now Hottentotta tamulus), and delves into the methodologies used to elucidate its mechanism of action. This document is intended to serve as a detailed resource, providing researchers with the necessary information to understand and utilize this critical pharmacological agent.

Discovery and Origin

This compound was first isolated and characterized in 1990 by Galvez and colleagues from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly classified as Buthus tamulus)[1][2]. The discovery was the result of a screening effort to identify novel peptidyl probes for the high-conductance Ca2+-activated K+ channel (PK,Ca or BK channel)[2]. The venom of H. tamulus was found to contain two minor components that could block the activity of these channels, with this compound being one of them[2].

Physicochemical and Pharmacological Properties

This compound is a 37-amino acid peptide with a molecular weight of approximately 4.3 kDa[2][3]. Its primary structure displays a 68% sequence homology with charybdotoxin, another well-known scorpion toxin that also inhibits potassium channels[2]. However, a key difference lies in their net charge; this compound has four more acidic and one less basic amino acid residue, making it significantly less positively charged than charybdotoxin[3].

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Source Hottentotta tamulus (formerly Buthus tamulus)[1][2]
Amino Acid Residues 37[1]
Molecular Weight ~4.3 kDa (4230.8 Da)[2]
Molecular Formula C179H274N50O55S7[1]
Amino Acid Sequence pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln-OH[4]
Disulfide Bridges Cys7-Cys28, Cys13-Cys33, Cys17-Cys35[4]
Table 2: Pharmacological Properties of this compound
ParameterValueConditionsReference
Target High-conductance Ca2+-activated K+ channel (BK channel)[1][2]
IC50 ~250 pMSingle channel recordings in excised membrane patches from bovine aortic smooth muscle[3]
Kd ~1 nM[1][4]
Ki 250 pMPartial inhibitor of 125I-ChTX binding in bovine aortic sarcolemmal membrane vesicles[2][3]
Mechanism of Action Binds to the outer face of the BK channel, decreasing both the probability of opening and the mean open time.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this compound.

Purification of this compound from Scorpion Venom

The purification of this compound is a multi-step process involving ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

3.1.1. Venom Extraction and Preparation

  • Lyophilized crude venom from Hottentotta tamulus is the starting material.

  • Dissolve 25 mg of the lyophilized venom in 20 mM sodium borate buffer, pH 9.0.

  • Centrifuge the solution at 27,000 x g for 15 minutes to remove any insoluble material.

  • Filter the supernatant through a 0.2-µm pore size filter (e.g., Millex-GV).

3.1.2. Ion-Exchange Chromatography

  • Column: Mono S cation exchange column (HR5/5, Pharmacia LKB Biotechnology Inc.).

  • Equilibration Buffer: 20 mM sodium borate, pH 9.0.

  • Flow Rate: 0.5 ml/min.

  • Procedure:

    • Load the filtered venom extract onto the equilibrated Mono S column.

    • Wash the column with the equilibration buffer to elute unbound material.

    • Elute the bound peptides using a linear gradient of NaCl (0 to 0.75 M) over a specified time (e.g., 1 hour).

    • Collect fractions and monitor the absorbance at 280 nm.

    • Assay the fractions for their ability to inhibit 125I-charybdotoxin binding to identify the active fractions containing this compound.

3.1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 reversed-phase HPLC column (e.g., 300 Å pore size, 25 x 0.46 cm, 5-µm particle size; The Separations Group).

  • Mobile Phase A: 10 mM trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: A mixture of isopropyl alcohol and acetonitrile (2:1, v/v) in 4 mM TFA.

  • Flow Rate: 0.5 ml/min.

  • Procedure:

    • Pool the active fractions from the ion-exchange chromatography.

    • Load the pooled sample onto the C18 column equilibrated with Mobile Phase A.

    • Elute the peptides using a linear gradient of 12-19% Mobile Phase B over 36 minutes.

    • Collect 1.2 ml fractions.

    • Lyophilize the collected fractions and reconstitute them in an appropriate buffer (e.g., 100 mM NaCl, 20 mM Tris-HCl, pH 7.4) for further analysis.

Characterization of this compound

3.2.1. Polyacrylamide Gel Electrophoresis (PAGE)

  • To determine the molecular weight and purity of the purified this compound, perform SDS-PAGE under reducing and non-reducing conditions using a standard protocol (e.g., Laemmli method). A single band at approximately 4.3 kDa is expected.

3.2.2. Amino Acid Sequencing

  • The amino acid sequence of this compound was originally determined by Edman degradation[2].

    • Reduction and Alkylation: Reduce the disulfide bonds of the purified peptide with a reducing agent (e.g., dithiothreitol) and then alkylate the resulting free sulfhydryl groups (e.g., with iodoacetamide) to prevent re-oxidation.

    • Edman Degradation Cycles: Subject the reduced and alkylated peptide to automated Edman degradation. In each cycle, the N-terminal amino acid is derivatized with phenylisothiocyanate (PITC), cleaved from the peptide chain with trifluoroacetic acid, and the resulting phenylthiohydantoin (PTH)-amino acid is identified by chromatography. This process is repeated sequentially to determine the entire amino acid sequence.

Electrophysiological Analysis of this compound Activity

The blocking effect of this compound on BK channels is characterized using single-channel recordings in a planar lipid bilayer system.

3.3.1. Planar Lipid Bilayer Formation

  • Lipid Solution: Prepare a solution of synthetic phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine and 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine in a 7:3 ratio) in a non-polar solvent like n-decane.

  • Bilayer Chamber: Use a two-compartment chamber separated by a thin partition with a small aperture (50-250 µm).

  • Bilayer Formation: "Paint" the lipid solution across the aperture to form a lipid bilayer.

3.3.2. Single-Channel Recording

  • Solutions:

    • Internal (cis) solution: Typically contains a high concentration of KCl (e.g., 150 mM), a buffering agent (e.g., 10 mM HEPES, pH 7.2), and a defined concentration of free Ca2+ (e.g., buffered with EGTA to the desired concentration).

    • External (trans) solution: Can be identical to the internal solution or varied to study ion selectivity.

  • Channel Incorporation: Add membrane vesicles containing BK channels to the cis chamber. Fusion of the vesicles with the planar bilayer will incorporate the channels.

  • Data Acquisition:

    • Use a patch-clamp amplifier to apply a holding potential across the bilayer and record the ionic current flowing through the single channel.

    • Apply this compound to the external (trans) side of the channel.

    • Record the channel activity before and after the addition of the toxin to observe the blocking effect, which manifests as an increase in the duration of the closed state and a decrease in the open probability.

Visualizations

Diagram 1: this compound Purification Workflow

G cluster_0 Venom Preparation cluster_1 Ion-Exchange Chromatography cluster_2 Reversed-Phase HPLC cluster_3 Final Product venom Crude H. tamulus Venom dissolve Dissolve in 20 mM Sodium Borate, pH 9.0 venom->dissolve centrifuge Centrifuge (27,000 x g) dissolve->centrifuge filter Filter (0.2 µm) centrifuge->filter iec Mono S Cation Exchange Column filter->iec Load Supernatant elute_iec NaCl Gradient (0-0.75 M) iec->elute_iec fractions_iec Collect & Assay Fractions elute_iec->fractions_iec hplc C18 RP-HPLC Column fractions_iec->hplc Load Active Fractions elute_hplc Acetonitrile/Isopropanol Gradient hplc->elute_hplc fractions_hplc Collect Fractions elute_hplc->fractions_hplc lyophilize Lyophilize fractions_hplc->lyophilize pure_ibtx Pure this compound lyophilize->pure_ibtx

Caption: Workflow for the purification of this compound from scorpion venom.

Diagram 2: this compound Mechanism of Action on BK Channels

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space bk_channel BK Channel (α subunit) k_plus_out K⁺ Efflux bk_channel->k_plus_out Mediates This compound This compound This compound->bk_channel Blocks ca2_plus Ca²⁺ ca2_plus->bk_channel Activates depolarization Membrane Depolarization depolarization->bk_channel Activates

Caption: this compound blocks the BK channel from the extracellular side.

References

Iberiotoxin peptide sequence and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Iberiotoxin: Sequence, Structure, and Function

Introduction

This compound (IbTX) is a potent neurotoxin isolated from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly Buthus tamulus).[1] It is a 37-amino acid peptide that acts as a highly selective and high-affinity blocker of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1 or Maxi-K channels).[2][3] This specificity makes this compound an invaluable molecular probe for studying the physiological and pathophysiological roles of BK channels in various tissues, including smooth muscle and the central nervous system.[2][4] Unlike other scorpion toxins such as Charybdotoxin, which can block multiple types of potassium channels, this compound's primary target is the BK channel, making it a preferred tool for isolating and characterizing this specific channel's function.[2]

Peptide Sequence and Physicochemical Properties

This compound is a single polypeptide chain of 37 amino acids with a molecular weight of approximately 4230.9 Da.[2][5] Its amino terminus features a pyroglutamic acid residue (pGlu), and its structure is stabilized by three disulfide bridges.[2] The peptide displays 68% sequence homology with charybdotoxin but possesses a different net charge due to a higher number of acidic residues.[1][2]

Amino Acid Sequence: pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln-OH[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C179H274N50O55S7[1][5]
Molecular Weight ~4231 g/mol [6]
Amino Acid Count 37[1]
Disulfide Bridges Cys7-Cys28, Cys13-Cys33, Cys17-Cys35[2]
Source Hottentotta tamulus (scorpion)[1]

Three-Dimensional Structure

The three-dimensional structure of this compound is characterized by a common scorpion toxin fold, consisting of a short alpha-helical segment packed against a triple-stranded anti-parallel beta-sheet. This compact structure is cross-linked and stabilized by three intramolecular disulfide bonds, which are critical for its biological activity.[2][7] The overall fold is highly homologous to related toxins like charybdotoxin and kaliotoxin.[7][8]

G cluster_channel BK Channel Pore Channel Pore (Outer Vestibule) Gate Activation Gate Pore->Gate K+ Flow Block Channel Blocked (No K+ Flow) Pore->Block IbTX This compound IbTX->Pore Binds (Kd ~1-2 nM) G Resin 1. Start with C-terminal AA on Resin Cycle 2. Automated Synthesis Cycle (Fmoc Deprotection -> Coupling) Resin->Cycle Cleave 3. Cleave from Resin (TFA Cocktail) Cycle->Cleave Repeat 36x Purify1 4. HPLC Purification (Linear Peptide) Cleave->Purify1 Fold 5. Oxidative Folding (Form Disulfide Bridges) Purify1->Fold Purify2 6. Final HPLC Purification (Folded Toxin) Fold->Purify2 G Prep 1. Prepare Cells Expressing BK Channels Seal 2. Form Gigaseal with Patch Pipette Prep->Seal Rupture 3. Rupture Membrane (Whole-Cell Mode) Seal->Rupture Record1 4. Record Baseline BK Currents Rupture->Record1 Apply 5. Apply this compound to Bath Solution Record1->Apply Record2 6. Record Blocked BK Currents Apply->Record2 Analyze 7. Analyze Data (% Inhibition, IC50) Record2->Analyze

References

An In-depth Technical Guide to the Mechanism of Action of Iberiotoxin on Large-Conductance Calcium-Activated Potassium (BK) Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Iberiotoxin (IbTx), a 37-amino acid peptide toxin isolated from the scorpion Hottentotta tamulus, is a potent and highly selective blocker of large-conductance calcium- and voltage-activated potassium (BK, KCa1.1) channels.[1][2] Its primary mechanism of action is the physical occlusion of the channel's ion conduction pathway. IbTx binds with high affinity to the outer vestibule of the channel's pore-forming α subunit, thereby inhibiting potassium ion efflux.[1] This interaction is allosterically modulated by the presence of auxiliary β subunits, most notably the β4 subunit, which confers a dramatic resistance to the toxin.[3][4][5] This document provides a comprehensive overview of the molecular interactions, quantitative kinetics, structural basis, and experimental methodologies central to understanding the this compound-BK channel paradigm.

Introduction to BK Channels and this compound

BK Channels: Large-conductance calcium-activated potassium (BK) channels are unique in their dual activation by both membrane depolarization and elevations in intracellular calcium concentration.[6][7] They are composed of a tetramer of pore-forming α subunits (encoded by the KCNMA1 gene), which can associate with tissue-specific auxiliary β subunits (β1-β4).[7][8] This association fine-tunes the channel's biophysical and pharmacological properties.[3][6] BK channels are critical regulators of neuronal excitability, neurotransmitter release, and smooth muscle tone.[2][9]

This compound (IbTx): IbTx is a peptide toxin belonging to the α-KTx family, sharing significant sequence homology with charybdotoxin (ChTx).[1] However, unlike ChTx, IbTx displays remarkable selectivity for BK channels over other types of potassium channels.[2][7] This specificity has made it an invaluable pharmacological tool for isolating and studying BK channel function in native and heterologous expression systems.[10][11]

Core Mechanism of Action: Pore Occlusion

The primary inhibitory action of this compound is a high-affinity, reversible block of the BK channel pore.

  • Binding Site: IbTx binds to the outer face, or external vestibule, of the BK channel.[1] This interaction physically occludes the ion conduction pathway, preventing the passage of K+ ions.

  • Effect on Channel Gating: The binding of IbTx reduces the channel's mean open time and decreases its probability of opening, effectively inhibiting the macroscopic current.[1]

  • Molecular Interaction: The interaction involves key residues on both the toxin and the channel. While specific interactions are complex, it is understood that a critical lysine residue on the toxin (a feature common to many pore-blocking scorpion toxins) interacts with the channel's selectivity filter.[7] The toxin essentially acts as a "plug" for the channel pore.

cluster_membrane Cell Membrane BK_Channel BK Channel (α Subunit) Outer Vestibule Selectivity Filter K_ion_out K+ Ion (extracellular) BK_Channel:pore->K_ion_out This compound This compound (IbTx) This compound->BK_Channel:turret Binds to outer vestibule Block Blockage K_ion_in K+ Ion (intracellular) K_ion_in->BK_Channel:pore Flow Block->K_ion_out Inhibits K+ Efflux

Caption: this compound physically occludes the BK channel pore.

Modulation by Auxiliary β Subunits

The pharmacological sensitivity of BK channels to this compound is dramatically influenced by the associated β subunits. This differential sensitivity is the basis for classifying BK channels into "Type I" (sensitive) and "Type II" (resistant) subtypes.[3]

  • β1 Subunit: Co-expression of the β1 subunit with the α subunit can decrease IbTx association rates and significantly slow dissociation rates, effectively trapping the toxin and enhancing the block.[7]

  • β4 Subunit: The neuronal β4 subunit confers profound resistance to this compound.[3][4][5] The extracellular loop of the β4 subunit is believed to sterically hinder the binding of IbTx to its site on the α subunit.[3] This results in a massive increase in the toxin concentration required for inhibition.[7] This resistance is a key pharmacological marker for BK channels containing the β4 subunit.[3][9]

cluster_sensitive Type I (IbTx-Sensitive) cluster_resistant Type II (IbTx-Resistant) BK BK Channels Alpha_only α Subunit Alone BK->Alpha_only Alpha_Beta4 α + β4 Subunit BK->Alpha_Beta4 Alpha_Beta1 α + β1 Subunit Alpha_Beta2 α + β2 Subunit

Caption: Classification of BK channels by this compound sensitivity.

Quantitative Analysis of this compound Interaction

The interaction between this compound and BK channels has been quantified under various conditions, highlighting the profound effect of subunit composition.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

Channel CompositionParameterValueReference
BK Channel (general)Kd~1 nM[1]
Human BK (α subunit)KD26 nM[2]
α + β4 SubunitIC50 Increase250- to 1000-fold[7]

Table 2: Kinetic Parameters of this compound Interaction

Channel CompositionParameterEffect of β subunitReference
α + β1 SubunitAssociation Rate (kon)Reduced ~40-fold vs. α alone[7]
α + β1 SubunitDissociation Rate (koff)Reduced ~100-fold vs. α alone[7]
α + β4 SubunitAssociation Rate (kon)Reduced 250- to 1000-fold vs. α alone[7]
Human BK (α subunit)Dissociation Rate (koff)5.4 × 10-4 s-1[2]

Experimental Protocols for Studying IbTx-BK Interaction

Electrophysiology: Whole-Cell Patch-Clamp

This technique is the gold standard for measuring the effect of IbTx on BK channel currents in real-time.

Objective: To quantify the inhibition of BK channel currents by a specific concentration of this compound.

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293) heterologously expressing the desired BK channel subunits (e.g., α alone, or α + β4). Alternatively, use acutely dissociated primary neurons.[9]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a specified free Ca2+ concentration (e.g., 10 µM) buffered with CaCl2 (pH 7.2).[6]

  • Pharmacological Isolation: To isolate BK currents, other voltage-gated channels are often blocked. Add Tetrodotoxin (TTX, ~1 µM) to block sodium channels and 4-Aminopyridine (4-AP, ~100 µM) to block other potassium channels.[9] The total BK current can be confirmed by its sensitivity to a general BK channel blocker like paxilline (~3 µM).[9]

  • Recording Protocol:

    • Establish a whole-cell patch-clamp configuration.[12]

    • Hold the cell membrane potential at a negative value (e.g., -80 mV) where BK channels are closed.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward K+ currents. This establishes the baseline current.

    • Perfuse the cell with the external solution containing a known concentration of this compound (e.g., 100 nM).[10]

    • Repeat the voltage-step protocol after a sufficient incubation period (e.g., 2-5 minutes) to allow the toxin to bind and reach equilibrium.[10][13]

  • Data Analysis: Compare the current amplitudes at each voltage step before and after IbTx application. Calculate the percentage of current inhibition to determine the toxin's effect.

A Prepare cells expressing BK channels (α or α+β4) B Establish whole-cell patch-clamp configuration A->B C Apply voltage steps (e.g., -80mV to +80mV) B->C D Record baseline BK currents C->D E Perfuse cell with This compound (e.g., 100 nM) D->E F Incubate for 2-5 min to reach equilibrium E->F G Re-apply voltage steps F->G H Record post-IbTx BK currents G->H I Analyze Data: Calculate % inhibition H->I

Caption: Experimental workflow for patch-clamp analysis.
Site-Directed Mutagenesis

This molecular biology technique is used to identify specific amino acid residues on the BK channel that are critical for this compound binding.

Objective: To determine if a specific residue in the outer pore region of the BK α subunit is part of the IbTx binding site.

Methodology:

  • Hypothesis: Based on structural models or homology to other channels, identify a candidate residue (e.g., an aspartate in the pore turret).

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to create a plasmid encoding a mutant BK channel where the target residue is changed to a neutral amino acid (e.g., alanine).

  • Expression: Transfect HEK293 cells with the plasmid containing the mutant channel DNA.

  • Functional Assay: Perform the whole-cell patch-clamp protocol described above on cells expressing the mutant channel.

  • Analysis: Compare the sensitivity of the mutant channel to IbTx with that of the wild-type channel. A significant reduction in inhibition (i.e., a much higher IC50) for the mutant channel indicates that the mutated residue is a key component of the toxin's binding site.

References

Iberiotoxin: A High-Affinity Selective Blocker of Large-Conductance Ca2+-Activated K+ (BK) Channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Iberiotoxin (IbTX) is a potent neurotoxin isolated from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly Buthus tamulus).[1][2] It is a 37-amino acid peptide that has garnered significant interest in the scientific community for its high affinity and remarkable selectivity as an inhibitor of the large-conductance Ca2+-activated K+ (BK) channels, also known as Maxi-K or KCa1.1 channels.[1][3] This specificity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of BK channels in a variety of cellular processes.

BK channels are unique in that they are activated by both membrane depolarization and elevations in intracellular calcium concentration.[4][5] This dual activation allows them to play a critical role in regulating neuronal excitability, neurotransmitter release, smooth muscle tone, and other key physiological functions.[5][6] By selectively blocking these channels, this compound enables researchers to dissect their contributions to cellular signaling and explore their potential as therapeutic targets.

This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical properties, experimental protocols for its use, and its role in relevant signaling pathways.

Structure and Physicochemical Properties

This compound is a single-chain polypeptide with a molecular weight of approximately 4.3 kDa.[3] Its primary structure consists of 37 amino acids, with a pyroglutamic acid residue at the N-terminus.[3] The peptide shares 68% sequence homology with charybdotoxin, another well-known BK channel blocker.[2][7]

Mechanism of Action

This compound exerts its inhibitory effect by binding with high affinity to the outer vestibule of the BK channel pore.[1][7] This binding is a reversible, bimolecular reaction that physically occludes the ion conduction pathway, thereby preventing the efflux of potassium ions.[2][7] The toxin's interaction with the channel decreases both the probability of the channel opening and the mean open time.[1] Unlike some other channel blockers, this compound's action is voltage-independent.

The binding of this compound is competitive with tetraethylammonium (TEA), a classical potassium channel blocker, suggesting that their binding sites overlap within the external vestibule of the channel.[7] The association rate of this compound is sensitive to the external potassium concentration, indicating that surface charges in the channel's outer mouth play a role in modulating toxin binding.[2][7]

Quantitative Data: Binding Affinity and Kinetics

The interaction of this compound with BK channels has been quantified in various experimental systems. The following tables summarize key binding and kinetic parameters.

ParameterValueSpecies/TissueExperimental ConditionsReference(s)
Equilibrium Dissociation Constant (Kd) ~1 nMScorpion (Buthus tamulus) venomNot specified[1][8]
1.16 nMSkeletal muscle membrane incorporated into planar lipid bilayers300 mM K+ internal, 300 mM Na+ external[2][7]
~250 pMBovine aortic smooth muscleNot specified[9]
5 pMSmooth muscle sarcolemmal maxi-K channelsLow ionic strength conditions (radioligand binding assay)[10]
26 nMCloned human BK channel (HEK293 cells)Macroscopic blocking assay of whole-cell current[11][12]
Half-maximal Inhibitory Concentration (IC50) ~250 pMBovine aortic smooth muscleNot specified[13]
~2 nMNot specifiedNot specified[3]
Association Rate Constant (kon) 3.3 x 10^6 M-1s-1Skeletal muscle membrane incorporated into planar lipid bilayers300 mM K+ internal, 300 mM Na+ external[3][7]
Dissociation Rate Constant (koff) 3.8 x 10^-3 s-1Skeletal muscle membrane incorporated into planar lipid bilayers300 mM K+ internal, 300 mM Na+ external[3][7]
5.4 x 10^-4 s-1Cloned human BK channel (HEK293 cells)Macroscopic blocking assay of whole-cell current[11][12]

Signaling Pathways and Experimental Workflows

BK Channel Negative Feedback Loop in Neurons

BK channels are crucial components of a negative feedback mechanism that regulates neuronal excitability.[6] Membrane depolarization leads to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of Ca2+. The concurrent depolarization and rise in intracellular Ca2+ activate nearby BK channels.[4][6] The subsequent efflux of K+ through BK channels hyperpolarizes the membrane, which in turn leads to the deactivation of VGCCs, thus terminating the Ca2+ signal.[14] this compound can be used to dissect this pathway by selectively inhibiting the BK channel component.

BK_Channel_Signaling cluster_membrane Plasma Membrane VGCC Voltage-Gated Ca2+ Channel BK_Channel BK Channel VGCC->BK_Channel Ca2+ influx BK_Channel->VGCC Membrane Hyperpolarization Repolarization Membrane Repolarization BK_Channel->Repolarization K+ efflux This compound This compound This compound->BK_Channel Block Depolarization Membrane Depolarization Depolarization->VGCC Activates

BK channel-mediated negative feedback on voltage-gated Ca2+ channels.
Experimental Workflow: Characterizing this compound Effects using Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of ion channel modulators like this compound.[15][16] The following diagram outlines a typical workflow for characterizing the inhibitory effects of this compound on BK channels in a whole-cell patch-clamp configuration.

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_analysis Data Analysis A Prepare Cell Culture (e.g., HEK293 expressing BK channels) B Pull Patch Pipette (Resistance: 2-5 MΩ) A->B C Prepare Internal and External Solutions B->C D Obtain Gigaohm Seal and Establish Whole-Cell Configuration C->D E Record Baseline BK Currents (Voltage-step protocol) D->E F Perfuse with this compound (e.g., 100 nM) E->F G Record BK Currents in the Presence of this compound F->G H Washout this compound and Record Recovery G->H I Measure Current Amplitude and Kinetics G->I H->I J Construct Dose-Response Curve (Calculate IC50) I->J K Analyze On/Off Rates J->K

Workflow for assessing this compound's effect on BK channels.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized method for recording BK channel currents and assessing their inhibition by this compound. Specific parameters may need to be optimized for different cell types and recording systems.

1. Cell Preparation:

  • Culture cells expressing BK channels (e.g., HEK293, primary neurons, or smooth muscle cells) on glass coverslips.
  • On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the cells with external solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and an appropriate concentration of free Ca2+ (e.g., 10 µM, buffered with EGTA) to activate BK channels. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 µM) in a suitable buffer (e.g., external solution with 0.1% BSA to prevent non-specific binding) and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
  • Approach a target cell with the patch pipette while applying positive pressure.
  • Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.
  • Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
  • Clamp the membrane potential at a holding potential where BK channels are largely closed (e.g., -80 mV).
  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit outward BK currents.
  • Record baseline currents for a stable period.
  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
  • After the effect of the toxin has reached a steady state, record the currents using the same voltage-step protocol.
  • To assess the reversibility of the block, perfuse the chamber with the control external solution (washout).

4. Data Analysis:

  • Measure the peak or steady-state current amplitude at each voltage step before, during, and after this compound application.
  • Calculate the percentage of current inhibition at each voltage.
  • To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition as a function of toxin concentration. Fit the data to a Hill equation.

Radioligand Binding Assay

This protocol describes a method for quantifying the binding of a radiolabeled this compound analog to membranes containing BK channels.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing BK channels in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
  • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

2. Binding Assay:

  • A radiolabeled derivative of this compound, such as [125I]IbTX-D19Y/Y36F, is necessary as native this compound cannot be biologically active when radioiodinated.[10]
  • Set up assay tubes containing:
  • Total Binding: Binding buffer, radiolabeled this compound, and membrane preparation.
  • Non-specific Binding: Binding buffer, radiolabeled this compound, a high concentration of unlabeled this compound (e.g., 1 µM), and membrane preparation.
  • Competition Binding: Binding buffer, radiolabeled this compound, varying concentrations of the competitor compound, and membrane preparation.
  • Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Specific Binding: Subtract the non-specific binding from the total binding.
  • Kd and Bmax Determination: Perform a saturation binding experiment with increasing concentrations of the radiolabeled this compound. Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
  • Ki Determination: For competition assays, plot the percentage of specific binding as a function of the competitor concentration. Fit the data to a competition binding equation to determine the IC50 of the competitor. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This compound Resistance

It is important to note that not all BK channels are sensitive to this compound. The presence of the auxiliary β4 subunit confers resistance to the toxin.[17][18] This phenomenon is particularly relevant in the central nervous system, where β4-containing, this compound-resistant BK channels have been identified in specific neuronal populations.[17][18] Researchers should be aware of this potential for differential sensitivity when interpreting experimental results.

Applications in Research and Drug Development

This compound's high selectivity for BK channels makes it an indispensable tool for:

  • Target validation: Confirming the involvement of BK channels in specific physiological or pathophysiological processes.

  • Functional studies: Isolating and characterizing the roles of BK channels in complex biological systems.

  • Screening assays: Developing high-throughput screens for novel BK channel modulators by using this compound as a positive control or to define non-specific effects.

  • Structural biology: Probing the external vestibule of the BK channel pore.

Conclusion

This compound is a powerful and selective pharmacological probe for studying the function and regulation of large-conductance Ca2+-activated K+ channels. Its high affinity and well-characterized mechanism of action have made it a cornerstone of BK channel research. A thorough understanding of its properties, combined with appropriate experimental design and execution, will continue to facilitate new discoveries in the roles of BK channels in health and disease, and aid in the development of novel therapeutics targeting this important class of ion channels.

References

The Homology of Iberiotoxin and Charybdotoxin: A Technical Guide to Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberiotoxin (IbTX) and Charybdotoxin (ChTX), two potent neurotoxins isolated from scorpion venom, serve as invaluable tools in the study of potassium channels. Despite sharing a significant degree of structural and sequence homology, they exhibit distinct selectivity profiles for different potassium channel subtypes. This technical guide provides an in-depth analysis of the core similarities and differences between IbTX and ChTX, with a focus on their structure, function, and the experimental methodologies used to characterize them. We present a comprehensive compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of these toxins and their interactions with their target ion channels.

Introduction

This compound and Charybdotoxin are 37-amino acid peptides that act as potent blockers of potassium channels.[1] They share a remarkable 68% sequence identity and a conserved three-dimensional structure, yet their pharmacological profiles diverge significantly.[1][2] ChTX is a blocker of both high-conductance calcium-activated potassium (BK or Maxi-K) channels and certain voltage-gated potassium channels, most notably Kv1.3.[2][3] In contrast, IbTX is a highly selective blocker of BK channels.[3] This difference in selectivity makes them powerful probes for dissecting the physiological roles of these distinct channel types and provides a compelling case study in the molecular determinants of toxin-channel interactions.

Structural and Sequence Homology

The high degree of sequence homology between IbTX and ChTX is the foundation of their similar three-dimensional folds. A sequence alignment of the two toxins reveals the conserved and divergent residues.

Sequence Alignment:

ToxinSequence
Charybdotoxin X-M-P-T-V-D-V-R-C-S-V-S-E-C-W-G-R-C-K-L-F-G-E-S-A-G-K-C-M-N-G-K-C-K-C-Y-P-H
This compound X-P-T-I-D-V-D-C-S-V-S-K-E-C-W-S-V-C-K-D-L-F-G-V-D-R-G-K-C-M-G-K-K-C-R-C-Y-Q-S

Alignment based on available literature. X denotes a pyroglutamic acid residue.

The conserved cysteine residues form three disulfide bridges that are crucial for the stability of their characteristic alpha/beta scaffold. The differences in the amino acid sequences, particularly in the regions that interact with the channel pore and vestibule, are thought to be responsible for their distinct selectivities.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of this compound and Charybdotoxin with their primary target channels.

Table 1: Binding Affinity and Potency of this compound (IbTX)

Target ChannelParameterValueSpecies/PreparationReference
BK (Maxi-K)Kd~1 nMBovine aortic smooth muscle[4]
BK (Maxi-K)Kd1.16 nMSkeletal muscle in lipid bilayer[1][5]
BK (Maxi-K)IC50~2 nMNot specified
Kv1.3ActivityNo effectHuman T lymphocytes[6]

Table 2: Binding Affinity and Potency of Charybdotoxin (ChTX)

Target ChannelParameterValueSpecies/PreparationReference
BK (Maxi-K)IC50~15 nMRat brain synaptosomes[7]
Kv1.3Kd8-14 pMHuman T lymphocytes[8]
Kv1.3Kd25-30 pMRat brain synaptosomes[6]
Kv1.3Ki8 pMRat brain synaptosomes[6]
Kv (voltage-gated)IC50~40 nMRat brain synaptosomes[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare this compound and Charybdotoxin.

Radioligand Binding Assay for Charybdotoxin

This protocol is adapted from studies characterizing [125I]ChTX binding to brain synaptosomes.[6]

Objective: To determine the binding affinity (Kd) and density (Bmax) of Charybdotoxin to its receptor on target membranes.

Materials:

  • Synaptosomal membrane preparation from rat brain

  • [125I]Charybdotoxin (radioligand)

  • Unlabeled Charybdotoxin

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and prepare synaptosomal membranes through differential centrifugation. Resuspend the final membrane pellet in binding buffer.[2]

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane suspension, 50 µL of [125I]ChTX at various concentrations, and 50 µL of binding buffer.

    • Non-specific Binding: 150 µL of membrane suspension, 50 µL of [125I]ChTX at various concentrations, and 50 µL of a high concentration of unlabeled Charybdotoxin (e.g., 1 µM).

    • Competition Assay: 150 µL of membrane suspension, 50 µL of a fixed concentration of [125I]ChTX, and 50 µL of varying concentrations of unlabeled Charybdotoxin or this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[2]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax for saturation binding experiments, or IC50 and Ki for competition experiments.[2]

Single-Channel Recording in Planar Lipid Bilayers

This protocol is based on methods used to study the block of BK channels by this compound.[1][5]

Objective: To measure the kinetics of toxin binding and unbinding to a single ion channel.

Materials:

  • Planar lipid bilayer setup (two chambers separated by a small aperture)

  • Purified BK channels or membrane vesicles containing BK channels

  • Phospholipid solution (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine/1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine in n-decane)

  • Symmetric salt solutions (e.g., 300 mM KCl, 10 mM HEPES, pH 7.2) for both chambers

  • This compound or Charybdotoxin solution

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Bilayer Formation: "Paint" the phospholipid solution across the aperture separating the two chambers to form a stable lipid bilayer.[9][10][11]

  • Channel Incorporation: Add purified BK channels or membrane vesicles to the cis chamber. Channel incorporation into the bilayer can be monitored by observing discrete steps in current.

  • Single-Channel Recording: Apply a constant voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. The current will fluctuate between a closed state (zero current) and an open state (a defined current amplitude).

  • Toxin Application: After obtaining stable single-channel recordings, add a known concentration of this compound or Charybdotoxin to the cis (extracellular) side of the channel.

  • Data Acquisition: Record long stretches of single-channel activity in the presence of the toxin. The toxin binding will manifest as long silent periods (blocked state).

  • Data Analysis: Analyze the dwell times in the open, closed, and blocked states to determine the association (kon) and dissociation (koff) rate constants for toxin binding. The equilibrium dissociation constant (Kd) can be calculated as koff/kon.[5]

Whole-Cell Patch Clamp of Kv1.3 Channels in Xenopus Oocytes

This protocol is adapted from studies investigating the effects of toxins on Kv1.3 channels expressed in Xenopus oocytes.[12]

Objective: To measure the effect of toxins on the macroscopic currents of a specific ion channel subtype.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the Kv1.3 channel

  • Microinjection setup

  • Patch-clamp setup with an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette solution (intracellular): e.g., 100 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2

  • Bath solution (extracellular): e.g., 100 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4

  • This compound or Charybdotoxin solutions

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with cRNA encoding the Kv1.3 channel. Incubate the oocytes for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber filled with bath solution.

    • Pull a patch pipette with a resistance of 1-3 MΩ when filled with pipette solution.

    • Approach the oocyte with the pipette and form a high-resistance (>1 GΩ) seal with the oocyte membrane (cell-attached configuration).

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.[4][13][14]

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps to elicit Kv1.3 currents.

    • Record the resulting currents before and after the application of this compound or Charybdotoxin to the bath solution.

  • Data Analysis: Measure the peak current amplitude at each voltage step. Construct dose-response curves by plotting the percentage of current inhibition as a function of toxin concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The distinct channel selectivities of this compound and Charybdotoxin allow for the targeted disruption of specific signaling pathways.

Signaling Pathways

Blockade of BK and Kv1.3 channels by these toxins can have profound effects on cellular function. The following diagrams illustrate the key signaling cascades affected.

BK_Channel_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Depolarization Depolarization BK_channel BK Channel Depolarization->BK_channel Activates Ca_influx Ca²⁺ Influx (e.g., via VDCCs) Ca_influx->BK_channel Activates Hyperpolarization Membrane Hyperpolarization BK_channel->Hyperpolarization Causes IbTX This compound IbTX->BK_channel Blocks ChTX_BK Charybdotoxin ChTX_BK->BK_channel Blocks Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability Reduced_Ca_influx Reduced Ca²⁺ Influx Hyperpolarization->Reduced_Ca_influx Negative Feedback Altered_neurotransmitter_release Altered Neurotransmitter Release Reduced_Ca_influx->Altered_neurotransmitter_release

Figure 1: Signaling pathway involving the BK channel. Activation by depolarization and intracellular calcium leads to hyperpolarization, which provides negative feedback on cellular excitability and calcium influx. Both this compound and Charybdotoxin block these channels, disrupting this regulatory loop.

Kv1_3_Channel_Signaling cluster_membrane T-Cell Membrane cluster_intracellular Intracellular Signaling TCR_activation T-Cell Receptor Activation Membrane_depolarization Membrane Depolarization TCR_activation->Membrane_depolarization Kv1_3_channel Kv1.3 Channel Membrane_depolarization->Kv1_3_channel Activates K_efflux K⁺ Efflux Kv1_3_channel->K_efflux ChTX_Kv Charybdotoxin ChTX_Kv->Kv1_3_channel Blocks Membrane_hyperpolarization Maintained Negative Membrane Potential K_efflux->Membrane_hyperpolarization Ca_influx_sustained Sustained Ca²⁺ Influx (CRAC) Membrane_hyperpolarization->Ca_influx_sustained Drives NFAT_activation NFAT Activation Ca_influx_sustained->NFAT_activation Gene_transcription Gene Transcription (e.g., IL-2) NFAT_activation->Gene_transcription T_cell_proliferation T-Cell Proliferation & Activation Gene_transcription->T_cell_proliferation

Figure 2: Role of the Kv1.3 channel in T-cell activation. The channel maintains the negative membrane potential required for sustained calcium influx, which is essential for T-cell proliferation and activation. Charybdotoxin blocks this process, leading to immunosuppression.

Experimental Workflow

The following diagram outlines a logical workflow for comparing the selectivity of this compound and Charybdotoxin.

Toxin_Comparison_Workflow cluster_toxin_prep Toxin Preparation cluster_channel_prep Channel Preparation cluster_assays Functional Assays cluster_analysis Data Analysis and Conclusion start Start: Compare Selectivity of IbTX and ChTX purify_toxins Purify Native Toxins or Synthesize Chimeric Toxins start->purify_toxins express_bk Express BK Channels (e.g., in oocytes or cell lines) start->express_bk express_kv1_3 Express Kv1.3 Channels (e.g., in oocytes or cell lines) start->express_kv1_3 binding_assay Radioligand Binding Assay (e.g., with ¹²⁵I-ChTX) purify_toxins->binding_assay electro_phys_bk Electrophysiology on BK Channels (Patch Clamp or Bilayer) purify_toxins->electro_phys_bk electro_phys_kv1_3 Electrophysiology on Kv1.3 Channels (Patch Clamp) purify_toxins->electro_phys_kv1_3 express_bk->binding_assay express_bk->electro_phys_bk express_kv1_3->binding_assay express_kv1_3->electro_phys_kv1_3 analyze_data Determine Kd, Ki, IC₅₀ for each toxin-channel interaction binding_assay->analyze_data electro_phys_bk->analyze_data electro_phys_kv1_3->analyze_data conclusion Conclude Selectivity Profile of each Toxin analyze_data->conclusion

Figure 3: Experimental workflow for comparing the selectivity of this compound and Charybdotoxin. The process involves preparing the toxins and target channels, performing functional assays, and analyzing the data to determine their respective selectivity profiles.

Conclusion

This compound and Charybdotoxin, despite their high degree of homology, offer a compelling example of how subtle changes in protein structure can lead to significant differences in pharmacological function. Their distinct selectivities for BK and Kv1.3 channels have made them indispensable tools for neurobiologists, pharmacologists, and immunologists. A thorough understanding of their properties, facilitated by the quantitative data, detailed protocols, and pathway analyses presented in this guide, is crucial for their effective use in research and for the potential development of novel therapeutics targeting these important ion channels.

References

The Definitive Guide to Iberiotoxin: From Scorpion Venom to a Potent BK Channel Probe

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Iberiotoxin, a highly selective peptide blocker of the high-conductance calcium-activated potassium (BK) channel. Sourced from scorpion venom, this potent neurotoxin has become an invaluable tool in neuroscience and pharmacology for the study of BK channel function and its role in various physiological processes. This document details its native source, physicochemical properties, mechanism of action, and provides detailed protocols for its purification and electrophysiological characterization.

Native Source and Physicochemical Properties

This compound is a 37-amino acid peptide originally isolated from the venom of the Eastern Indian red scorpion, Buthus tamulus (also known as Hottentotta tamulus)[1][2]. While this species is the primary source, related toxins have been identified in the venom of other scorpions, including Androctonus australis and Buthus occitanus.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight ~4.3 kDa[1]
Amino Acid Sequence pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln-OH[1]
Structure Contains three disulfide bridges[3]
Homology 68% sequence homology with Charybdotoxin[1][2]

Mechanism of Action: A Highly Specific BK Channel Blocker

This compound is a potent and highly selective blocker of the high-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels. These channels are unique in that they are activated by both membrane depolarization and increases in intracellular calcium concentration[4]. The activation of BK channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane, thereby acting as a negative feedback mechanism to regulate cellular excitability[4][5].

This compound exerts its blocking effect by binding to the outer vestibule of the BK channel pore, physically occluding the ion conduction pathway[6]. This interaction is highly specific, and this compound shows little to no activity on other types of potassium channels, making it a more selective tool than the related toxin, Charybdotoxin[1][7]. The binding of this compound reduces both the probability of the channel opening and the mean open time[1][2].

The quantitative parameters of this compound's interaction with the BK channel are presented below.

ParameterValueConditionsReference
Dissociation Constant (Kd) ~1 nM[2]
IC50 ~250 pMSingle channel recordings in bovine aortic smooth muscle[1]
Association Rate Constant (kon) 3.3 x 10^6 M⁻¹s⁻¹300 mM internal K+, 300 mM external Na+[6]
Dissociation Rate Constant (koff) 3.8 x 10⁻³ s⁻¹300 mM internal K+, 300 mM external Na+[6]

Experimental Protocols

Purification of this compound from Buthus tamulus Venom

The following protocol outlines the purification of this compound from crude scorpion venom, primarily based on a combination of ion-exchange and reverse-phase high-performance liquid chromatography (RP-HPLC)[1][8].

Materials:

  • Crude venom of Buthus tamulus

  • Ion-exchange chromatography column (e.g., Biorex-70)

  • Reverse-phase HPLC system with a C18 column

  • Appropriate buffers and solvents (e.g., ammonium acetate, acetonitrile, trifluoroacetic acid)

  • Lyophilizer

  • Spectrophotometer for protein quantification

Procedure:

  • Venom Solubilization: Dissolve the crude venom in a suitable starting buffer for ion-exchange chromatography (e.g., 10 mM ammonium acetate, pH 7.0).

  • Centrifugation: Centrifuge the solubilized venom to remove any insoluble material.

  • Ion-Exchange Chromatography:

    • Load the supernatant onto a pre-equilibrated ion-exchange column.

    • Wash the column with the starting buffer to remove unbound components.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 10 mM to 500 mM ammonium acetate).

    • Collect fractions and monitor the absorbance at 280 nm.

  • Bioassay of Fractions: Test the collected fractions for BK channel blocking activity using an appropriate assay (e.g., electrophysiology on a known BK channel-expressing cell line).

  • Reverse-Phase HPLC:

    • Pool the active fractions from the ion-exchange chromatography step.

    • Inject the pooled sample onto a C18 RP-HPLC column.

    • Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Purity Analysis and Confirmation:

    • Collect the peak corresponding to this compound.

    • Assess the purity of the collected fraction by analytical RP-HPLC and SDS-PAGE.

    • Confirm the identity of the purified peptide by mass spectrometry and N-terminal sequencing.

  • Lyophilization: Lyophilize the purified this compound for long-term storage.

Electrophysiological Characterization using Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of this compound on BK channels in living cells[9][10][11][12][13].

Materials:

  • Cell line expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a defined free Ca²⁺ concentration, pH 7.2)

  • Purified this compound stock solution

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips suitable for microscopy and allow them to adhere.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording BK Currents:

    • Clamp the cell membrane at a holding potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 mV increments) to elicit outward BK currents.

    • Record the resulting currents.

  • Application of this compound:

    • After obtaining stable baseline recordings, perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

    • Repeat the voltage-step protocol to record BK currents in the presence of the toxin.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after the application of this compound.

    • Calculate the percentage of current inhibition by this compound.

    • Construct a dose-response curve by applying different concentrations of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of BK Channel Activation and this compound Blockade

BK_Channel_Signaling cluster_membrane Cell Membrane BK_Channel BK Channel (KCa1.1) K_Efflux K⁺ Efflux BK_Channel->K_Efflux Mediates VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates This compound This compound This compound->BK_Channel Block Blockade Depolarization Membrane Depolarization Depolarization->BK_Channel Activates Depolarization->VGCC Activates Ca_Influx->BK_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes Block->BK_Channel Inhibits K⁺ Efflux

Caption: Signaling pathway of BK channel activation and its inhibition by this compound.

Experimental Workflow for this compound Research

Iberiotoxin_Workflow cluster_purification Purification cluster_characterization Characterization Venom Crude Buthus tamulus Venom Ion_Exchange Ion-Exchange Chromatography Venom->Ion_Exchange RPHPLC Reverse-Phase HPLC Ion_Exchange->RPHPLC Purified_IbTX Purified this compound RPHPLC->Purified_IbTX Patch_Clamp Whole-Cell Patch-Clamp Purified_IbTX->Patch_Clamp Apply to cells Data_Acquisition Data Acquisition (BK Currents) Patch_Clamp->Data_Acquisition Data_Analysis Data Analysis (IC50, Kinetics) Data_Acquisition->Data_Analysis

Caption: Experimental workflow from scorpion venom to electrophysiological data.

Logical Relationship of this compound's Specificity

Iberiotoxin_Specificity cluster_channels Potassium Channels This compound This compound BK_Channel BK Channel (KCa1.1) This compound->BK_Channel High Affinity Binding (Potent Blockade) Other_K_Channels Other K⁺ Channels (e.g., Kv, SK) This compound->Other_K_Channels No Significant Binding (No Blockade)

Caption: this compound's selective inhibition of BK channels over other potassium channels.

References

Methodological & Application

Application Notes and Protocols for Iberiotoxin in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Iberiotoxin (IbTX), a potent and selective blocker of the large-conductance calcium-activated potassium (BK) channel, in electrophysiological research. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the design and execution of robust experiments.

Introduction to this compound

This compound is a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus).[1][2] It is a highly selective and potent inhibitor of the BK channel (also known as the Maxi-K, KCa1.1, or Slo1 channel).[2] This specificity makes this compound an invaluable pharmacological tool for isolating and characterizing BK channel currents in various cell types and for investigating the physiological and pathophysiological roles of these channels.

Mechanism of Action

This compound binds to the external vestibule of the BK channel, physically occluding the ion conduction pathway.[3] This binding event reduces both the probability of the channel opening and the mean open time, effectively inhibiting the flow of potassium ions.[1] The toxin exhibits high affinity for the alpha subunit of the BK channel. However, the presence of certain auxiliary beta subunits, particularly the β4 subunit, can confer resistance to this compound, a crucial consideration in experimental design.[4][5]

Quantitative Data for Experimental Design

The following tables summarize the key quantitative parameters of this compound interaction with BK channels, compiled from various studies. These values are essential for determining appropriate toxin concentrations and interpreting experimental results.

Table 1: this compound Binding and Inhibitory Constants
ParameterValueCell/Tissue TypeNotes
Kd (Dissociation Constant) ~1 nMSkeletal Muscle MembraneHigh-affinity binding to the outer face of the channel.[1]
IC50 (Half-maximal Inhibitory Concentration) ~2 nMNot specifiedGeneral value for selective inhibition of high conductance Ca2+-activated K+ channels.[2]
Ki (Inhibitory Constant) 250 pMBovine Aortic Sarcolemmal Membrane VesiclesPartial inhibitor of 125I-Charybdotoxin binding.[2]
Table 2: Kinetic Parameters of this compound Binding
ParameterValueConditions
Association Rate Constant (kon) 3.3 x 10^6 M⁻¹s⁻¹300 mM K+ internal, 300 mM Na+ external
Dissociation Rate Constant (koff) 3.8 x 10⁻³ s⁻¹300 mM K+ internal, 300 mM Na+ external
Table 3: Effective Concentrations in Electrophysiology Experiments
ConcentrationEffectCell/Tissue TypeReference
100 nM Reduced whole-cell outward currents in 67% of neurons; prolonged action potential duration and increased firing frequency.Rat Dorsal Root Ganglion Neurons[6]
150 nM Increased quantal content of end-plate potentials to 177.5% of control.Mouse Motor Nerve Terminals[7]
200 nM Used to isolate this compound-sensitive BK currents.Cerebellar Purkinje Neurons[8]
100 nmol/L Used to define voltage-gated K+ currents by blocking BK channels.Small Mesenteric Artery Myocytes[9]

Experimental Protocols

The following are generalized protocols for common electrophysiology techniques used to study BK channels with this compound. Researchers should adapt these protocols based on their specific cell type and recording equipment.

Whole-Cell Voltage-Clamp Recording

This protocol is designed to isolate and record macroscopic BK channel currents from a single cell.

Objective: To measure the effect of this compound on whole-cell BK currents.

Materials:

  • Cells: Cultured cells or acutely dissociated neurons expressing BK channels.

  • Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.[10][11][12]

  • Borosilicate glass capillaries: For pulling patch pipettes.

  • Solutions:

    • External (Bath) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Osmolarity adjusted to ~290 mOsm and bubbled with 95% O2/5% CO2.[13] Other compositions can be used.

    • Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. pH adjusted to 7.3 with KOH. Osmolarity adjusted to 260-280 mOsm.[12] The Ca2+/EGTA ratio can be adjusted to achieve a specific free Ca2+ concentration to activate BK channels.

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 µM) in a suitable buffer (e.g., containing 0.1% BSA to prevent adhesion) and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.[13]

  • Cell Plating: Plate cells at an appropriate density in the recording chamber.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a negative membrane potential (e.g., -70 mV) where BK channels are typically closed.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit outward K+ currents.

  • Data Acquisition (Control): Record the family of outward currents in the absence of this compound.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 100 nM).

  • Data Acquisition (this compound): After a sufficient incubation period (typically a few minutes to allow for binding), repeat the voltage-clamp protocol to record the currents in the presence of the toxin.

  • Data Analysis:

    • Subtract the currents recorded in the presence of this compound from the control currents to obtain the this compound-sensitive BK current.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships to quantify the effect of the toxin.

Single-Channel Recording (Cell-Attached or Excised Patch)

This protocol is for observing the effect of this compound on the gating of individual BK channels.

Objective: To measure the effect of this compound on the open probability and mean open time of single BK channels.

Procedure:

  • Establish a Gigaohm Seal: Follow steps 3.1.1 - 3.1.3 to form a high-resistance seal on the cell membrane (cell-attached) or to excise a patch of membrane (inside-out or outside-out).

  • Recording: In the appropriate configuration (e.g., outside-out for external application of this compound), apply a constant depolarizing voltage to activate BK channels and record single-channel openings and closings.

  • This compound Application: Perfuse the patch with a solution containing this compound.

  • Analysis: Analyze the single-channel records to determine the open probability (Po), mean open time, and mean closed time before and after toxin application. This compound will cause long silent periods in the channel activity.[3]

Visualizations

Signaling Pathway: this compound Block of the BK Channel

Caption: this compound binds to the BK channel's external face, blocking K+ efflux.

Experimental Workflow: Whole-Cell Voltage-Clamp

Electrophysiology_Workflow start Start prepare_cells Prepare Cells & Solutions start->prepare_cells pull_pipette Pull Patch Pipette prepare_cells->pull_pipette form_seal Form Gigaohm Seal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_control Record Control Currents (Voltage-Clamp Steps) whole_cell->record_control apply_ibtx Apply this compound record_control->apply_ibtx record_ibtx Record Currents with this compound apply_ibtx->record_ibtx analysis Data Analysis (Subtract Currents) record_ibtx->analysis end End analysis->end

Caption: Workflow for a whole-cell voltage-clamp experiment using this compound.

Logical Relationship: this compound-Sensitive vs. Resistant Channels

BK_Channel_Subtypes cluster_subunits Auxiliary β Subunits BK_alpha BK Channel (α subunit) beta1 β1, β2, β3 beta4 β4 This compound This compound This compound->BK_alpha Sensitive (Block) This compound->beta1 Sensitive (Block) This compound->beta4 Resistant (No Block)

Caption: this compound sensitivity of BK channels depends on the associated β subunit.

Applications in Research and Drug Development

  • Target Validation: The high selectivity of this compound allows for the definitive identification of BK channel-mediated currents in native tissues and cell lines.

  • Physiological Studies: By blocking BK channels, researchers can investigate their role in a multitude of physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release.[6][7]

  • Disease Modeling: this compound can be used to study the contribution of BK channel dysfunction in various pathological states, such as epilepsy, hypertension, and bladder overactivity.

  • Drug Screening: In high-throughput screening assays, this compound can be used as a positive control to identify novel BK channel modulators.

Troubleshooting and Considerations

  • Solubility and Stability: this compound is a peptide and can be susceptible to degradation and adsorption to surfaces. Use fresh solutions and include a carrier protein like BSA in stock solutions. It is generally soluble in water and saline buffers but insoluble in DMSO.[2][14]

  • This compound-Resistant Channels: The presence of the β4 subunit renders BK channels resistant to this compound.[4] If no effect is observed, consider the possibility of this compound-resistant isoforms in your preparation.

  • Washout: Due to its high affinity and slow dissociation rate, the effects of this compound can be difficult to reverse with a simple washout.[3] Plan experiments accordingly.

  • Non-Specific Effects: While highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. It is crucial to use the lowest effective concentration determined through a dose-response curve.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to advance our understanding of BK channel biology and its implications for human health and disease.

References

Application Notes and Protocols for Iberiotoxin in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Iberiotoxin, a potent and selective blocker of large-conductance calcium-activated potassium (BK) channels, in patch-clamp electrophysiology experiments. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, with a focus on providing practical information for laboratory use.

Introduction to this compound

This compound (IbTX) is a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Buthus tamulus. It is a highly selective and potent blocker of the large-conductance Ca²⁺-activated K⁺ (BK) channel, also known as the Maxi-K, KCa1.1, or slo1 channel.[1][2] This specificity makes this compound an invaluable tool for isolating and characterizing BK channel currents in various cell types and for investigating the physiological roles of these channels.

Mechanism of Action: this compound binds to the external vestibule of the BK channel, physically occluding the ion conduction pathway.[3] This interaction is of high affinity, with a dissociation constant (Kd) typically in the low nanomolar range (~1 nM), leading to a prolonged blockade of the channel.[1][4] The binding of this compound reduces both the probability of the channel opening and the mean open time.[1]

Quantitative Data: this compound Blockade of BK Channels

The efficacy of this compound can vary depending on the cell type, the specific splice variants of the BK channel alpha subunit, and the presence of auxiliary beta subunits. The following tables summarize key quantitative data from patch-clamp studies.

ParameterValueCell Type / ConditionReference
IC₅₀ ~2 nMBovine aortic smooth muscle[2]
Kᵈ ~1.16 nMSkeletal muscle membrane in planar lipid bilayers[3]
Kᵈ ~1 nMGeneral[4]
Effective Concentration 5 - 60 nMHuman osteoblasts[4]
Effective Concentration 100 nMRat dorsal root ganglion neurons[5]
Effective Concentration 150 nMMouse motor nerve terminals[6]
Effective Concentration 200 nMCerebellar Purkinje neurons[7][8]
Cell TypeThis compound Concentration% Blockade / EffectReference
Human Osteoblasts10 - 40 nMVoltage-dependent fractional inhibition[4]
Mouse Motor Nerve Terminals150 nMIncreased quantal content to 177.5% of control[6]
Rat Dorsal Root Ganglion Neurons100 nMReduced whole-cell outward currents in 67% of neurons[5]
Human Mesenchymal Stem Cells100 nMSignificant block of large-conductance KCa current[9]
Human Detrusor Smooth Muscle200 nMInhibition of spontaneous transient hyperpolarizations and membrane depolarization[10]

Note on this compound Resistance: It is crucial to be aware of the existence of this compound-resistant BK channels. This resistance is often conferred by the co-assembly of the pore-forming α-subunit with auxiliary β4 subunits, which are predominantly expressed in neuronal tissues.[11][12]

Experimental Protocols

The following protocols are intended as a general guide. Specific parameters may need to be optimized for the experimental system under investigation.

Solutions and Reagents

This compound Stock Solution:

  • Reconstitute lyophilized this compound in high-purity water or a suitable buffer (e.g., containing 0.1% BSA to prevent adhesion to plasticware) to a stock concentration of 10-100 µM.

  • Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution to the final desired concentration in the extracellular recording solution.

Typical Extracellular (Bath) Solution: The composition of the extracellular solution should mimic the physiological environment of the cells being studied. A typical composition is:

ComponentConcentration (mM)
NaCl125 - 145
KCl2.5 - 5
CaCl₂2
MgCl₂1
HEPES10
Glucose10 - 25

Adjust pH to 7.3-7.4 with NaOH. Adjust osmolarity to 305-315 mOsm.[13]

Typical Intracellular (Pipette) Solution: The intracellular solution should be designed to maintain the integrity of the cell and control the intracellular environment, particularly the free Ca²⁺ concentration.

ComponentConcentration (mM)
K-Gluconate or KCl115 - 130
NaCl4 - 5
MgCl₂1
HEPES10
EGTA1 - 11
ATP-Mg2
GTP-Na0.3

Adjust pH to 7.2-7.3 with KOH. Adjust osmolarity to 280-290 mOsm.[13][14] The concentration of the Ca²⁺ buffer EGTA can be adjusted to achieve a desired free Ca²⁺ concentration.

Whole-Cell Voltage-Clamp Protocol for Recording BK Currents
  • Cell Preparation: Prepare the cells of interest (e.g., cultured cells or acutely dissociated neurons) and place them in the recording chamber on the microscope stage.[15]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[16]

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (resistance > 1 GΩ).

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[16][17]

  • Recording Baseline BK Currents:

    • Clamp the cell at a holding potential of -60 to -80 mV.

    • To elicit BK currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200-500 ms). The specific voltage protocol should be optimized based on the activation properties of the BK channels in the cell type under study.

    • Record the resulting outward currents. To isolate BK currents from other voltage-gated potassium currents, other channel blockers (e.g., 4-AP) can be included in the extracellular solution.[7]

  • Application of this compound:

    • After recording stable baseline currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (typically in the range of 10-200 nM).

    • Allow sufficient time for the toxin to equilibrate and exert its effect (typically a few minutes).

  • Recording Blocked Currents:

    • Repeat the same voltage-step protocol used for baseline recordings to measure the remaining currents in the presence of this compound.

    • The this compound-sensitive current can be obtained by offline subtraction of the current recorded in the presence of the toxin from the baseline current.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each voltage step before and after this compound application.

    • Calculate the percentage of current block at each voltage.

    • Construct current-voltage (I-V) relationships to visualize the effect of this compound on the voltage-dependence of the BK current.

Visualizations

Signaling Pathway of BK Channel Activation

BK_Channel_Activation Depolarization Membrane Depolarization Ca_Influx Ca²⁺ Influx (via VDCCs) Depolarization->Ca_Influx Activates BK_Channel BK Channel (KCa1.1) Depolarization->BK_Channel Activates Intra_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Intra_Ca Intra_Ca->BK_Channel Activates K_Efflux K⁺ Efflux BK_Channel->K_Efflux Mediates Hyperpolarization Membrane Hyperpolarization/ Repolarization K_Efflux->Hyperpolarization Hyperpolarization->Depolarization Inhibits Hyperpolarization->Ca_Influx Inhibits Feedback Negative Feedback

Caption: Dual activation of BK channels by membrane depolarization and intracellular Ca²⁺.

Experimental Workflow for this compound Application in Patch-Clamp

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation (e.g., dissociation, culture) Start->Cell_Prep Pipette_Prep Pipette Preparation (Pulling & Filling) Start->Pipette_Prep Seal Approach Cell & Form Gigaohm Seal Cell_Prep->Seal Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline BK Currents (Voltage-Clamp Protocol) Whole_Cell->Baseline This compound Apply this compound (Bath Perfusion) Baseline->this compound Record_Block Record Blocked BK Currents This compound->Record_Block Analysis Data Analysis (% Blockade, I-V Curves) Record_Block->Analysis End End Analysis->End

Caption: Workflow for studying this compound effects using whole-cell patch-clamp.

References

Application Note & Protocol: Preparation of Iberiotoxin Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iberiotoxin (IbTX) is a potent and selective peptide neurotoxin originally isolated from the venom of the scorpion Buthus tamulus.[1][2] It is a highly specific blocker of the large-conductance calcium-activated potassium channels (BK channels, KCa1.1).[3][4] With an IC₅₀ value in the picomolar to low nanomolar range, this compound serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels in processes such as neuronal excitability, smooth muscle contraction, and neurotransmitter release.[1][4][5]

Proper preparation of stock solutions and subsequent dilutions is critical to ensure the toxin's stability and activity, leading to accurate and reproducible experimental results. This document provides a detailed protocol for the reconstitution, storage, and preparation of this compound solutions for research applications.

This compound's Mechanism of Action

This compound exerts its effect by binding to the outer vestibule of the BK channel, physically occluding the ion conduction pathway.[4] This blockage prevents the efflux of potassium (K⁺) ions, which would normally hyperpolarize the cell membrane in response to increases in intracellular calcium (Ca²⁺) and/or membrane depolarization. The inhibition of this repolarizing current leads to prolonged depolarization, affecting a multitude of cellular functions.

cluster_membrane Cell Membrane cluster_stimuli cluster_outcomes open_channel BK Channel (Open) K+ Efflux blocked_channel BK Channel (Blocked) No K+ Efflux hyperpolarization Hyperpolarization (Repolarization) open_channel->hyperpolarization Leads to depolarization Prolonged Depolarization blocked_channel->depolarization Leads to Ca Intracellular Ca²⁺ Ca->open_channel Activates IbTX This compound IbTX->blocked_channel Blocks

Caption: Mechanism of this compound (IbTX) action on BK channels.

Materials and Equipment

  • Lyophilized this compound powder

  • Sterile, nuclease-free water or aqueous buffer (e.g., PBS)

  • Low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated precision pipettes and low-retention tips

  • Benchtop microcentrifuge

  • Vortex mixer

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes how to create a concentrated stock solution from the lyophilized powder.

  • Pre-Reconstitution Handling: Before opening, centrifuge the vial for 3-5 minutes at 3000-3500 rpm.[6] This ensures that all lyophilized powder is collected at the bottom of the vial, maximizing product recovery.[7]

  • Solvent Selection: Reconstitute this compound in a suitable solvent. High-purity water is a common choice.[1] Aqueous buffers can also be used.[8] Note: Some suppliers indicate that this compound is insoluble in DMSO; therefore, aqueous-based solvents are strongly recommended.[2]

  • Reconstitution: a. Carefully remove the cap from the vial. b. Using a calibrated pipette, add the calculated volume of your chosen solvent to the vial. c. Gently swirl the vial or pipette the solution up and down to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent foaming and potential denaturation. d. Ensure the solution is clear and free of any precipitate before proceeding.[1]

  • Calculating Stock Concentration: Use the following formula to determine the required solvent volume for a desired stock concentration. The molecular weight of this compound is approximately 4230.9 g/mol .[1]

    Volume (L) = Mass of Toxin (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))

Target Stock ConcentrationVolume of Solvent to Add to 100 µg of this compound
1 mM (1000 µM)23.64 µL
500 µM47.27 µL
100 µM236.4 µL
10 µM2.36 mL
Table 1: Example solvent volumes for reconstituting 100 µg of lyophilized this compound to common stock concentrations.

Protocol 2: Storage and Handling of Stock Solutions

Proper storage is crucial to maintain the toxin's activity.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the reconstituted stock solution into single-use volumes in low-protein-binding polypropylene tubes.[2]

  • Storage Conditions: Store the aliquots at -20°C or -80°C.

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C (desiccated)Up to 3 years[2]Stable for shipping at ambient temperatures.[1]
Reconstituted Stock Solution-20°CUp to 1-3 months[1][8]Use on the same day if possible.[1]
Reconstituted Stock Solution-80°CUp to 1 year[2]Recommended for longer-term storage.
Table 2: Recommended storage conditions for this compound.
  • Handling Frozen Stocks: When ready to use, thaw an aliquot at room temperature.[1] Before making dilutions, briefly centrifuge the tube to collect the entire volume at the bottom.

Experimental Workflow

The following diagram outlines the complete workflow from receiving the lyophilized product to its application in an experiment.

start Receive Lyophilized This compound Vial centrifuge 1. Centrifuge Vial to Collect Powder start->centrifuge reconstitute 2. Reconstitute with Aqueous Solvent centrifuge->reconstitute stock_sol Concentrated Stock Solution reconstitute->stock_sol aliquot 3. Aliquot into Single-Use Low-Protein-Binding Tubes stock_sol->aliquot store 4. Store Aliquots at -20°C or -80°C aliquot->store thaw 5. Thaw a Single Aliquot at Room Temperature store->thaw dilute 6. Prepare Working Solution (Dilute in Assay Buffer) thaw->dilute final_sol Ready-to-Use Working Solution dilute->final_sol use 7. Use Immediately in Experiment final_sol->use

Caption: Workflow for the preparation and use of this compound.

Protocol 3: Preparation of Working Dilutions

Working solutions should be prepared fresh on the day of the experiment.[1]

  • Diluent: Use the final experimental or assay buffer to make working dilutions.[7] This prevents introducing incompatible solvent concentrations into your experiment.

  • Serial Dilution: It is often necessary to perform serial dilutions to achieve the final low nanomolar or picomolar working concentrations. Use the C₁V₁ = C₂V₂ formula for calculations.

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to use

    • C₂ = Desired concentration of the working solution

    • V₂ = Desired final volume of the working solution

ApplicationTypical Working ConcentrationReference
General BK Channel Blockade100 nM[5]
Electrophysiology (Patch-Clamp)10 nM - 1 µM[5]
Neurotransmitter Release Assays150 nM[9]
High-Affinity Binding (IC₅₀)~250 pM - 2 nM[1][4]
Table 3: Examples of typical working concentrations for this compound from published research. The optimal concentration should be determined empirically for each experimental system.

Safety Precautions

This compound is a potent toxin and should be handled with care.

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the lyophilized powder in a way that avoids generating dust or aerosols.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.[8]

  • This product is for research use only and is not intended for therapeutic or diagnostic use.[1]

References

Optimal Concentration of Iberiotoxin for Blocking BK Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Iberiotoxin (IbTx), a 37-amino acid peptide toxin isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), is a highly potent and selective blocker of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1 or Maxi-K channels).[1][2] These channels are crucial in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release by influencing membrane potential repolarization.[3][4] this compound binds to the external vestibule of the BK channel, thereby inhibiting ion conduction by reducing both the channel's opening probability and mean open time.[1][5] Its high affinity and selectivity make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels.

Application Notes

Determining the Optimal Concentration

The optimal concentration of this compound for blocking BK channels is highly dependent on the experimental system, including the specific cell type, the expression levels of BK channel subunits, and the ionic conditions.

  • General Working Concentrations: For most applications involving native or expressed BK channels, a concentration range of 1-100 nM is effective. A concentration of 100 nM is commonly used to achieve maximal block of sensitive channels in electrophysiological experiments.[6][7]

  • High Affinity and Potency: this compound exhibits a high binding affinity with a dissociation constant (Kd) of approximately 1 nM and an IC50 value in the low nanomolar to picomolar range.[1][2][5]

  • Consideration of β Subunits: The presence of auxiliary β subunits, particularly the β4 subunit, can confer resistance to this compound.[3][8][9] In cells expressing β4-containing BK channels, significantly higher concentrations of this compound may be required to achieve a block, and in some cases, the channels may be completely insensitive.[10] It is crucial to characterize the subunit composition of the BK channels in the experimental system.

  • Ionic Conditions: The binding of this compound can be influenced by the external potassium concentration.[5] It is recommended to maintain consistent ionic conditions throughout an experiment and across different experiments for reproducible results.

Experimental Considerations
  • Reconstitution and Storage: this compound is typically supplied as a lyophilized powder. It should be reconstituted in a suitable buffer, such as sterile water or a physiological salt solution, to create a concentrated stock solution (e.g., 10-100 µM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.

  • Application Method: For in vitro preparations such as cell cultures or tissue slices, this compound is applied to the extracellular solution.[5] Ensure adequate mixing and incubation time for the toxin to reach its binding site.

  • Controls: Appropriate controls are essential for interpreting the results. A vehicle control (the solution used to dissolve this compound) should be run in parallel. In electrophysiology, recording baseline channel activity before and after toxin application is a standard practice.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound's interaction with BK channels from various studies.

ParameterValueCell/Tissue TypeExperimental ConditionReference
Kd ~1 nMSkeletal MusclePlanar Lipid Bilayer[1]
Kd (apparent) 1.16 nMSkeletal MusclePlanar Lipid Bilayer[5]
IC50 ~2 nMGeneralNot specified[2]
IC50 ~250 pMBovine Aortic Smooth MuscleSingle-channel recordings[2]
IC50 500 nMSH-SY5Y NeuroblastomaProliferation Assay[10]
Effective Conc. 100 nMRat Hippocampal SlicesPatch-clamp (spontaneous EPSCs)[6]
Effective Conc. 100 nMAmacrine Cells (Retina)Patch-clamp (EPSPs)[7]
Effective Conc. 200 nMHuman Detrusor Smooth MuscleCurrent-clamp (membrane potential)[11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a general procedure for assessing the inhibitory effect of this compound on BK channel currents in a cultured cell line (e.g., HEK293 cells) expressing BK channels.

1. Cell Preparation:

  • Culture cells on glass coverslips suitable for microscopy and electrophysiology.
  • Transfect cells with plasmids encoding the desired BK channel subunits (e.g., α or α + β subunits) if not endogenously expressed.
  • Allow 24-48 hours for channel expression before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1-10 µM). Adjust pH to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 10 µM stock solution in the external solution.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with the external solution.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a selected cell.
  • Hold the cell at a membrane potential where BK channels are typically closed (e.g., -80 mV).
  • Elicit BK currents by applying depolarizing voltage steps (e.g., to potentials between -40 mV and +80 mV for 200-300 ms).
  • Record baseline currents in the absence of the toxin.

4. Application of this compound:

  • Prepare the desired final concentration of this compound by diluting the stock solution into the external solution.
  • Perfuse the recording chamber with the this compound-containing solution.
  • Allow sufficient time (typically 2-5 minutes) for the toxin to equilibrate and exert its blocking effect.
  • Record currents using the same voltage-step protocol to assess the degree of inhibition.

5. Data Analysis:

  • Measure the peak current amplitude at a specific depolarizing voltage step before and after this compound application.
  • Calculate the percentage of current inhibition.
  • To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the concentration-response data to a Hill equation.

Visualizations

BK_Channel_Pathway Depolarization Membrane Depolarization Ca_Influx Ca²⁺ Influx (via VDCCs) Depolarization->Ca_Influx BK_Channel BK Channel (KCa1.1) Depolarization->BK_Channel Activates Ca_Influx->BK_Channel Activates K_Efflux K⁺ Efflux BK_Channel->K_Efflux Repolarization Membrane Repolarization K_Efflux->Repolarization Repolarization->Depolarization Negative Feedback IbTx This compound IbTx->BK_Channel Block Block

Caption: BK channel activation and inhibition by this compound.

Experimental_Workflow Start Start: Prepare Cells Expressing BK Channels Setup Establish Whole-Cell Patch-Clamp Configuration Start->Setup Baseline Record Baseline BK Currents (Control) Setup->Baseline Apply_IbTx Apply this compound (Varying Concentrations) Baseline->Apply_IbTx Record_Block Record BK Currents in Presence of IbTx Apply_IbTx->Record_Block Washout Washout with Control Solution (Optional, for reversibility) Record_Block->Washout Analyze Analyze Data: Calculate % Inhibition Record_Block->Analyze Skip Washout Washout->Analyze Plot Plot Concentration-Response Curve and Determine IC₅₀ Analyze->Plot End End Plot->End

Caption: Workflow for determining this compound IC50.

References

Application Notes: Iberiotoxin as a Pharmacological Tool for Ion Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iberiotoxin (IbTx) is a 37-amino acid peptide toxin originally purified from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly Buthus tamulus).[1][2] It is a highly potent and selective blocker of large-conductance Ca2+-activated K+ (BK, KCa1.1, or Maxi-K) channels.[3] This high specificity distinguishes it from other scorpion toxins like charybdotoxin, which also affects certain voltage-gated potassium channels.[3][4] These properties make this compound an invaluable pharmacological tool for isolating and characterizing BK channel function in a wide range of physiological and pathophysiological processes, including neuronal excitability, neurotransmitter release, and smooth muscle regulation.[5][6][7]

Mechanism of Action

This compound binds with high affinity to the outer vestibule of the BK channel pore.[2][8] This binding physically occludes the ion conduction pathway, thereby inhibiting K+ efflux.[4] The mechanism of block is characterized by a reduction in both the channel's open probability and its mean open time, leading to long-lasting, discrete quiescent periods in single-channel recordings.[1][2][3] The interaction is a reversible, bimolecular reaction.[2][8] Due to its high selectivity, IbTx can be used to functionally isolate BK currents from other ionic currents in complex biological systems.[4]

cluster_0 cluster_1 cluster_2 Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channel Opening Depolarization->VGCC BK_Channel BK Channel Activation Depolarization->BK_Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx Ca_Increase ↑ Intracellular [Ca2+] Ca_Influx->Ca_Increase Ca_Increase->BK_Channel K_Efflux K+ Efflux BK_Channel->K_Efflux Repolarization Membrane Repolarization/ Hyperpolarization (Negative Feedback) K_Efflux->Repolarization Repolarization->Depolarization Inhibits further depolarization This compound This compound This compound->BK_Channel Blocks

Caption: BK channel negative feedback loop and its inhibition by this compound.

Pharmacological Properties

This compound's utility is defined by its high-affinity binding and specific kinetics. The dissociation constant (Kd) and 50% inhibitory concentration (IC50) are typically in the low nanomolar to picomolar range, although values can vary with experimental conditions such as ionic strength and the specific BK channel subunit composition.[2][3][9]

ParameterValueCondition / SystemReference(s)
Dissociation Constant (Kd) ~1 nMGeneral, Maxi-K channels in Xenopus oocytes[1][9][10]
1.16 nMSkeletal muscle BK channels in neutral planar lipid bilayers[2][8]
5 pMRadiolabeled IbTx mutant ([¹²⁵I]IbTX-D19Y/Y36F) on smooth muscle membranes[9][11]
26 nMBiotinylated IbTx (IbTx-LC-biotin) on cloned human BK channels (HEK293 cells)[12][13][14]
IC50 ~2 nMHigh conductance Ca²⁺-activated K⁺ channel (KCa1.1)[3]
~250 pMSingle-channel recordings from bovine aortic smooth muscle[3][15]
Kinetic Constants Skeletal muscle BK channels in neutral planar lipid bilayers[2][8]
Association (kon)3.3 x 10⁶ M⁻¹s⁻¹[2][8]
Dissociation (koff)3.8 x 10⁻³ s⁻¹[2][8]
Mean Blocked Time~5 minutes[8]

Key Applications in Ion Channel Research

  • Electrophysiological Characterization: this compound is the gold standard for confirming that a specific potassium current is mediated by BK channels. By comparing currents before and after IbTx application, researchers can pharmacologically isolate the BK component. This is crucial for studying the channel's role in shaping action potentials, particularly the repolarization and fast afterhyperpolarization phases in neurons.[5][6][16]

  • Differentiating BK Channel Subtypes: Not all BK channels are sensitive to this compound. The presence of certain auxiliary subunits, notably the neuron-enriched β4 subunit, confers resistance to the toxin.[16][17] This pharmacological difference allows researchers to use IbTx to distinguish between "Type I" (fast-gating, IbTx-sensitive) and "Type II" (slow-gating, IbTx-resistant) BK channels, providing insights into the functional diversity endowed by subunit composition.[5][16]

  • Studying Neurotransmitter Release: BK channels located on presynaptic terminals play a key role in regulating neurotransmitter release. Applying this compound to block these channels can lead to a broadening of the action potential, which increases the duration of Ca²⁺ influx and subsequently enhances transmitter release.[6][18] This application helps elucidate the role of BK channels in synaptic transmission.

  • Cellular Imaging and Localization: this compound can be chemically modified with tags, such as biotin, for use in imaging studies.[12][13] Biotinylated-IbTx, when combined with fluorescently labeled streptavidin, allows for the visualization of BK channel distribution on the cell surface via fluorescence microscopy.[12][13] This provides a powerful tool for studying channel trafficking and localization in different cellular compartments.

Protocols

Protocol 1: Electrophysiological Analysis of BK Channel Inhibition using Whole-Cell Patch-Clamp

Objective: To pharmacologically isolate and quantify BK channel currents in cultured cells or acute tissue slices by measuring the this compound-sensitive component of the total outward K+ current.

A Prepare Cell Culture/ Acute Slice B Pull Glass Pipette (Resistance 3-5 MΩ) A->B C Fill Pipette with Intracellular Solution B->C D Approach Cell and Obtain Giga-Seal (>1 GΩ) C->D E Rupture Membrane to Establish Whole-Cell Mode D->E F Record Baseline Outward Currents (Voltage-Step Protocol) E->F G Perfuse with Extracellular Solution + this compound (e.g., 100 nM) F->G H Record Blocked Outward Currents (Same Voltage-Step Protocol) G->H I Data Analysis: Subtract Blocked from Baseline to Isolate BK Current H->I

Caption: Experimental workflow for patch-clamp analysis of BK channels.

Materials:

  • Cells: Cultured cells expressing BK channels (e.g., HEK293 cells) or acutely prepared tissue slices (e.g., brain slices).

  • Extracellular (Bath) Solution (Example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (Example): 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, and a calculated amount of CaCl₂ to achieve a desired free [Ca²⁺] (e.g., 300 nM). pH adjusted to 7.2 with KOH.

  • This compound Stock Solution: 100 µM this compound in a buffered solution containing 0.1% BSA (to prevent sticking). Store at -20°C.

  • Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, data acquisition hardware and software.

Methodology:

  • Preparation: Prepare and mount the cells or tissue slice in the recording chamber and begin perfusion with the standard extracellular solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Under visual control, approach a target cell with the glass pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to facilitate seal formation. Apply gentle suction to achieve a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. Allow the cell to equilibrate for 5-10 minutes.

  • Record Baseline Currents: Set the amplifier to voltage-clamp mode. Hold the cell at a negative potential (e.g., -80 mV) where BK channels are closed. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit outward K+ currents. Record the resulting current families.

  • Apply this compound: Switch the perfusion system to the extracellular solution containing a final concentration of 100-200 nM this compound. Perfuse for 5-10 minutes to ensure complete channel block.

  • Record Blocked Currents: Repeat the same voltage-step protocol as in step 5 to record the remaining, this compound-insensitive currents.

  • Data Analysis: For each voltage step, subtract the currents recorded in the presence of this compound from the baseline currents. The resulting "IbTx-sensitive" current represents the contribution of BK channels.

Protocol 2: Fluorescence Imaging of Cell Surface BK Channels

Objective: To visualize the distribution of BK channels on the surface of live or fixed cells using biotinylated this compound and a fluorescent conjugate.

A Culture Cells Expressing BK Channels on Coverslips B Wash Cells with Buffered Saline (e.g., PBS) A->B C Incubate with Biotin-Iberiotoxin (e.g., 50 nM) for 30-60 min B->C D Wash 3x to Remove Unbound Toxin C->D E Incubate with Fluorescent Streptavidin (e.g., Alexa Fluor 488) for 20-30 min D->E F Wash 3x to Remove Unbound Streptavidin E->F G Mount Coverslip and Image with Fluorescence Microscope F->G H Analyze Channel Distribution and Intensity G->H

Caption: Workflow for fluorescence imaging of BK channels using tagged this compound.

Materials:

  • Cells: Live or fixed cells grown on glass coverslips, known to express surface BK channels.

  • Biotinylated this compound (IbTx-LC-biotin): Commercially available or synthesized.[12]

  • Fluorescent Streptavidin Conjugate: e.g., Streptavidin-Alexa Fluor 488.

  • Blocking Buffer: Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA) to reduce non-specific binding.

  • Wash Buffer: PBS.

  • Equipment: Fluorescence microscope with appropriate filter sets.

Methodology:

  • Cell Preparation: Grow cells on sterile glass coverslips to an appropriate confluency.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove culture medium.

  • Blocking (Optional but Recommended): Incubate cells in Blocking Buffer for 30 minutes at 4°C to minimize non-specific binding.

  • Primary Labeling: Incubate the cells with 50 nM Biotin-Iberiotoxin diluted in Blocking Buffer for 60 minutes at 4°C.[12]

  • Washing: Wash the cells three times with ice-cold Wash Buffer to remove unbound toxin.

  • Secondary Labeling: Incubate the cells with the fluorescently labeled streptavidin (e.g., 1:500 dilution in Blocking Buffer) for 30 minutes at 4°C, protected from light.

  • Final Washing: Wash the cells three times with ice-cold Wash Buffer to remove unbound streptavidin.

  • Imaging: Mount the coverslip onto a glass slide with a suitable mounting medium. Image the cells using a fluorescence microscope. A punctate or patchy fluorescence pattern on the cell membrane is indicative of BK channel clustering.[12][13]

References

Application Notes and Protocols for Radiolabeling Iberiotoxin in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the radiolabeling of Iberiotoxin (IbTx) and its application in binding assays for the characterization of large-conductance calcium-activated potassium (BK) channels.

Introduction to this compound and BK Channels

This compound, a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), is a potent and selective blocker of BK channels.[1][2] These channels play crucial roles in various physiological processes, including smooth muscle contraction, neuronal excitability, and neurotransmitter release. Consequently, BK channels are significant targets for drug discovery in conditions such as hypertension, asthma, and neurological disorders. Radiolabeled this compound serves as an invaluable tool for quantifying BK channel expression and characterizing the binding of novel therapeutic compounds.

A critical challenge in radiolabeling wild-type this compound is the presence of a tyrosine residue at position 36 (Tyr36), which is essential for its high-affinity binding to the BK channel pore.[3][4][5] Direct iodination of this residue compromises the toxin's biological activity. To overcome this, a double mutant, this compound-D19Y/Y36F, was engineered. In this mutant, the critical Tyr36 is replaced by phenylalanine to preserve the aromatic nature of the side chain, and a new tyrosine residue is introduced at position 19, a site that is not critical for channel binding, to serve as a substrate for radioiodination.[3][4][5] This engineered toxin, when labeled with Iodine-125 ([¹²⁵I]), creates [¹²⁵I]this compound-D19Y/Y36F, a high-affinity and selective radioligand for BK channels.[3][5]

Principle of the Assay

Radioligand binding assays are a fundamental technique for studying receptor-ligand interactions.[6][7][8] These assays involve the incubation of a biological sample (e.g., cell membranes expressing the receptor of interest) with a radiolabeled ligand. By measuring the amount of radioactivity bound to the sample, one can determine the density of receptors (Bmax) and the affinity of the ligand for the receptor (Kd).[7][8]

There are three main types of radioligand binding assays:[8]

  • Saturation assays: Used to determine the Kd and Bmax of the radioligand by incubating the sample with increasing concentrations of the radioligand.[7][8]

  • Competition assays: Used to determine the affinity of an unlabeled compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.[7][8]

  • Kinetic assays: Used to determine the association (kon) and dissociation (koff) rate constants of the radioligand.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its radiolabeled analog.

Table 1: Binding Affinity and Kinetics of this compound and its Analogs

LigandPreparationTargetKd (Dissociation Constant)kon (Association Rate Constant)koff (Dissociation Rate Constant)
Wild-type this compoundNaturalBK Channels~1 nM[1][3]3.3 x 10⁶ M⁻¹s⁻¹[2]3.8 x 10⁻³ s⁻¹
[¹²⁵I]IbTx-D19Y/Y36FRecombinant, RadiolabeledSmooth Muscle Sarcolemmal BK Channels5 pM (low ionic strength)[3][5]--
IbTx-LC-biotinSyntheticCloned Human BK Channels26 nM-5.4 x 10⁻⁴ s⁻¹[9]

Table 2: Receptor Density and Inhibition Constants

RadioligandTissue/Cell TypeBmax (Receptor Density)Competing LigandKi (Inhibition Constant)
[¹²⁵I]IbTx-D19Y/Y36FSmooth Muscle Sarcolemma0.45 pmol/mg protein[3][5]Wild-type this compound-
¹²⁵I-CharybdotoxinBovine Aortic Sarcolemmal Vesicles-This compound250 pM[2]

Experimental Protocols

Protocol 1: Radiolabeling of this compound-D19Y/Y36F with ¹²⁵I

This protocol describes the radioiodination of the engineered this compound mutant using the Enzymobeads method.

Materials:

  • This compound-D19Y/Y36F peptide

  • Na¹²⁵I

  • Enzymobeads (Bio-Rad)

  • β-D-glucose

  • Phosphate buffer (0.2 M, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Purification column (e.g., PD MidiTrap G-25)

  • Reaction vials

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound-D19Y/Y36F in a suitable buffer (e.g., 0.1 M phosphate buffer).

    • Reconstitute Enzymobeads according to the manufacturer's instructions.

    • Prepare a fresh solution of β-D-glucose.

  • Iodination Reaction:

    • In a reaction vial, combine the this compound-D19Y/Y36F peptide, Na¹²⁵I, and reconstituted Enzymobeads.

    • Initiate the reaction by adding the β-D-glucose solution.

    • Incubate the reaction mixture at room temperature for a specified time (typically 15-30 minutes), with occasional gentle mixing.

  • Quenching the Reaction:

    • Terminate the reaction by adding a quenching solution, such as sodium metabisulfite or by separating the reaction mixture from the Enzymobeads.

  • Purification of [¹²⁵I]this compound-D19Y/Y36F:

    • Purify the radiolabeled peptide from unreacted ¹²⁵I and other reaction components using size-exclusion chromatography (e.g., a PD MidiTrap G-25 column) or reverse-phase HPLC.[4]

    • Elute the column with a suitable buffer containing a carrier protein like BSA to prevent non-specific adsorption of the peptide.

    • Collect fractions and measure the radioactivity in each fraction using a gamma counter.

    • Pool the fractions containing the purified [¹²⁵I]this compound-D19Y/Y36F.

  • Determination of Specific Activity:

    • Measure the total radioactivity of the purified product.

    • Determine the protein concentration of the radiolabeled peptide.

    • Calculate the specific activity in Ci/mmol or Bq/mol.

Protocol 2: Saturation Binding Assay

This protocol outlines the procedure for a saturation binding assay to determine the Kd and Bmax of [¹²⁵I]this compound-D19Y/Y36F.

Materials:

  • Purified [¹²⁵I]this compound-D19Y/Y36F

  • Unlabeled this compound

  • Membrane preparation from cells or tissues expressing BK channels

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter or gamma counter

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of [¹²⁵I]this compound-D19Y/Y36F in binding buffer.

    • For each concentration of the radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.

    • To the non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 100 nM) to saturate the BK channels.

  • Incubation:

    • Add the membrane preparation to all tubes.

    • Add the different concentrations of [¹²⁵I]this compound-D19Y/Y36F to the respective tubes.

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.[10] This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioactivity.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter or a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot the specific binding versus the concentration of the radioligand.

    • Analyze the data using non-linear regression analysis (e.g., using Prism software) to determine the Kd and Bmax values.[7]

Visualizations

Radiolabeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification IbTx_mutant This compound-D19Y/Y36F Iodination Iodination Reaction IbTx_mutant->Iodination Na125I Na¹²⁵I Na125I->Iodination Enzymobeads Enzymobeads Enzymobeads->Iodination Purification Size-Exclusion Chromatography or RP-HPLC Iodination->Purification Radiolabeled_IbTx [¹²⁵I]IbTx-D19Y/Y36F Purification->Radiolabeled_IbTx

Caption: Workflow for the radiolabeling of this compound-D19Y/Y36F.

Binding_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Radioligand [¹²⁵I]IbTx-D19Y/Y36F Incubate Incubate to Equilibrium Radioligand->Incubate Membranes Membranes with BK Channels Membranes->Incubate Unlabeled Unlabeled IbTx (for non-specific binding) Unlabeled->Incubate Filtration Rapid Vacuum Filtration Incubate->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (Kd, Bmax) Counting->Analysis

Caption: General workflow for a radioligand binding assay.

Iberiotoxin_Binding_Pathway IbTx This compound Pore Outer Vestibule of Pore IbTx->Pore Binds to BK_Channel BK Channel (α subunit) Block Blockage of K⁺ Efflux BK_Channel->Block Pore->BK_Channel Beta_Subunit β Subunit Beta_Subunit->BK_Channel Modulates binding

Caption: this compound binding to the BK channel.

References

Application Notes and Protocols for Synthetic Iberiotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (IbTx) is a potent and highly selective peptide neurotoxin originally isolated from the venom of the red scorpion Hottentotta tamulus[1]. It is a 37-amino acid peptide that functions as a high-affinity blocker of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1 or Maxi-K channels)[1][2]. Due to its specificity, synthetic this compound is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels in various biological systems. It displays 68% sequence homology with charybdotoxin but offers greater selectivity for BK channels[1][3].

Mechanism of Action

This compound selectively binds to the outer vestibule of the BK channel pore with nanomolar affinity[1][3][4]. This binding event does not completely occlude the pore but rather inhibits the channel by altering its gating kinetics. Specifically, IbTx significantly decreases both the probability of the channel opening and the mean open time, effectively blocking the outward flow of potassium (K+) ions[1]. This action prevents the hyperpolarizing influence of BK channel activation, leading to prolonged depolarization in excitable cells. The interaction is a simple bimolecular reaction, and the toxin is only effective when applied to the external face of the cell membrane[2][3][4].

Physicochemical and Pharmacological Properties

Synthetic this compound is a reliable and pure alternative to the native toxin, ensuring high reproducibility in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₇₉H₂₇₄N₅₀O₅₅S₇[1]
Molecular Weight 4230.8 Da[2]
Amino Acid Count 37[1][3]
Target High-conductance Ca²⁺-activated K⁺ channel (BK, KCa1.1)[1][2]
IC₅₀ ~2 nM[2][5]
Dissociation Constant (Kd) ~1 nM - 1.16 nM[1][4][6]
Association Rate (kon) 1.3 - 3.3 x 10⁶ M⁻¹s⁻¹[2][4]
Dissociation Rate (koff) 3.8 x 10⁻³ s⁻¹[4]
Solubility Soluble in water and saline buffers[2][7]

Research Applications

  • Functional Characterization of BK Channels: IbTx is used to isolate and study the contribution of BK channels to cellular excitability, neurotransmitter release, smooth muscle tone, and hormone secretion[8][9].

  • Distinguishing BK Channel Subtypes: The discovery of IbTx-resistant BK channels has been critical for identifying the role of accessory subunits. The neuronal β4 subunit, when co-expressed with the pore-forming α subunit, confers resistance to IbTx, allowing researchers to probe the function of different BK channel compositions in the central nervous system[10][11][12].

  • Drug Discovery and Development: By elucidating the role of BK channels in disease states such as hypertension, erectile dysfunction, and neurological disorders, IbTx serves as a critical tool for validating BK channels as therapeutic targets[9].

  • Molecular Probes: Modified versions of synthetic IbTx, such as biotinylated or iodinated analogues, are used for imaging channel distribution on cell surfaces, performing binding assays, and localizing BK channels in tissues[13][14][15][16].

Signaling Pathway and Toxin Interaction

BK Channel Signaling and this compound Inhibition

BK channels are activated by the dual stimuli of membrane depolarization and elevated intracellular calcium [Ca²⁺]. Once open, they allow K⁺ efflux, leading to membrane hyperpolarization. This acts as a negative feedback mechanism, for instance, by inactivating voltage-gated Ca²⁺ channels. This compound blocks this K⁺ efflux, preventing hyperpolarization.

cluster_0 Cell Membrane Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx BK_Channel BK Channel (KCa1.1) K_Efflux K⁺ Efflux BK_Channel->K_Efflux Allows IbTx This compound IbTx->BK_Channel Blocks Depolarization Membrane Depolarization Depolarization->Ca_Channel Activates Depolarization->BK_Channel Activate Intra_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intra_Ca Intra_Ca->BK_Channel Activate Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Feedback Negative Feedback Hyperpolarization->Feedback Feedback->Ca_Channel Inactivates

Caption: BK channel activation pathway and its inhibition by this compound.

This compound Sensitivity and BK Channel Subunits

The sensitivity of BK channels to this compound is determined by its accessory β subunits. The β4 subunit, highly expressed in the brain, confers toxin resistance.

cluster_0 BK Channel Complex Alpha α Subunit (Pore-forming) Beta1 β1 Subunit Alpha->Beta1 Beta4 β4 Subunit Alpha->Beta4 Result_Sensitive This compound SENSITIVE Alpha->Result_Sensitive Result_Resistant This compound RESISTANT A Prepare Cells (e.g., HEK293 expressing BK channels) B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Currents (Voltage-Step Protocol) B->C D Perfuse with Vehicle (Control) C->D E Perfuse with this compound (e.g., 100 nM) D->E F Record Blocked Currents E->F G Washout with Vehicle F->G H Record Recovery Currents G->H I Analyze Data (Current Amplitude, % Inhibition) H->I

References

Application Notes and Protocols for the Purification of Recombinant Iberiotoxin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iberiotoxin (IbTx), a 37-amino acid peptide originally purified from the venom of the scorpion Hottentotta tamulus (also known as Buthus tamulus), is a potent and highly selective blocker of the large-conductance calcium-activated potassium (BK) channels.[1][2][3] These channels are crucial in various physiological processes, including neuronal excitability and smooth muscle tone. The high affinity (Kd ~1 nM) and specificity of this compound make it an invaluable tool for studying the structure, function, and physiological roles of BK channels.[2][4] Recombinant expression systems provide a reliable and scalable method for producing this compound, overcoming the limitations and variability of sourcing it from natural venom.[5][6]

This document provides detailed protocols for the purification of recombinant this compound, primarily focusing on expression in Escherichia coli and subsequent chromatographic purification. These methods are intended for researchers, scientists, and drug development professionals who require high-purity this compound for experimental and therapeutic development.

General Workflow for Recombinant this compound Production

The overall process for producing and purifying recombinant this compound involves several key stages, from gene synthesis and expression to final polishing and verification. A typical workflow is outlined below.

Recombinant this compound Workflow cluster_expression Expression cluster_purification Purification cluster_verification Verification Transformation Transformation into E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis & Extraction Harvest->Lysis Crude Protein AffinityChrom Affinity Chromatography (e.g., IMAC) Lysis->AffinityChrom RPHPLC Reversed-Phase HPLC AffinityChrom->RPHPLC Analysis Purity & Mass Analysis (SDS-PAGE, MS) RPHPLC->Analysis Purified Toxin Activity Biological Activity Assay Analysis->Activity

Caption: High-level workflow for recombinant this compound production.

Data on Purification Yields

Quantitative data on the yield of purified this compound and its derivatives can vary significantly based on the production method (recombinant vs. chemical synthesis) and the purification strategy. The table below summarizes reported yields from various approaches.

Production MethodPurification StepsStarting MaterialFinal YieldPurityReference
Chemical Synthesis (IbTx-LC-biotin)Air Oxidation, 2-Step RP-HPLC100 mg crude peptide~1 mg>95% (HPLC)[5]
Chemical LigationNative Chemical Ligation, Oxidation, RP-HPLC20.5 mg ligated peptide2.5 mg>99%[7]
Recombinant (His-tagged Ts6 Toxin in P. pastoris)Ni-NTA Affinity, RP-HPLC1 L culture~4.7 mgNot specified[8]
General Recombinant His-tagged Protein in E. coliIMAC100 mL culture~100 µgNot specified[9]

Experimental Protocols

Protocol 1: Expression of Recombinant this compound in E. coli

Many animal toxins contain disulfide bonds that are essential for their structure and function. When expressed in the reducing cytoplasmic environment of E. coli, these proteins can misfold and form inclusion bodies.[6] Periplasmic expression, which directs the protein to the more oxidizing periplasm, facilitates correct disulfide bond formation.[6] This protocol assumes the use of an expression vector with a periplasmic localization signal (e.g., PelB) and an affinity tag (e.g., 6x-His tag) for purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the this compound gene fused to a periplasmic leader sequence and a His-tag

  • LB Broth and LB Agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Method:

  • Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Use the overnight culture to inoculate 1 L of LB broth (with antibiotic) to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C to improve protein folding.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until ready for purification.

Protocol 2: Purification of His-tagged this compound

This protocol describes a two-step chromatographic purification strategy: an initial capture step using Immobilized Metal Affinity Chromatography (IMAC) to isolate the His-tagged protein, followed by a high-resolution polishing step using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][8]

This compound Purification Workflow CellPellet Harvested Cell Pellet Lysis Periplasmic Extraction (Osmotic Shock) CellPellet->Lysis Clarification Centrifugation / Filtration Lysis->Clarification Crude Extract IMAC Step 1: Affinity Chromatography (IMAC, Ni-NTA Resin) Clarification->IMAC Clarified Extract Dialysis Buffer Exchange / Dialysis (Optional) IMAC->Dialysis Eluted Fraction RPHPLC Step 2: Reversed-Phase HPLC (C18 Column) Dialysis->RPHPLC Lyophilization Lyophilization RPHPLC->Lyophilization Purified Fractions PureProtein Pure Recombinant this compound Lyophilization->PureProtein

Caption: Detailed workflow for the purification of recombinant this compound.

Part A: Periplasmic Extraction and IMAC

Materials:

  • Cell pellet from 1 L culture

  • Lysis Buffer: 50 mM Tris-HCl, 200 mM NaCl, pH 8.0

  • Osmotic Shock Buffer: 20% Sucrose, 30 mM Tris-HCl, 1 mM EDTA, pH 8.0

  • IMAC Binding Buffer: 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0

  • IMAC Wash Buffer: 20 mM Tris-HCl, 500 mM NaCl, 50 mM Imidazole, pH 8.0

  • IMAC Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, 300 mM Imidazole, pH 8.0

  • Ni-NTA Agarose resin

Method:

  • Periplasmic Extraction:

    • Resuspend the cell pellet in 100 mL of ice-cold Osmotic Shock Buffer.

    • Incubate on ice for 10 minutes with gentle agitation.

    • Centrifuge at 8,000 x g for 20 minutes at 4°C. Discard the supernatant.

    • Resuspend the pellet in 100 mL of ice-cold deionized water to induce osmotic shock, releasing the periplasmic contents.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the cells and debris.

  • IMAC Purification:

    • Carefully collect the supernatant (periplasmic extract) and filter it through a 0.45 µm filter.

    • Equilibrate a column packed with 5 mL of Ni-NTA resin with 10 column volumes (CV) of IMAC Binding Buffer.

    • Load the clarified periplasmic extract onto the column at a flow rate of 1 mL/min.

    • Wash the column with 10 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with 5 CV of IMAC Elution Buffer.

    • Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the protein of interest.

    • Pool the purest fractions. At this stage, buffer exchange into the RP-HPLC mobile phase A or lyophilization may be necessary.

Part B: Reversed-Phase HPLC (RP-HPLC)

This step is crucial for achieving high purity and removing any remaining contaminants, including endotoxins. The protocol is adapted from methods used for purifying synthetic peptide toxins.[5]

Materials:

  • Pooled fractions from IMAC

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Mobile Phase B: 0.08% TFA in 60% Acetonitrile / 40% water

  • C18 RP-HPLC column (e.g., Vydac C18, semi-preparative or analytical)

Method:

  • Equilibrate the C18 column with Mobile Phase A.

  • If necessary, acidify the pooled IMAC fractions by adding TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.

  • Inject the sample onto the column.

  • Elute the bound peptides using a linear gradient of Mobile Phase B. A typical gradient might be:

    • 0-10 min: 0% B

    • 10-70 min: 0-100% B (a 60-minute linear gradient)

    • 70-75 min: 100% B

    • 75-80 min: 100-0% B

  • Monitor the elution profile by measuring absorbance at 220-230 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified this compound as a powder. Store at -20°C or -80°C.

The protocols outlined in this document describe a robust and reproducible workflow for the expression and purification of recombinant this compound. The combination of periplasmic expression in E. coli, affinity chromatography for capture, and reversed-phase HPLC for polishing ensures a high yield of pure, bioactive toxin.[6][8] This enables researchers to produce sufficient quantities of this compound for detailed structure-function studies, high-throughput screening, and the development of novel therapeutics targeting BK channels.

References

Application Notes and Protocols for Studying Iberiotoxin Effects on Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Iberiotoxin (IbTX), a potent and selective blocker of the large-conductance calcium-activated potassium (BK) channels, on various cell types. The following sections detail the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experiments.

Introduction to this compound

This compound is a 37-amino acid peptide toxin originally purified from the venom of the scorpion Buthus tamulus.[1] It is a highly selective and potent blocker of BK channels (also known as KCa1.1 or Maxi-K channels).[2] IbTX binds to the outer vestibule of the BK channel, physically occluding the ion conduction pathway and thereby inhibiting potassium ion flow.[3] This specific mode of action makes this compound an invaluable tool for characterizing the physiological and pathophysiological roles of BK channels in various cellular processes, including neuronal excitability, smooth muscle contraction, and cell proliferation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding with high affinity to the alpha subunit of the BK channel. This binding event reduces the channel's open probability and mean open time, effectively blocking the outward flow of potassium ions. The inhibition is voltage-dependent and can be influenced by the external potassium concentration. The interaction is reversible, though the dissociation rate is slow.

Caption: Signaling pathway of this compound blocking the BK channel.

Quantitative Data for this compound

The following table summarizes key quantitative parameters of this compound's interaction with BK channels in different experimental systems.

ParameterValueCell Type/SystemReference
Dissociation Constant (Kd) ~1 nMSkeletal Muscle Membrane[1][4]
1.16 nMSkeletal Muscle Membrane in Planar Bilayers[5]
IC50 ~2 nMGeneral[2]
5 x 10⁻⁷ MSH-SY5Y Neuroblastoma Cells[6]
Association Rate Constant (kon) 1.3 x 10⁶ M⁻¹s⁻¹Bovine Aortic Smooth Muscle in Planar Bilayers[2]
3.3 x 10⁶ M⁻¹s⁻¹Skeletal Muscle Membrane in Planar Bilayers[5]
Dissociation Rate Constant (koff) 3.8 x 10⁻³ s⁻¹Skeletal Muscle Membrane in Planar Bilayers[5]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of this compound on BK channel currents in a mammalian cell line (e.g., HEK293 cells) stably expressing BK channels.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_application This compound Application cluster_analysis Data Analysis A1 Culture HEK293 cells expressing BK channels on coverslips A2 Place coverslip in recording chamber with external solution A1->A2 B1 Position patch pipette with internal solution over a cell A2->B1 B2 Form a Giga-ohm seal B1->B2 B3 Rupture the cell membrane to achieve whole-cell configuration B2->B3 B4 Record baseline BK currents using a voltage-step protocol B3->B4 C1 Perfuse this compound-containing external solution B4->C1 C2 Record BK currents in the presence of this compound C1->C2 D1 Measure current amplitude and kinetics before and after this compound C2->D1 D2 Construct dose-response curves to determine IC50 D1->D2

Caption: Experimental workflow for a whole-cell patch-clamp experiment.

Materials:

  • Cells: HEK293 cells stably transfected with the gene encoding the BK channel alpha subunit.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH). Free Ca²⁺ concentration can be adjusted as needed.

  • This compound Stock Solution: 1 mM this compound in distilled water or appropriate buffer. Store at -20°C. Working solutions are prepared by diluting the stock in the external solution.

Procedure:

  • Cell Preparation:

    • Plate HEK293-BK cells on glass coverslips 24-48 hours before the experiment.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Establishing Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell, release the pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit BK currents.

    • Record baseline currents for at least 5 minutes to ensure stability.

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1 nM - 100 nM).

    • Allow sufficient time for the toxin to take effect (typically 5-10 minutes).

    • Record the currents using the same voltage-step protocol.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after this compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to BK channel blockade by this compound. Inhibition of BK channels can lead to membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), causing an influx of Ca²⁺.

Materials:

  • Cells: Any cell line endogenously or exogenously expressing BK channels and VGCCs (e.g., primary neurons, smooth muscle cells, or transfected cell lines).

  • Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound.

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells on glass-bottom dishes.

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

    • For Fura-2, excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm. For Fluo-4, excite at 488 nm and measure emission at 520 nm.

    • Acquire baseline fluorescence for a few minutes.

  • This compound Application:

    • Add this compound to the imaging chamber at the desired final concentration.

    • Continue to record the fluorescence signal to observe any changes in [Ca²⁺]i.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. This ratio is proportional to the [Ca²⁺]i.

    • For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from the baseline (F₀).

    • Analyze the amplitude, duration, and frequency of any calcium transients induced by this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess whether the blockade of BK channels by this compound affects cell viability or proliferation. This can be particularly relevant in cancer cell lines where BK channels are often overexpressed.

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to attach B Treat cells with varying concentrations of this compound A->B C Incubate for the desired time period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well and incubate for 4 hours C->D E Add solubilization solution to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability as a percentage of the control F->G

Caption: Workflow for a cell viability (MTT) assay.

Materials:

  • Cells: The cell line of interest.

  • 96-well plates.

  • Complete culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (without toxin).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control group (100% viability).

    • Plot cell viability against this compound concentration to determine any cytotoxic or anti-proliferative effects.

These protocols provide a solid foundation for investigating the diverse cellular effects of this compound. Researchers should optimize these protocols based on their specific cell types and experimental questions.

References

Troubleshooting & Optimization

Iberiotoxin solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of Iberiotoxin. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound in a question-and-answer format.

Question: Why am I observing a reduced or no blocking effect of this compound on potassium channels?

Answer: There are several potential reasons for a lack of this compound activity:

  • Improper Reconstitution or Storage: this compound is a peptide and can be sensitive to degradation if not handled correctly. Ensure that it has been reconstituted in an appropriate aqueous buffer and stored at the recommended temperature. Avoid repeated freeze-thaw cycles.

  • Presence of this compound-Resistant BK Channels: Certain subtypes of the large-conductance calcium-activated potassium (BK) channels can exhibit resistance to this compound. This resistance is often conferred by the presence of auxiliary β4 subunits, which can be neuron-specific.[1][2][3] If you are working with neuronal tissues, it is possible that the target channels are this compound-insensitive.

  • Incorrect Toxin Concentration: The effective concentration of this compound is typically in the nanomolar range.[4][5][6][7][8] Verify your calculations and dilution series to ensure you are using an appropriate concentration for your experimental system.

  • Degradation of the Toxin: Over time, even when stored correctly, the toxin can degrade. If the stock solution is old, its potency may be diminished. It is recommended to use freshly prepared solutions or aliquots that have been stored properly for a limited time.

Question: My this compound solution appears to have a precipitate. What should I do?

Answer: A precipitate in your this compound solution can indicate a few issues:

  • Solubility Limits Exceeded: While this compound is soluble in water and aqueous buffers, its solubility is not infinite. If you have attempted to make a highly concentrated stock solution, you may have exceeded its solubility limit.

  • Improper Solvent: this compound is generally insoluble in organic solvents like DMSO and ethanol.[4] Attempting to dissolve it in these solvents will result in precipitation.

  • Solution Instability: If the precipitate has formed over time in a previously clear solution, it may be due to aggregation or degradation of the peptide. This can be influenced by pH, temperature fluctuations, or microbial contamination. It is best to discard the solution and prepare a fresh one. Before use, always ensure the solution is clear and free of precipitates.[9]

Question: I'm observing inconsistent results between experiments using the same stock solution of this compound. What could be the cause?

Answer: Inconsistent results can be frustrating. Here are some potential causes:

  • Repeated Freeze-Thaw Cycles: Aliquoting your stock solution is crucial. Each freeze-thaw cycle can lead to partial degradation of the peptide, reducing its effective concentration and leading to variability in your results.[4][8]

  • Adsorption to Surfaces: Peptides like this compound can adsorb to the surface of plasticware, especially at low concentrations. This can reduce the actual concentration of the toxin in your working solution. To mitigate this, some researchers include a small amount of a carrier protein like bovine serum albumin (BSA) in their buffers, typically at a concentration of 0.1 mg/mL.

  • Incomplete Mixing: Ensure that your stock solution and subsequent dilutions are thoroughly mixed before each use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: The recommended solvent for reconstituting this compound is high-purity water or an aqueous buffer (e.g., saline buffer).[8] It is insoluble in DMSO and ethanol.[4]

Q2: How should I store lyophilized and reconstituted this compound?

A2: Lyophilized this compound should be stored at -20°C.[10] Once reconstituted, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to a month or at -80°C for longer-term storage (up to one year).[4][8][9]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective blocker of the high-conductance Ca2+-activated K+ channel, also known as the BK channel or Maxi-K channel.[7][8] It binds to the outer vestibule of the channel, physically occluding the pore and thereby inhibiting potassium ion flow.[6][7]

Q4: Is this compound toxic? What safety precautions should I take?

A4: Yes, this compound is a potent neurotoxin. It should be handled with care by trained personnel. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling should be performed in a designated area, and waste should be disposed of according to institutional guidelines for toxic substances.

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound is approximately 4230.8 Da.[8]

Quantitative Data Summary

The following tables summarize the solubility and stability data for this compound.

Table 1: this compound Solubility

SolventSolubilityReference
WaterSoluble up to 0.7 mg/mL[9][11]
WaterSoluble up to 5 mg/mL[8]
WaterSoluble up to 100 mg/mL[4]
Saline BufferSoluble[8]
DMSOInsoluble[4]
EthanolInsoluble[4]

Note: The reported solubility in water varies between suppliers. It is recommended to start with a lower concentration and confirm solubility for your specific batch.

Table 2: this compound Stability

FormStorage TemperatureDurationReference
Lyophilized Powder-20°CUp to 3 years[4]
Reconstituted Solution-20°CUp to 1 month[4][9]
Reconstituted Solution-80°CUp to 1 year[4][8]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol provides a general procedure for reconstituting lyophilized this compound to a stock solution.

  • Pre-centrifugation: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 2000 x g) for 1-2 minutes. This will pellet the powder at the bottom of the vial, preventing loss upon opening.

  • Solvent Preparation: Use a high-purity, sterile aqueous solvent. This can be sterile deionized water or a suitable sterile buffer (e.g., phosphate-buffered saline, PBS).

  • Reconstitution: Carefully open the vial and add the desired volume of the chosen solvent to achieve the target concentration (e.g., for a 1 mg vial, adding 1 mL of solvent will yield a 1 mg/mL solution).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause foaming and potential denaturation. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To prevent repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.

  • Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).

Visualizations

Mechanism of Action of this compound

Iberiotoxin_Mechanism This compound Mechanism of Action cluster_membrane Cell Membrane BK_channel BK Channel (α subunit) beta4_subunit β4 Subunit Block Channel Blockage BK_channel->Block Inhibition K_efflux K+ Efflux BK_channel->K_efflux Activation beta4_subunit->BK_channel Associates with α subunit This compound This compound This compound->BK_channel Binds to outer vestibule No_Block Channel Remains Active (this compound Resistance) This compound->No_Block Binding inhibited by β4 No_K_efflux No K+ Efflux Block->No_K_efflux No_Block->K_efflux Troubleshooting_Workflow Troubleshooting Lack of this compound Effect Start No this compound Effect Observed Check_Concentration Verify Toxin Concentration Start->Check_Concentration Check_Storage Review Reconstitution & Storage Check_Concentration->Check_Storage Concentration OK Prepare_New Prepare Fresh Stock Solution Check_Concentration->Prepare_New Error Found Consider_Resistance Consider Target Resistance Check_Storage->Consider_Resistance Protocols Followed Check_Storage->Prepare_New Error Found Use_Positive_Control Use Positive Control Cell Line Consider_Resistance->Use_Positive_Control Test for Resistance Check_Literature Check Literature for β4 Subunit Expression Consider_Resistance->Check_Literature Investigate Target Resolved Issue Resolved Prepare_New->Resolved Use_Positive_Control->Resolved Check_Literature->Resolved

References

common off-target effects of Iberiotoxin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Iberiotoxin (IbTX). The focus is on understanding its selectivity and addressing potential off-target or unexpected effects in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and its binding affinity?

This compound is a potent and highly selective peptide inhibitor of the large-conductance Ca²⁺-activated potassium channel, also known as the BK channel or Maxi-K channel.[1][2][3] It binds to the outer vestibule of the channel, physically occluding the ion pathway.[2] This interaction decreases both the channel's opening probability and its mean open time.[1] Its high affinity and selectivity make it a valuable tool for isolating the function of BK channels.

The binding affinity of this compound for the BK channel is in the picomolar to low nanomolar range, indicating a very potent interaction.

Table 1: this compound Binding Affinity for BK Channels

Parameter Value Experimental Context
IC₅₀ ~250 pM General estimate
Kd ~1 nM Equilibrium binding dissociation constant[1]

| K_app | 1.16 nM | Apparent equilibrium dissociation constant determined from single-channel records[2] |

Q2: I've applied this compound, but I'm not seeing any effect on K⁺ currents. What could be the reason?

The most common reason for a lack of this compound efficacy, assuming correct preparation and application, is the presence of specific accessory subunits associated with the primary BK channel α-subunit.

  • The β4 Subunit: The neuron-enriched β4 accessory subunit, when co-expressed with the pore-forming α-subunit of the BK channel, confers resistance to this compound.[4][5] This is a well-documented phenomenon and is considered a key identifying feature of BK channels containing the β4 subunit, often referred to as "Type II" BK channels.[4][5][6] If your experimental system (e.g., specific neuronal populations like dentate gyrus granule cells or Purkinje neurons) endogenously expresses the β4 subunit, this compound will be ineffective.[5]

  • The KCNMB4 Gene: The β4 subunit is encoded by the KCNMB4 gene. The presence of this subunit can make the BK channel resistant to both this compound and Charybdotoxin.[3]

cluster_0 Mechanism of Action & Resistance IbTX This compound BK_alpha BK Channel (α-subunit) IbTX->BK_alpha Binds to outer vestibule BK_alpha_beta4 BK Channel (α + β4-subunit) IbTX->BK_alpha_beta4 Binding is prevented Block Channel Blockade (Current Inhibition) BK_alpha->Block Leads to No_Block No Channel Blockade (Current Persists) BK_alpha_beta4->No_Block Results in

Diagram 1. Logical flow of this compound action and β4 subunit-mediated resistance.
Q3: What are the known direct off-target effects of this compound?

This compound is renowned for its high selectivity for the BK channel. Unlike the structurally similar Charybdotoxin, which blocks both BK and some voltage-gated potassium channels (like Kv1.3), this compound does not significantly affect these other channels.[7][8]

  • Voltage-Gated K⁺ Channels: Studies have shown that toxins selective for voltage-gated K⁺ channels, such as Margatoxin (MgTX) or α-dendrotoxin (α-DaTX), do not compete with this compound for its binding site, and vice-versa.[9] This indicates that this compound does not bind to the sites for these toxins on channels like Kv1.3.

  • Other Ion Channels: There is currently no significant evidence to suggest that this compound directly binds to and inhibits other classes of ion channels, such as sodium or calcium channels, at concentrations typically used to block BK channels.

Table 2: Specificity Profile of this compound

Channel Type Interaction Efficacy Reference
BK (KCa1.1) Primary Target High affinity block (pM to nM) [1][2][3]
Kv1.3 No significant block Low to no affinity [7][8]

| Other Kv Channels | No significant block | Not a known inhibitor |[9] |

Q4: I'm observing unexpected cellular effects that don't seem directly related to K⁺ currents. Could these be indirect consequences of BK channel blockade?

Yes. Blocking a critical regulator of membrane potential like the BK channel can lead to a cascade of downstream, indirect effects on other voltage-sensitive proteins and cellular processes. An important documented example involves L-type Ca²⁺ channels.

  • Unmasking L-type Ca²⁺ Channel Activity: In mammalian motor nerve terminals, BK channels help regulate acetylcholine (ACh) release by contributing to membrane repolarization. When this compound is used to block these BK channels, it can lead to prolonged depolarization. This extended depolarization can "unmask" the activity of normally silent L-type Ca²⁺ channels, causing them to contribute to ACh release.[10] Therefore, an observed effect on calcium signaling or neurotransmitter release could be an indirect consequence of the primary BK channel blockade, not a direct off-target effect on calcium channels themselves.

Troubleshooting and Experimental Protocols

Problem: Unexpected or inconsistent results when using this compound.

If your experiments yield unexpected results, it is crucial to systematically troubleshoot the cause. This workflow can help determine if you are observing a genuine off-target effect, an indirect effect, or an issue with experimental conditions.

G start Start: Unexpected Result with IbTX check_prep 1. Verify IbTX Preparation - Correct concentration? - Freshly prepared? - Proper solvent? start->check_prep check_expression 2. Confirm Target Expression - Is the BK α-subunit present? (e.g., Western Blot, qPCR) check_prep->check_expression Preparation OK check_beta4 3. Investigate β4 Subunit - Is KCNMB4 expressed? - Perform control with a β4-insensitive blocker (e.g., Paxilline) check_expression->check_beta4 Expression Confirmed control_exp 4. Perform Specificity Control - Use a structurally different BK blocker. - Does it replicate the effect? check_beta4->control_exp β4 Ruled Out indirect_effect Hypothesis: Indirect Effect (Downstream of BK block) control_exp->indirect_effect Effect is Replicated off_target_effect Hypothesis: True Off-Target Effect (Rare for IbTX) control_exp->off_target_effect Effect is Not Replicated

Diagram 2. Experimental workflow for troubleshooting unexpected results with this compound.
Protocol: Verifying Specificity with Electrophysiology (Patch-Clamp)

This generalized protocol outlines how to confirm that an observed effect is due to specific BK channel blockade.

  • Objective: To determine if an unknown current is sensitive to this compound and shares the biophysical properties of a BK channel current.

  • Preparation: Prepare whole-cell or inside-out patch-clamp configuration on the cell type of interest.

  • Solutions:

    • Internal Solution: Use a potassium-based solution (e.g., K⁺ gluconate) with a known concentration of free Ca²⁺ buffered with EGTA/HEPES. A high Ca²⁺ concentration (e.g., >1 µM) will help activate BK channels.

    • External Solution: Standard physiological saline (e.g., Tyrode's or Krebs solution).

  • Voltage Protocol:

    • Hold the cell at a negative potential (e.g., -80 mV) where BK channels are typically closed.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments). This should elicit outward K⁺ currents.

  • Data Acquisition:

    • Baseline: Record the family of outward currents generated by the voltage protocol. This is your control condition.

    • This compound Application: Perfuse the external solution containing this compound (e.g., 100 nM) onto the cell. Wait for the effect to stabilize (typically a few minutes).

    • Post-IbTX: Record the currents again using the same voltage protocol.

  • Analysis:

    • Subtract the currents recorded in the presence of this compound from the baseline currents. The resulting "IbTX-sensitive current" is the current carried by BK channels.

    • Analyze the properties of this subtracted current. It should be outwardly rectifying, activated by depolarization, and dependent on intracellular Ca²⁺.

  • Control Experiment: Perform a washout by perfusing with the control external solution to see if the effect is reversible (note: IbTX dissociation is very slow, so reversal may be minimal in a typical experiment timeframe).[2] For a positive control, use a different BK channel blocker, like Paxilline, to confirm the presence of BK channels, especially if β4-mediated resistance is suspected.

References

Troubleshooting Lack of Iberiotoxin Effect in Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering a lack of effect with Iberiotoxin in their experiments, this technical support center provides troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its expected effect?

This compound is a potent and selective blocker of the large-conductance Ca2+-activated potassium channels, also known as BK channels or Maxi-K channels.[1][2][3] Its primary action is to bind to the external face of the channel, thereby inhibiting the potassium current by reducing both the channel's opening probability and the duration it stays open.[1] The expected effect of applying this compound is a reduction or complete block of BK channel-mediated currents.

Q2: At what concentration should I be using this compound?

This compound is effective at nanomolar concentrations. The dissociation constant (Kd) is approximately 1 nM, and the half-maximal inhibitory concentration (IC50) is around 2 nM.[3][4] For many applications, a concentration range of 10-100 nM is sufficient to achieve complete blockage of sensitive BK channels.[5][6]

Q3: My this compound doesn't seem to be working. What are the most common reasons for a lack of effect?

Several factors could contribute to an apparent lack of this compound effect. These can be broadly categorized as:

  • Issues with the Toxin Itself: Problems with solubility, storage, and degradation.

  • Experimental System Factors: The presence of this compound-resistant BK channels or issues with the experimental setup.

  • Protocol and Application Errors: Incorrect final concentration or insufficient incubation time.

The troubleshooting guide below will walk you through these potential issues in more detail.

Troubleshooting Guide: No Observable Effect of this compound

If you are not observing the expected inhibitory effect of this compound on BK channel currents, please consult the following potential causes and solutions.

Step 1: Verify the Integrity and Preparation of this compound

Issue: The toxin may have degraded or been improperly prepared, leading to a loss of activity.

Troubleshooting Steps:

  • Check Storage Conditions: this compound is typically supplied as a lyophilized powder and should be stored at -20°C.[2][7][8] Once reconstituted, it is recommended to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][7][8] Stock solutions stored at -20°C are generally stable for up to a month.[7]

  • Ensure Proper Solubilization: this compound is soluble in water and aqueous buffers.[2][3][7] It is insoluble in DMSO and ethanol.[4] Ensure you are using an appropriate solvent. For reconstitution, centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.

  • Use Freshly Prepared Solutions: Whenever possible, prepare and use solutions on the same day.[7] If using a stored stock solution, allow it to equilibrate to room temperature before use and ensure there is no precipitation.[7]

Step 2: Evaluate the Experimental System for this compound Resistance

Issue: The target cells or tissues may express BK channels that are insensitive to this compound.

Troubleshooting Steps:

  • Consider the Presence of β Subunits: The sensitivity of BK channels to this compound can be modulated by the presence of auxiliary β subunits. Notably, the neuron-enriched β4 subunit can confer resistance to this compound.[9][10][11] If you are working with neuronal tissue, it is possible you are studying a population of this compound-resistant "type II" BK channels.[10][12]

  • Review the Literature for Your Specific Cell/Tissue Type: Check published studies on your specific experimental model to see if this compound resistance has been reported. Some neuronal populations in the central nervous system are known to have mixed populations of sensitive and resistant channels.[12]

  • Use a Positive Control: If possible, test your this compound preparation on a system known to be sensitive to the toxin to confirm its activity.

Step 3: Review Your Experimental Protocol

Issue: The experimental conditions or the method of application may be preventing the toxin from reaching its target effectively.

Troubleshooting Steps:

  • Verify Final Concentration: Double-check your dilution calculations to ensure the final concentration of this compound in your experimental chamber is within the effective range (typically 10-100 nM).

  • Ensure Proper Application: this compound acts on the external face of the BK channel.[13][14] In patch-clamp experiments, this means it should be applied to the extracellular solution.

  • Check for Competing Substances: High concentrations of external potassium can reduce the association rate of this compound with the channel.[13][14] Tetraethylammonium (TEA) can also competitively inhibit this compound binding.[13] Review your buffer composition for any potential interfering substances.

  • Allow Sufficient Incubation Time: While the onset of the block can be rapid, ensure you are allowing enough time for the toxin to diffuse and bind to the channels. The association rate constant is in the range of 1.3 x 10^6 M-1s-1.[3]

Quantitative Data Summary

ParameterValueSource
Target Large-conductance Ca2+-activated K+ channels (BK channels)[1][2][3]
Dissociation Constant (Kd) ~1 nM[1][4]
IC50 ~2 nM[3]
Effective Concentration 10 - 100 nM for complete block[5][6]
Molecular Weight ~4230.8 Da[3]
Solubility Soluble in water and aqueous buffers; Insoluble in DMSO and Ethanol[2][3][4][7]

Experimental Protocols

General Protocol for Reconstitution of Lyophilized this compound
  • Centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.

  • Reconstitution: Add the appropriate amount of sterile, deionized water or a suitable aqueous buffer to achieve a desired stock concentration (e.g., 10 µM). Gently pipette up and down to dissolve the powder completely. Avoid vigorous vortexing which can damage the peptide.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in low-protein-binding tubes. Store the aliquots at -20°C or -80°C. For immediate use, the stock solution can be kept on ice.

Protocol for Application in a Whole-Cell Patch-Clamp Experiment
  • Establish a Stable Whole-Cell Recording: Obtain a stable gigaohm seal and establish a whole-cell configuration.

  • Record Baseline Currents: Perfuse the cell with the control extracellular solution and record baseline BK channel currents. These can be elicited by a voltage-step protocol (e.g., stepping from a holding potential of -80 mV to positive potentials like +100 mV).

  • Apply this compound: Switch the perfusion to an extracellular solution containing the desired final concentration of this compound (e.g., 100 nM).

  • Monitor the Block: Continuously monitor the BK channel currents. The block should become apparent as the toxin-containing solution reaches the cell.

  • Washout (Optional): To test for reversibility, switch the perfusion back to the control extracellular solution.

Visualizations

BK_Channel_Signaling_Pathway cluster_membrane Cell Membrane BK_channel BK Channel (α subunit) beta_subunit β Subunit BK_channel->beta_subunit Association K_efflux K⁺ Efflux BK_channel->K_efflux Opens Depolarization Membrane Depolarization Depolarization->BK_channel Activates Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Intracellular_Ca->BK_channel Activates Hyperpolarization Hyperpolarization (Repolarization) K_efflux->Hyperpolarization This compound This compound This compound->BK_channel Blocks

Caption: Signaling pathway of BK channel activation and this compound inhibition.

Experimental_Workflow start Start reconstitute Reconstitute Lyophilized this compound start->reconstitute prepare_solutions Prepare Control & This compound Solutions reconstitute->prepare_solutions setup_experiment Set up Experimental System (e.g., Patch-Clamp) prepare_solutions->setup_experiment baseline Record Baseline BK Channel Activity setup_experiment->baseline apply_toxin Apply this compound Solution baseline->apply_toxin record_effect Record Post-Application BK Channel Activity apply_toxin->record_effect washout Washout with Control Solution record_effect->washout record_washout Record During Washout washout->record_washout analyze Analyze Data record_washout->analyze

Caption: General experimental workflow for testing the effect of this compound.

Troubleshooting_Logic start No this compound Effect Observed check_toxin Is the toxin preparation and storage correct? start->check_toxin check_system Does the experimental system express this compound-sensitive BK channels? check_toxin->check_system Yes solution_toxin Re-prepare toxin from lyophilized stock. Verify storage conditions. check_toxin->solution_toxin No check_protocol Is the experimental protocol (concentration, application) correct? check_system->check_protocol Yes solution_system Use a positive control. Check literature for This compound resistance (e.g., β4 subunit). check_system->solution_system No solution_protocol Verify final concentration. Ensure extracellular application. Check for interfering substances. check_protocol->solution_protocol No success Problem Resolved check_protocol->success Yes solution_toxin->success solution_system->success solution_protocol->success

Caption: Troubleshooting flowchart for lack of this compound effect.

References

Optimizing Iberiotoxin Incubation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the optimal use of Iberiotoxin (IbTX), a potent and selective blocker of the large-conductance Ca2+-activated K+ (BK) channels. Below you will find troubleshooting advice and frequently asked questions to help you refine your experimental protocols and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound?

A1: The optimal concentration of this compound typically ranges from 10 nM to 200 nM. The high affinity of IbTX for BK channels (Kd ≈ 1 nM) means that concentrations in the low nanomolar range are often sufficient for effective channel blockade.[1][2] For initial experiments, a concentration of 100 nM is a common starting point.

Q2: How long should I incubate my cells or tissue with this compound?

A2: Due to its slow dissociation rate, a mean blocked time of approximately 5 minutes has been reported.[3] Therefore, an incubation period of 5-10 minutes is generally sufficient to reach a steady-state block. However, the exact time can vary depending on the experimental system. It is recommended to monitor the channel activity over time to determine the optimal incubation period for your specific cell type and experimental conditions.

Q3: At what temperature should I perform the incubation?

A3: Most electrophysiological experiments with this compound are conducted at room temperature (around 20-25°C). Some studies have investigated the temperature dependence of BK channel gating, noting that channel activity is strongly affected by temperature.[4][5] While specific data on the thermal stability of this compound during experiments is limited, it is a stable peptide. For consistency, it is crucial to maintain a constant temperature throughout your experiments. If you are investigating temperature-dependent processes, it is essential to validate the toxin's efficacy at each temperature.

Q4: How should I prepare and store this compound solutions?

A4: this compound is soluble in water and saline buffers.[3] It is recommended to prepare a concentrated stock solution (e.g., 1 mM) in a suitable buffer and store it in aliquots at -20°C. For working solutions, dilute the stock to the desired concentration in your extracellular recording solution on the day of the experiment. Repeated freeze-thaw cycles of the stock solution should be avoided.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or minimal effect of this compound Presence of IbTX-resistant BK channel subunits: The auxiliary β4 subunit can confer resistance to this compound.[6]- Confirm the expression of BK channel subunits in your cell type (e.g., via RT-PCR or Western blot).- If β4 is present, a higher concentration of IbTX may be required, or an alternative BK channel blocker may be necessary.
Incorrect toxin concentration: Errors in dilution or degradation of the stock solution.- Prepare a fresh dilution from a new aliquot of the stock solution.- Verify the concentration of your stock solution if possible.- Consider performing a dose-response curve to determine the optimal concentration for your system.
Degraded toxin: Improper storage or handling of the toxin.- Ensure the toxin has been stored correctly at -20°C in a desiccated environment.- Avoid multiple freeze-thaw cycles.
Slow onset of block Low toxin concentration: The concentration used may be too low for a rapid effect.- Increase the concentration of this compound. A time-course experiment can help determine the relationship between concentration and the speed of onset.
Diffusion barriers: In tissue preparations, the toxin may take longer to reach the target channels.- Increase the incubation time.- Ensure adequate perfusion of the tissue.
Incomplete block Presence of a mixed population of IbTX-sensitive and -resistant channels. - This may be a genuine physiological result. Consider using other pharmacological tools to dissect the contributions of different channel subtypes.
Insufficient incubation time or concentration. - Systematically increase the incubation time and/or concentration to see if a complete block can be achieved.
Irreversible or very slow washout High affinity and slow dissociation of this compound: IbTX has a very slow dissociation rate from the BK channel.[3]- Prolong the washout period. Continuous perfusion with toxin-free solution is essential.- Be aware that complete washout may not be achievable in a typical experimental timeframe. Plan your experiments accordingly.
Variability between experiments Batch-to-batch variability of the toxin: Different batches of commercially available toxins can have slight variations in purity or activity.- If you suspect batch-to-batch variability, it is advisable to test a new batch alongside the old one to ensure consistency.- Purchase toxins from reputable suppliers who provide quality control data.
Inconsistent experimental conditions: Fluctuations in temperature, pH, or ion concentrations can affect toxin binding and channel activity.- Maintain strict control over all experimental parameters. Use a temperature-controlled perfusion system if possible.
Non-specific binding Adsorption of the peptide to tubing or the experimental chamber. - To minimize non-specific binding, consider adding a small amount of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to your solutions.[1]

Experimental Protocols

Determining the Optimal this compound Concentration (Dose-Response Curve)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for BK channels in your experimental system using patch-clamp electrophysiology.

  • Cell Preparation: Prepare your cells or tissue for electrophysiological recording.

  • Establish a Stable Recording: Obtain a stable whole-cell or single-channel recording of BK channel activity.

  • Baseline Recording: Record baseline BK channel currents in the absence of this compound.

  • Cumulative Concentration Application:

    • Start with a low concentration of this compound (e.g., 1 nM) and perfuse the cell until a steady-state block is achieved.

    • Increase the concentration in a stepwise manner (e.g., 3 nM, 10 nM, 30 nM, 100 nM, 300 nM), allowing the effect to stabilize at each concentration.

  • Data Analysis:

    • Measure the remaining current at each this compound concentration.

    • Normalize the current to the baseline recording.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Time-Course of this compound Inhibition

This protocol helps to determine the optimal incubation time for a given concentration of this compound.

  • Cell Preparation and Recording Setup: As described in the dose-response protocol.

  • Baseline Recording: Record stable baseline BK channel currents.

  • Toxin Application: Perfuse the cell with a fixed, effective concentration of this compound (e.g., 100 nM).

  • Continuous Recording: Continuously record the BK channel current from the moment of toxin application until a maximal, stable block is achieved.

  • Data Analysis:

    • Plot the current amplitude as a function of time.

    • Determine the time required to reach 50% inhibition (t1/2) and the time to reach a steady-state block. This will inform the necessary pre-incubation time for future experiments.

Quantitative Data Summary

Parameter Value Reference
Dissociation Constant (Kd) ~1 nM[1][2]
Half-maximal Inhibitory Concentration (IC50) ~250 pM - 2 nM[3]
Mean Blocked Time ~5 minutes[3]
Typical Concentration Range 10 - 200 nMInferred from multiple sources

Visualizations

Iberiotoxin_Signaling_Pathway BK_channel BK Channel (α subunit) Beta_subunit β subunit Block Channel Block BK_channel->Block Inhibition of opening probability and open time Efflux K+ Efflux This compound This compound This compound->BK_channel Binds to external face No_Efflux Reduced K+ Efflux Block->No_Efflux

Caption: this compound binding to the BK channel inhibits potassium efflux.

Experimental_Workflow start Start: Electrophysiology Setup baseline Record Baseline BK Channel Activity start->baseline decision Dose-Response or Time-Course? baseline->decision dose_response Apply Cumulative This compound Concentrations decision->dose_response Dose-Response time_course Apply Fixed This compound Concentration decision->time_course Time-Course record_effect Record Channel Inhibition dose_response->record_effect time_course->record_effect analysis Data Analysis: IC50 or Onset Rate record_effect->analysis end End: Optimal Parameters Determined analysis->end

Caption: Workflow for optimizing this compound concentration and incubation time.

Troubleshooting_Logic cluster_solutions Solutions start Problem: No/Minimal IbTX Effect check_subunits Check for β4 subunit expression start->check_subunits check_toxin Verify Toxin Integrity & Concentration start->check_toxin increase_conc Increase IbTX Concentration check_subunits->increase_conc β4 present alt_blocker Use Alternative BK Blocker check_subunits->alt_blocker β4 present fresh_toxin Prepare Fresh Toxin Solution check_toxin->fresh_toxin

Caption: Troubleshooting logic for lack of this compound effect.

References

preventing degradation of Iberiotoxin in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iberiotoxin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and to provide guidance on its proper handling and use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting lyophilized this compound?

A1: For optimal results, it is crucial to follow a precise reconstitution protocol. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the toxin in high-purity water or a suitable aqueous buffer to the desired concentration. Gently vortex or pipette the solution to ensure it is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

Q2: What are the optimal storage conditions for this compound?

A2: Lyophilized this compound should be stored at -20°C, desiccated. Once reconstituted, it is recommended to prepare and use the solution on the same day if possible.[1] For short-term storage, aliquots of the solution can be stored at -20°C for up to one month.[1] For longer-term storage, it is advisable to store aliquots at -80°C, which can maintain stability for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is essential to aliquot the solution into single-use volumes.

Q3: My this compound solution appears to have lost activity. What are the potential causes?

A3: Loss of this compound activity can be attributed to several factors, including:

  • Improper Storage: Exposure to room temperature for extended periods or multiple freeze-thaw cycles can lead to degradation.

  • Proteolytic Degradation: Contamination of the solution with proteases can break down the peptide.

  • Adsorption: this compound can adsorb to the surface of plastic or glass storage containers, reducing its effective concentration.

  • Incorrect pH: Extreme pH values can lead to denaturation and loss of function.

  • Aggregation: Over time, peptide molecules can aggregate, leading to precipitation and loss of activity.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Solution

This guide will help you identify and address the potential causes of decreased this compound potency in your experiments.

G Start Start: This compound Inactivity CheckStorage Verify Storage Conditions Start->CheckStorage CheckFreezeThaw Evaluate Freeze-Thaw Cycles Start->CheckFreezeThaw ProteaseContamination Suspect Protease Contamination Start->ProteaseContamination AdsorptionIssue Consider Adsorption to Surfaces Start->AdsorptionIssue pH_Buffer_Issue Assess Buffer pH and Composition Start->pH_Buffer_Issue SolutionStorage Store at -20°C (short-term) or -80°C (long-term) in aliquots CheckStorage->SolutionStorage MinimizeFreezeThaw Aliquot into single-use volumes to minimize freeze-thaw cycles CheckFreezeThaw->MinimizeFreezeThaw AddInhibitors Add Protease Inhibitor Cocktail to buffer ProteaseContamination->AddInhibitors UseLowBindTubes Use low protein-binding microcentrifuge tubes and pipette tips AdsorptionIssue->UseLowBindTubes OptimizeBuffer Use sterile, pH-stable buffers (pH 7.0-7.4) pH_Buffer_Issue->OptimizeBuffer

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 2: Precipitate Formation in this compound Solution

The appearance of visible particles or cloudiness in your this compound solution can indicate aggregation or precipitation.

G Start Start: Precipitate Observed CheckConcentration Review Toxin Concentration Start->CheckConcentration CheckBuffer Examine Buffer Composition Start->CheckBuffer CheckTemp Assess Storage Temperature Start->CheckTemp Dilute Prepare a more dilute stock solution CheckConcentration->Dilute FilterBuffer Use sterile, filtered buffers. Consider additives like glycerol (5-20%). CheckBuffer->FilterBuffer StoreProperly Equilibrate to room temp before use. Avoid prolonged storage at 4°C. CheckTemp->StoreProperly

Caption: Troubleshooting guide for precipitate formation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationRecommendations
Lyophilized Powder-20°CUp to 3 yearsStore in a desiccator.[2]
Reconstituted Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][2]
Reconstituted Solution-80°CUp to 1 yearPreferred for long-term storage of aliquots.[2]
Table 2: Factors Affecting this compound Stability in Solution
FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.Store at recommended low temperatures. Avoid leaving solutions at room temperature for extended periods.
pH Extreme pH values can cause denaturation and aggregation.Maintain a pH between 7.0 and 7.4 for optimal stability.
Proteases Enzymatic degradation leads to loss of activity.Use sterile techniques and consider adding a broad-spectrum protease inhibitor cocktail.
Adsorption Peptide adsorbs to surfaces, reducing effective concentration.Use low protein-binding labware. Consider adding a carrier protein like BSA (0.1%).
Concentration Higher concentrations can sometimes be more stable but may also be prone to aggregation.Start with recommended concentrations and observe for any precipitation.
Freeze-Thaw Cycles Repeated cycles can lead to denaturation and aggregation.Aliquot solutions into single-use volumes.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is collected at the bottom.

  • Solvent Selection: Use sterile, high-purity water or a suitable physiological buffer (e.g., PBS, pH 7.4). The choice of solvent may depend on the downstream application.

  • Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration. A common stock concentration is 100 µM.

  • Dissolution: Gently mix the solution by pipetting up and down or by brief, gentle vortexing. Avoid vigorous shaking. Ensure the powder is completely dissolved before use.

  • Storage: If not for immediate use, aliquot the stock solution into low protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Minimizing Adsorption of this compound to Labware
  • Select Appropriate Labware: Whenever possible, use polypropylene tubes and pipette tips that are specifically designated as "low protein-binding." Avoid using standard polystyrene or glass containers for storing stock solutions.

  • Pre-treatment of Labware (Optional): For critical experiments where maximal recovery is essential, labware can be pre-coated.

    • BSA Coating: Incubate tubes or plates with a solution of 0.1% Bovine Serum Albumin (BSA) in your experimental buffer for at least 30 minutes at room temperature. Aspirate the BSA solution and allow the surface to air dry before use. Note that the presence of BSA may interfere with certain assays.

    • Detergent Rinse: Rinsing with a dilute solution of a non-ionic detergent like Tween-20 (0.05%) can also help reduce hydrophobic interactions. Ensure the detergent is compatible with your experimental setup.

  • Use of Carrier Proteins: For working solutions, especially at low nanomolar concentrations, the addition of a carrier protein like 0.1% BSA to the buffer can significantly reduce the loss of this compound due to adsorption.

  • Handle at Higher Concentrations: When possible, prepare and store stock solutions at a higher concentration (e.g., ≥1 µM) and make dilutions immediately before use. Peptides are generally less prone to significant percentage loss from adsorption at higher concentrations.

Caption: Workflow for preventing this compound adsorption.

References

Technical Support Center: Navigating Iberiotoxin-Resistant BK Channels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Iberiotoxin-resistant BK channels. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: My BK channel currents are not blocked by this compound. Does this mean my experiment has failed?

A1: Not necessarily. Resistance to this compound is a known characteristic of certain BK channel subtypes. This is typically conferred by the co-assembly of the pore-forming α subunit with the auxiliary β4 subunit.[1][2] These channels are often referred to as "Type II" BK channels and exhibit distinct biophysical properties, including slower activation kinetics compared to their this compound-sensitive counterparts.[3][4] To confirm the presence of BK channels, you can test for sensitivity to the general BK channel blocker, paxilline.[4]

Q2: How can I confirm that my cells are expressing this compound-resistant BK channels?

A2: The standard method is through pharmacological profiling. A channel that is insensitive to high concentrations of this compound but is blocked by paxilline is likely an this compound-resistant BK channel. For a more specific identification of β4-containing channels, you can use toxins like Martentoxin or Conopeptide Vt3.1, which preferentially block these subtypes.[3][4][5][6][7][8]

Q3: I am trying to express recombinant this compound-resistant BK channels by co-transfecting the α and β4 subunits, but I am not seeing the expected current characteristics. What could be the issue?

A3: Several factors could contribute to this issue:

  • Subunit Stoichiometry: Ensure the correct ratio of α to β4 subunit DNA is used for transfection to favor the assembly of heteromeric channels.[9]

  • Trafficking: The β4 subunit contains an ER retention signal that can reduce the surface expression of the channel complex.[4][9] You may need to allow for longer expression times or use trafficking-enhancing strategies if available.

  • Cell Line: The choice of expression system (e.g., HEK293 cells, Xenopus oocytes) can influence channel folding, assembly, and trafficking. Ensure your chosen cell line is suitable for expressing BK channels.[10][11][12]

  • Verification: Confirm the expression of both subunits using methods like immunocytochemistry or Western blotting.

Q4: My patch-clamp recordings of this compound-resistant BK channels are unstable, or I am having trouble forming a stable giga-seal.

A4: This is a common issue in patch-clamp electrophysiology. Here are some troubleshooting steps:

  • Cell Health: Ensure your cells are healthy and not overgrown. Use cells from a passage number that is known to be optimal for electrophysiology.

  • Pipette Preparation: Use freshly pulled and fire-polished pipettes with an appropriate resistance (typically 2-5 MΩ for whole-cell recordings).

  • Solutions: Ensure all your solutions (internal, external, and cleaning) are freshly prepared, filtered, and at the correct pH and osmolarity.

  • Vibration: The setup should be on an anti-vibration table in a quiet room to minimize mechanical noise.

  • Grounding: Proper grounding of all equipment is crucial to reduce electrical noise.

For a general overview of troubleshooting patch-clamp recordings, refer to established guides.[13][14][15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No current observed after applying a known BK channel agonist. 1. Low or no channel expression. 2. Incorrect agonist concentration. 3. Voltage protocol is not activating the channels.1. Verify protein expression via Western Blot or immunofluorescence. Optimize transfection/expression conditions. 2. Confirm the agonist's potency and use a concentration at or above the EC50. 3. this compound-resistant BK channels have slower activation kinetics and may require longer or more depolarizing voltage steps to activate.[3][16]
Currents are sensitive to this compound when they should be resistant. 1. Expression of only the α subunit. 2. Insufficient β4 subunit expression or incorporation.1. Confirm co-transfection and expression of the β4 subunit. 2. Adjust the DNA ratio of β4 to α subunits during transfection to favor heteromeric channel formation.
Paxilline does not block the current. 1. The observed current is not from BK channels. 2. Paxilline is degraded or used at an incorrect concentration. 3. The channel is in a state with low affinity for paxilline.1. Use other general potassium channel blockers to identify the current. 2. Prepare fresh paxilline stock solutions. The IC50 of paxilline is state-dependent and can range from nM to µM.[17][18][19] 3. Paxilline binds more tightly to the closed state of the channel.[19] Ensure your voltage protocol allows for channels to be in the closed state for a sufficient amount of time for the block to occur.
Inconsistent results between experiments. 1. Variability in cell health or passage number. 2. Inconsistent solution preparation. 3. Temperature fluctuations.1. Use cells from a consistent passage number and ensure they are healthy. 2. Prepare fresh solutions for each experiment and double-check concentrations and pH. 3. Maintain a constant temperature during recordings as BK channel gating is temperature-sensitive.

Quantitative Data Summary

Table 1: Pharmacological Properties of BK Channel Blockers

Blocker Target Channel IC50 / Kd Notes
This compound BK α subunit~1 nM (Kd)[20]Ineffective on α + β4 channels.[21]
Paxilline BK channels (α and α + β subunits)State-dependent: ~10 nM (closed state) to ~10 µM (open state)[18][19]Non-discriminatory blocker.
Martentoxin Preferentially α + β4 channels~80 nM (IC50)[7]Can act as an agonist at high Ca2+ concentrations.[22]
Conopeptide Vt3.1 Preferentially α + β4 channelsShifts G-V by ~45 mV at half-saturation[5][6]Inhibits up to ~71% of the current.[5]

Table 2: Biophysical Properties of this compound-Sensitive vs. -Resistant BK Channels

Property This compound-Sensitive (α subunit only) This compound-Resistant (α + β4 subunit)
Activation Kinetics FastSlow[3][16]
Voltage Sensitivity StandardReduced apparent voltage sensitivity[23][24]
Ca2+ Sensitivity StandardComplex: inhibited at low Ca2+, enhanced at high Ca2+[23][24]
Single Channel Conductance (-80 mV) ~250 pS~175 pS[23]

Experimental Protocols

Site-Directed Mutagenesis to Introduce/Remove Toxin Resistance

This protocol outlines the general steps for modifying the β subunit to alter toxin sensitivity, based on standard molecular biology techniques.

  • Primer Design: Design primers incorporating the desired mutation in the extracellular loop of the β4 subunit, which is critical for conferring this compound resistance.[4] Kits like the QuikChange Site-Directed Mutagenesis Kit are commonly used.[25][26]

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing the β subunit cDNA with the designed primers.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Plasmid Purification and Sequencing: Isolate the plasmid DNA from the selected colonies and verify the desired mutation by DNA sequencing.

Expression of Recombinant BK Channels in HEK293 Cells
  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[11][12]

  • Transfection: When cells reach 70-90% confluency, transfect them with plasmids encoding the BK channel α and β4 subunits using a suitable transfection reagent like Lipofectamine.[10] A 1:10 ratio of α to β subunit cDNA is often used to ensure saturation.[27]

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

  • Verification (Optional): Verify channel expression using immunofluorescence or Western blotting.[28]

  • Electrophysiology: The cells are now ready for patch-clamp analysis.

Inside-Out Patch-Clamp Recording

This protocol is adapted for recording BK channel activity from transfected HEK293 cells or Xenopus oocytes.[29][30][31][32][33]

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 1-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.

  • Solution Filling: Fill the pipette with the appropriate extracellular solution and the bath with the intracellular solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Excision: To obtain an inside-out patch, retract the pipette from the cell. The patch of membrane sealed to the pipette tip will be excised with its intracellular face exposed to the bath solution.

  • Recording: Apply a voltage protocol to the patch and record the resulting single-channel or macroscopic currents. The composition of the bath solution can be changed to study the effects of intracellular modulators like Ca2+.

Visualizations

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_expression Channel Expression cluster_analysis Functional Analysis plasmid BK α and β4 Plasmids mutagenesis Site-Directed Mutagenesis (Optional) plasmid->mutagenesis Introduce Mutations transfection Co-transfection into HEK293 Cells plasmid->transfection mutagenesis->transfection incubation Incubation (24-48h) transfection->incubation patch_clamp Patch-Clamp Recording incubation->patch_clamp pharmacology Pharmacological Profiling patch_clamp->pharmacology Apply Blockers data_analysis Data Analysis pharmacology->data_analysis Analyze Currents troubleshooting_logic start No this compound Block paxilline_test Test with Paxilline start->paxilline_test paxilline_block Current Blocked? paxilline_test->paxilline_block iberio_resistant Conclusion: This compound-Resistant BK Channel paxilline_block->iberio_resistant Yes not_bk Conclusion: Likely not a BK Channel paxilline_block->not_bk No check_paxilline Troubleshoot: - Check Paxilline concentration - Verify channel state not_bk->check_paxilline signaling_pathway cluster_channel BK Channel Complex alpha α Subunit (Pore) beta4 β4 Subunit block Block alpha->block Sensitive alpha->block Sensitive beta4->block Sensitive no_block No Block beta4->no_block Confers Resistance This compound This compound This compound->alpha Binds to α subunit paxilline Paxilline paxilline->alpha Binds to channel martentoxin Martentoxin / Conopeptide Vt3.1 martentoxin->beta4 Preferentially binds to β4-containing channels

References

minimizing non-specific binding of Iberiotoxin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iberiotoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (IbTx) is a 37-amino acid peptide toxin originally isolated from the venom of the Eastern Indian red scorpion, Hottentotta tamulus.[1] Its primary target is the large-conductance calcium-activated potassium channel, also known as the BK channel or Maxi-K channel.[1][2] this compound is a highly selective blocker of these channels, binding to the outer vestibule of the channel pore with high affinity.[1][3]

Q2: What are the common causes of non-specific binding of this compound?

A2: Non-specific binding of peptide toxins like this compound can arise from several factors, including:

  • Hydrophobic interactions: The peptide may interact with hydrophobic surfaces on the experimental apparatus (e.g., plasticware) or cellular membranes.

  • Electrostatic interactions: The charged residues on this compound can interact with oppositely charged surfaces.

  • Binding to off-target sites: In some cases, the toxin may show low-affinity binding to other proteins or cellular components that are not its intended target.

Q3: What are the typical manifestations of non-specific binding in different experimental setups?

A3: Non-specific binding can manifest in various ways depending on the experimental technique:

  • Electrophysiology: High background noise, difficulty in achieving a stable baseline, and irreversible or slowly reversible channel block that is not characteristic of specific binding.

  • Binding Assays (Radioligand, Fluorescent): High signal in the presence of a saturating concentration of unlabeled competitor (high non-specific binding), leading to a low signal-to-noise ratio and inaccurate determination of binding parameters.

  • Immunohistochemistry (IHC) / Immunocytochemistry (ICC): High background staining, making it difficult to distinguish the specific signal from noise.

Q4: What are the key parameters to consider for minimizing non-specific binding?

A4: To minimize non-specific binding, it is crucial to optimize several experimental parameters:

  • Concentration of this compound: Use the lowest concentration of this compound that gives a robust specific signal.

  • Blocking Agents: Employ appropriate blocking agents to saturate non-specific binding sites.

  • Buffer Composition: Optimize the pH, ionic strength, and detergent concentration of your buffers.

  • Incubation Time and Temperature: Use the shortest incubation time and lowest temperature that allows for specific binding to reach equilibrium.

  • Washing Steps: Implement thorough washing steps to remove unbound and non-specifically bound toxin.

Troubleshooting Guides

Electrophysiology

Problem: High background noise and irreversible block after this compound application.

Possible Cause: Non-specific binding of this compound to the patch pipette, recording chamber, or cell membrane.

Solution:

  • Pre-treat surfaces: Before the experiment, incubate the recording chamber and perfusion lines with a blocking solution such as 1% Bovine Serum Albumin (BSA) in your recording buffer for at least 30 minutes.

  • Include a carrier protein: Add a low concentration of a carrier protein like 0.1% BSA to the solution containing this compound to reduce its non-specific adsorption to surfaces.

  • Optimize this compound concentration: Use the lowest effective concentration of this compound. Titrate the concentration to find the optimal balance between specific block and minimal non-specific effects.

  • Control for off-target effects: In cases where off-target effects are suspected, the use of a structurally related but inactive peptide as a negative control can be beneficial.

Binding Assays (Radioligand and Fluorescent)

Problem: High non-specific binding, resulting in a low signal-to-noise ratio.

Possible Cause: Insufficient blocking of non-specific sites on cell membranes or assay plates.

Solution:

  • Optimize blocking buffer: Test different blocking agents. While BSA is common, other options like casein or non-fat dry milk may be more effective for your specific system.[4]

  • Increase ionic strength: Increasing the salt concentration (e.g., NaCl) in the binding buffer can help to reduce electrostatic interactions that contribute to non-specific binding.

  • Add a non-ionic detergent: Including a low concentration (e.g., 0.05-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can help to disrupt hydrophobic interactions.

  • Determine optimal incubation time: Perform a time-course experiment to determine the shortest incubation time required to reach equilibrium for specific binding. Longer incubation times can lead to increased non-specific binding.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC) with Labeled this compound

Problem: High background staining across the tissue or cells.

Possible Cause: Non-specific binding of the labeled this compound to cellular components or the slide surface.

Solution:

  • Use a robust blocking step: Before applying the labeled this compound, incubate the sample with a blocking solution containing normal serum from the species of the secondary antibody (if used) and a protein blocker like BSA.[4]

  • Optimize labeled this compound concentration: Perform a titration experiment to find the optimal concentration of the labeled toxin that provides a strong specific signal with minimal background.

  • Include a competition control: To confirm the specificity of the staining, pre-incubate the labeled this compound with an excess of unlabeled this compound before applying it to the sample. A significant reduction in signal in the competition sample indicates specific binding.

  • Perform thorough washes: Increase the number and duration of washing steps after incubation with the labeled toxin to effectively remove unbound and non-specifically bound molecules.

Data Presentation

Table 1: Binding Affinities of this compound and its Analogs

LigandPreparationTargetBinding Affinity (Kd)Reference
Native this compoundScorpion VenomBK Channels~1 nM[1]
Native this compoundSyntheticBK Channels1.16 nM[3]
IbTx-LC-biotinSyntheticBK Channels26 nM[5]
[125I]IbTX-D19Y/Y36FRecombinantBK Channels5 pM[6]

Table 2: Recommended Starting Concentrations of Common Blocking Agents

Blocking AgentApplicationRecommended ConcentrationNotes
Bovine Serum Albumin (BSA)Electrophysiology, Binding Assays, IHC/ICC0.1 - 5%Use high-purity, fatty acid-free BSA for best results.
Normal SerumIHC/ICC5 - 10%Use serum from the same species as the secondary antibody.
CaseinBinding Assays0.5 - 1%Can sometimes provide lower background than BSA.[4]
Non-fat Dry MilkWestern Blotting5%Not recommended for biotin-based detection systems.

Experimental Protocols

Protocol 1: Minimizing Non-Specific Binding in Electrophysiology Recordings
  • Preparation of the Recording Chamber:

    • Before the experiment, wash the recording chamber thoroughly with distilled water.

    • Incubate the chamber with a 1% BSA solution in the recording buffer for at least 30 minutes at room temperature.

    • Rinse the chamber with the recording buffer before placing the sample.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a buffer containing 0.1% BSA.

    • On the day of the experiment, dilute the stock solution to the final working concentration in the recording buffer, also containing 0.1% BSA.

  • Experimental Procedure:

    • Establish a stable baseline recording before applying the toxin.

    • Apply the this compound-containing solution to the sample.

    • After observing the effect, wash out the toxin with the recording buffer (containing 0.1% BSA) to assess the reversibility of the block.

Protocol 2: Radioligand Binding Assay with [125I]IbTX-D19Y/Y36F
  • Membrane Preparation:

    • Homogenize cells or tissues expressing BK channels in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation.

    • For total binding wells, add the radiolabeled this compound.

    • For non-specific binding wells, add the radiolabeled this compound and a saturating concentration of unlabeled this compound.

    • For competition experiments, add the radiolabeled this compound and varying concentrations of the test compound.

    • Incubate the plate at room temperature with gentle agitation for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using appropriate software to determine Kd, Bmax, and Ki values.

Visualizations

BK_Channel_Signaling_Pathway cluster_membrane Cell Membrane BK_Channel BK Channel (α subunit) Beta_Subunit β Subunit BK_Channel->Beta_Subunit modulates K_Efflux K⁺ Efflux (Hyperpolarization) BK_Channel->K_Efflux VC Voltage Sensor VC->BK_Channel activates Ca_Binding Ca²⁺ Binding Site Ca_Binding->BK_Channel activates Depolarization Membrane Depolarization Depolarization->VC Ca_Influx Increased Intracellular Ca²⁺ Ca_Influx->Ca_Binding This compound This compound This compound->BK_Channel blocks

Caption: Signaling pathway of BK channel activation and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Sample Preparation (Cells/Tissue) blocking Blocking Step (e.g., 1% BSA) start->blocking incubation Incubation with This compound blocking->incubation washing Washing Steps incubation->washing detection Signal Detection (Electrophysiology, Fluorescence, etc.) washing->detection data_analysis Data Analysis detection->data_analysis

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Iberiotoxin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions regarding the use of Iberiotoxin (IbTX) in cell culture experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound (IbTX) is a 37-amino acid peptide toxin originally purified from the venom of the Eastern Indian red scorpion, Hottentotta tamulus[1]. Its primary mechanism of action is the potent and selective blockade of large-conductance Ca2+-activated potassium channels, also known as BK channels or Maxi-K channels[1][2]. IbTX binds with high affinity to the external face of the channel, reducing both the probability of the channel opening and its mean open time[1][3][4].

Q2: Is this compound expected to be cytotoxic to my cells?

A: Generally, at the nanomolar concentrations required to specifically block BK channels, this compound is not considered to be directly cytotoxic. Its high specificity for BK channels means it does not typically affect other ion channels or cellular processes that would lead to widespread cell death[2][5]. However, prolonged blockade of BK channels could indirectly affect cell health and function in certain cell types, potentially leading to apoptosis or reduced proliferation. For instance, in SH-SY5Y neuroblastoma cells, IbTX was observed to cause a reduction in cell number and a decrease in AKT1 phosphorylation, which is involved in cell survival pathways[6]. It is crucial to distinguish between the specific pharmacological effects of BK channel blockade and general cytotoxicity.

Q3: At what concentration should I use this compound in my cell culture experiments?

A: The effective concentration of this compound is highly dependent on the experimental goals and the expression level of BK channels in your specific cell type.

  • For specific BK channel blockade: Most studies use concentrations in the low nanomolar range. The reported IC₅₀ (the concentration that inhibits 50% of the channel activity) is approximately 2 nM, with a dissociation constant (Kd) around 1 nM[2][7].

  • Working concentration range: A typical starting range for cell culture experiments is 10-100 nM. This range is generally sufficient to achieve maximal blockade of IbTX-sensitive BK channels without off-target effects. For example, in studies with HEK 293T cells and Purkinje neurons, concentrations up to 100 nM have been used effectively[8][9].

Always perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.

Q4: How should I prepare and store my this compound stock solution?

A: this compound is a peptide and requires careful handling to maintain its activity.

  • Reconstitution: Reconstitute the lyophilized peptide in a suitable buffer, such as sterile water or a saline buffer. Avoid using DMSO, as this compound is generally insoluble in it[7].

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 µM). Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the peptide.

  • Storage: Store the lyophilized peptide at room temperature[5]. Once reconstituted, store the aliquoted stock solutions at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Issue 1: I am not observing the expected physiological effect after applying this compound.
Possible Cause Troubleshooting Step
Degraded Toxin Ensure the toxin was properly stored and handled. Avoid multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial if degradation is suspected.
Insufficient Concentration The expression level of BK channels can vary significantly between cell types. Perform a dose-response experiment, testing a range of concentrations (e.g., 1 nM to 200 nM) to find the optimal blocking concentration for your system.
This compound-Insensitive BK Channels Your cells may express BK channel subtypes that are insensitive to this compound. This is common in certain neuronal cells where the pore-forming α-subunit associates with accessory β-subunits (especially β4)[10][11]. Verify the subunit composition of the BK channels in your cell line if possible. Consider using an alternative BK channel blocker, such as Paxilline, or a different toxin like Martentoxin for IbTX-insensitive channels[6][10].
Incorrect Application This compound blocks the BK channel from the external side of the cell membrane[2][3]. Ensure the toxin is applied to the extracellular medium and allowed sufficient time to bind. Maximal blockade is typically observed within 15-30 seconds in electrophysiology experiments[9].
Issue 2: I am observing unexpected levels of cell death or reduced viability in my cultures.
Possible Cause Troubleshooting Step
Concentration Too High Although rare, very high concentrations might lead to off-target effects. Confirm you are using the lowest effective concentration necessary to block BK channels. Refer to your dose-response curve.
Indirect Effects of BK Channel Blockade The physiological role of BK channels is critical in some cell types for maintaining homeostasis. Prolonged blockade might disrupt processes like cell volume regulation or signaling pathways, leading to apoptosis or cell cycle arrest[6].
Contamination Rule out contamination of your cell culture or toxin stock. Perform standard sterility checks.
Solvent Toxicity Ensure the final concentration of any solvent used for other compounds in your experiment is not toxic to the cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

ParameterValueCell/System TypeNotes
IC₅₀ ~2 nMHigh-conductance Ca²⁺-activated K⁺ channels (KCa1.1)Concentration for 50% inhibition of channel activity[2][5].
K_d_ (Dissociation Constant) ~1 nM - 1.16 nMSkeletal muscle BK channels / Bovine aortic smooth muscleA measure of binding affinity[1][4][7].
Association Rate Constant 1.3 x 10⁶ M⁻¹s⁻¹Skeletal muscle BK channelsRate at which the toxin binds to the channel[2].
Dissociation Rate Constant 3.8 x 10⁻³ s⁻¹Skeletal muscle BK channelsRate at which the toxin unbinds from the channel[4].
Effective Blocking Concentration 10 nM - 100 nMVarious, including HEK 293 cells, Purkinje neuronsCommon range used in cell culture and electrophysiology to ensure complete block[8][9].

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a general method for determining cell viability after treatment with this compound.

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line to achieve 70-80% confluency at the time of the assay. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include untreated control wells and a vehicle control if applicable.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Other common viability assays include LDH (Lactate Dehydrogenase) release assays for cytotoxicity, or ATP-based assays (like CellTiter-Glo) for metabolic activity[12][13].

Visualizations

Mechanism of Action and Troubleshooting

Iberiotoxin_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BK_Channel BK Channel (α subunit) Beta_Subunit Accessory β4 Subunit (Optional) Efflux K+ Efflux (Repolarization) BK_Channel->Efflux Mediates Beta_Subunit->BK_Channel Confers IbTX Resistance K_ion K+ Ion IbTX This compound (IbTX) IbTX->BK_Channel Binds & Blocks Pore

Caption: Mechanism of this compound (IbTX) blocking the BK channel.

Troubleshooting_Workflow Start Start: No effect observed with IbTX Check_Concentration Is concentration sufficient? (e.g., 10-100 nM) Start->Check_Concentration Check_Toxin_Integrity Is toxin active? (Fresh aliquot, proper storage) Check_Concentration->Check_Toxin_Integrity Yes Increase_Concentration Action: Perform dose-response (1-200 nM) Check_Concentration->Increase_Concentration No Check_Channel_Sensitivity Are channels IbTX-sensitive? (Check for β4 subunits) Check_Toxin_Integrity->Check_Channel_Sensitivity Yes Use_New_Toxin Action: Use new aliquot/vial Check_Toxin_Integrity->Use_New_Toxin No Use_Alternative Action: Use alternative blocker (e.g., Paxilline) Check_Channel_Sensitivity->Use_Alternative No Failure Result: Issue persists, re-evaluate experimental model Check_Channel_Sensitivity->Failure Yes Increase_Concentration->Check_Toxin_Integrity Success Problem Solved Increase_Concentration->Success If effective Use_New_Toxin->Check_Channel_Sensitivity Use_New_Toxin->Success If effective Use_Alternative->Success

Caption: Troubleshooting workflow for lack of this compound effect.

Cell_Viability_Workflow Start Plate Cells (96-well plate) Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with IbTX (Dose-response) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_Reagent Add Viability Reagent (e.g., MTT, LDH, ATP) Incubate2->Add_Reagent Incubate3 Incubate (2-4h if MTT) Add_Reagent->Incubate3 Measure Measure Signal (Absorbance/Luminescence) Incubate3->Measure Analyze Analyze Data (% Viability vs. Control) Measure->Analyze

Caption: Experimental workflow for a cell viability assay.

References

Technical Support Center: Ensuring the Purity of Synthetic Iberiotoxin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic iberiotoxin. This resource is designed for researchers, scientists, and drug development professionals to help ensure the purity and biological activity of synthetic this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the synthesis, purification, and validation of this potent potassium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available synthetic this compound?

A1: Commercially available synthetic this compound is typically sold at a purity of ≥95% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC)[1]. Always refer to the certificate of analysis provided by the supplier for batch-specific purity data.

Q2: What are the most common types of impurities found in synthetic this compound?

A2: Synthetic this compound, like other peptides produced by solid-phase peptide synthesis (SPPS), can contain several types of impurities. These can be broadly categorized as:

  • Deletion sequences: Peptides lacking one or more amino acid residues.

  • Insertion sequences: Peptides with one or more extra amino acid residues.

  • Incompletely deprotected peptides: Peptides with residual protecting groups from the synthesis process.

  • Oxidized peptides: Specifically, the methionine residue in the this compound sequence is susceptible to oxidation.

  • Deamidated peptides: Asparagine and glutamine residues can undergo deamidation.[2][3]

  • Aggregates: Formation of peptide dimers or larger oligomers.[3]

Q3: How can I assess the purity of my synthetic this compound?

A3: A combination of analytical techniques is recommended for a comprehensive assessment of purity:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for quantifying the purity of the main peptide product and separating it from most impurities.[4][5][6][7]

  • Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the synthetic peptide and identifying the mass of any impurities.[8][9]

  • Amino Acid Analysis (AAA): This method verifies the amino acid composition of the peptide, ensuring the correct ratios of amino acids are present.[10][11][12][13][14]

Q4: My synthetic this compound shows lower biological activity than expected. Could this be due to impurities?

A4: Yes, impurities can significantly impact the biological activity of synthetic this compound. Truncated or modified peptides may not fold correctly or may have altered binding affinity for the BK channel.[3] It is crucial to correlate the biological activity data with the purity profile of the peptide. A lower-than-expected activity is a strong indication that the sample may contain functionally inactive or less active impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quality control of synthetic this compound.

Problem 1: HPLC analysis shows multiple peaks in my purified this compound sample.
Possible Cause Troubleshooting Steps
Incomplete Purification Optimize the HPLC purification gradient to better resolve the target peptide from closely eluting impurities.[4][15] Consider a shallower gradient around the elution time of the main peak.
Peptide Degradation Ensure proper storage of the lyophilized peptide (-20°C or lower) and reconstituted solutions.[1] Avoid repeated freeze-thaw cycles.
Oxidation of Methionine Use degassed solvents for HPLC and consider adding antioxidants like DTT to your sample, although this may not be compatible with all downstream applications. Analyze the sample by mass spectrometry to check for a +16 Da mass shift indicative of oxidation.
Peptide Aggregation Dissolve the peptide in an appropriate solvent. For hydrophobic peptides, small amounts of organic solvents like acetonitrile or DMSO may be necessary. Analyze by size-exclusion chromatography (SEC) to detect aggregates.
Problem 2: Mass spectrometry analysis shows a mass that does not match the theoretical mass of this compound.
Possible Cause Troubleshooting Steps
Incorrect Peptide Sequence Review the synthesis protocol to ensure the correct amino acid sequence was programmed. Perform amino acid analysis to confirm the composition.[13]
Presence of Protecting Groups A higher than expected mass may indicate incomplete removal of protecting groups from the synthesis. Review the cleavage and deprotection steps of your synthesis protocol.[8]
Peptide Modifications A mass shift of +16 Da could indicate methionine oxidation. A shift of +1 Da could suggest deamidation of an asparagine or glutamine residue.[2][16]
Adduct Formation The peptide may have formed adducts with salts or other small molecules from the buffers used. Ensure high-purity reagents and solvents are used.
Problem 3: The biological activity (BK channel blockade) of my synthetic this compound is weak or absent.
Possible Cause Troubleshooting Steps
Low Purity of the Peptide Re-purify the peptide using RP-HPLC to achieve a purity of >95%.[4][7]
Incorrect Disulfide Bridge Formation This compound has three disulfide bridges that are critical for its structure and function. Ensure the oxidation/folding protocol is optimized to promote the formation of the correct disulfide linkages. Incorrectly folded isomers may be inactive.
Peptide Degradation Prepare fresh solutions of the peptide for biological assays. If the peptide has been stored in solution, it may have degraded.
Experimental Conditions of the Assay Verify the conditions of your electrophysiology setup, including the cell type, expression of BK channels, and the composition of bath and pipette solutions.[17][18][19][20]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to synthetic this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Sequence pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln-OH[1]
Molecular Weight ~4230 Da[1]
Disulfide Bridges Cys7-Cys28, Cys13-Cys33, Cys17-Cys35[1]
Purity (Typical) ≥95% or ≥98% (by HPLC)[1]

Table 2: Common Mass Shifts Observed in Mass Spectrometry of Impure this compound

Mass ShiftPossible ModificationAmino Acid(s) Affected
+16 Da OxidationMethionine
+1 Da DeamidationAsparagine, Glutamine
-18 Da Pyroglutamate formation (from N-terminal Gln)Glutamine
Variable Incomplete removal of protecting groups (e.g., Boc, Trt)Various
Variable Deletion of one or more amino acidsEntire peptide

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Analysis of this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for better resolution.[4][15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Inject 10-20 µL.

  • Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Sample Preparation for ESI-MS: Dilute the HPLC-purified peptide solution in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Acquire the mass spectrum in the positive ion mode. The resulting spectrum will show a series of multiply charged ions. Deconvolute the spectrum to obtain the molecular weight of the peptide.

  • Interpretation: Compare the observed molecular weight to the theoretical molecular weight of this compound (~4230 Da). Look for peaks corresponding to the mass shifts listed in Table 2 to identify potential impurities.[21][22]

Protocol 3: Amino Acid Analysis
  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[10][11][13][14] To prevent the degradation of certain amino acids, scavengers like phenol can be added. For accurate determination of cysteine and methionine, performic acid oxidation should be carried out prior to hydrolysis.[10][14]

  • Derivatization: The amino acids in the hydrolysate are derivatized to make them detectable. Common derivatizing agents include ninhydrin, phenylisothiocyanate (PITC), or o-phthalaldehyde (OPA).[12][14]

  • Separation and Detection: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and detected by spectrophotometry or fluorometry.[11][13]

  • Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a standard amino acid mixture. The resulting amino acid ratios are compared to the theoretical composition of this compound.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Isolation cluster_qc Quality Control synthesis Solid-Phase Peptide Synthesis (Fmoc) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization hplc Purity Analysis (RP-HPLC) lyophilization->hplc ms Identity Confirmation (Mass Spectrometry) lyophilization->ms aaa Composition Verification (Amino Acid Analysis) lyophilization->aaa bioassay Biological Activity Assay (Electrophysiology) lyophilization->bioassay

Caption: Workflow for Synthesis and Quality Control of this compound.

troubleshooting_purity decision decision issue issue solution solution start Low Purity of Synthetic this compound check_hplc Review HPLC Profile start->check_hplc multiple_peaks Multiple Peaks Present? check_hplc->multiple_peaks Yes broad_peak Broad or Tailing Peak? check_hplc->broad_peak No check_ms Analyze by Mass Spectrometry multiple_peaks->check_ms optimize_hplc Optimize HPLC Gradient multiple_peaks->optimize_hplc check_aggregation Investigate Aggregation broad_peak->check_aggregation correct_mass Correct Mass? check_ms->correct_mass mass_shift Mass Shift Detected? correct_mass->mass_shift Yes review_synthesis Review Synthesis Protocol (Coupling/Deprotection Steps) correct_mass->review_synthesis No identify_modification Identify Modification (e.g., Oxidation, Deamidation) mass_shift->identify_modification

Caption: Troubleshooting Decision Tree for this compound Purity Issues.

iberiotoxin_pathway cluster_membrane Cell Membrane This compound This compound pore Outer Pore This compound->pore Binds to bk_channel BK Channel (α subunit) bk_channel->pore k_ion K+ Ions pore->k_ion Blocks Efflux membrane Cell Membrane out Extracellular in Intracellular

Caption: Mechanism of Action of this compound on the BK Channel.

References

Validation & Comparative

A Comparative Guide to Iberiotoxin and Charybdotoxin for BK Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent peptide toxins, Iberiotoxin (IbTX) and Charybdotoxin (ChTX), widely used as selective blockers of the large-conductance Ca2+-activated potassium (BK) channels. Understanding the distinct characteristics of these toxins is crucial for designing and interpreting experiments aimed at elucidating the physiological and pathological roles of BK channels.

At a Glance: Key Differences

FeatureThis compound (IbTX)Charybdotoxin (ChTX)
Selectivity Highly selective for BK channels.[1]Blocks BK channels, but also other voltage-gated K+ channels (e.g., Kv1.2, Kv1.3).[1][2]
Potency (Affinity) Generally higher affinity for BK channels (lower Kd).[1]High affinity, but typically lower than IbTX for BK channels.
Binding Kinetics Slower association and significantly slower dissociation rate.[3]Faster association and dissociation rates compared to IbTX.[3]
Mean Blocked Time Long-lasting channel block.Shorter duration of channel block.
Origin Venom of the scorpion Buthus tamulus.[4]Venom of the scorpion Leiurus quinquestriatus hebraeus.[5]
Net Charge Less positively charged.More positively charged.

Quantitative Comparison of Potency

The potency of this compound and Charybdotoxin can be influenced by the specific subunit composition of the BK channel, particularly the presence of auxiliary β subunits. The following table summarizes reported binding affinities (Kd) and inhibitory concentrations (IC50) from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

ToxinBK Channel Subunit CompositionReported K_dReported IC_50Reference
This compoundα subunit~1 nM[6], 1.16 nM250 pM[6], ~2 nM[6][6]
Charybdotoxinα subunit~10-fold higher than IbTX~3 nM[2], 15 nM (rat brain synaptosomes)[2][2]
This compoundα + β4 subunitSignificantly reduced affinityApparent IC50 increased 250-1000 fold[7]
Charybdotoxinα + β4 subunitSignificantly reduced affinityApparent IC50 increased 250-1000 fold[7]

Mechanism of Action and Binding

Both this compound and Charybdotoxin act as pore blockers, binding to the outer vestibule of the BK channel and physically occluding the ion conduction pathway.[8] Their binding is a bimolecular reaction, and both toxins can bind to the channel in its open and closed states.

The higher affinity and longer blocking duration of this compound are primarily attributed to its very low dissociation rate constant.[8] While both toxins share significant sequence homology (68%), differences in key amino acid residues contribute to their distinct selectivity profiles. For instance, studies with chimeric toxins have revealed that specific residues are critical for the interaction with different types of potassium channels.[9] The net positive charge of ChTX is higher than that of IbTX, which can influence its interaction with the negatively charged residues in the channel's outer vestibule.[7]

Signaling Pathway: BK Channels in Neuronal Excitability

BK channels play a critical role in regulating neuronal excitability through a negative feedback loop involving voltage-gated calcium channels (Ca_v). Membrane depolarization leads to the opening of Ca_v channels, resulting in an influx of Ca2+. The subsequent increase in intracellular Ca2+ concentration, along with the depolarization, activates nearby BK channels. The opening of BK channels allows for the efflux of K+, which hyperpolarizes the membrane, thereby reducing the activity of Ca_v channels and limiting further Ca2+ entry. This feedback mechanism is crucial for shaping action potentials and controlling neurotransmitter release.

BK_Channel_Signaling Negative Feedback Loop of BK Channels Depolarization Membrane Depolarization CaV_Open Voltage-Gated Ca2+ Channel Opening Depolarization->CaV_Open BK_Open BK Channel Activation Depolarization->BK_Open Ca_Influx Ca2+ Influx CaV_Open->Ca_Influx Intra_Ca Increased Intracellular [Ca2+] Ca_Influx->Intra_Ca Intra_Ca->BK_Open K_Efflux K+ Efflux BK_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization CaV_Close Voltage-Gated Ca2+ Channel Closure Hyperpolarization->CaV_Close Negative Feedback

BK Channel Negative Feedback Loop

Experimental Protocols

Electrophysiology: Single-Channel Recording in Planar Lipid Bilayers

This protocol is adapted from methodologies used in studies comparing the effects of this compound and Charybdotoxin on single BK channels.

Experimental Workflow:

Single-Channel Recording Workflow

1. Materials and Solutions:

  • Vesicles: Sarcolemmal vesicles from bovine aortic smooth muscle or other tissues expressing BK channels.
  • Planar Lipid Bilayer: Formed from a solution of synthetic phospholipids (e.g., 1-palmitoyl-2-oleoyl-phosphatidylethanolamine and 1-palmitoyl-2-oleoyl-phosphatidylcholine) in n-decane.
  • Recording Solution (Symmetrical): 200 mM KCl, 10 mM HEPES, pH 7.4.
  • "Internal" Solution (cis chamber): Recording solution supplemented with CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1-10 µM).
  • "External" Solution (trans chamber): Recording solution.
  • Toxins: Stock solutions of this compound and Charybdotoxin prepared in a suitable buffer (e.g., recording solution with 0.1% BSA to prevent non-specific binding).

2. Procedure:

  • Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).
  • Add vesicles containing BK channels to the cis chamber and monitor for channel incorporation into the bilayer, observed as discrete steps in current.
  • Once a single channel is incorporated, perfuse the cis chamber to remove unincorporated vesicles.
  • Apply a constant holding potential (e.g., +30 mV) and record baseline single-channel activity.
  • Add the desired concentration of this compound or Charybdotoxin to the trans (external) chamber.
  • Record the toxin-induced block of the channel, characterized by long silent periods (blocked state) interspersed with bursts of normal channel activity.
  • Wash out the toxin by perfusing the trans chamber with toxin-free solution to observe the reversibility of the block.

3. Data Analysis:

  • Measure the duration of open and blocked times to determine the mean open time and mean blocked time.
  • Calculate the association (k_on) and dissociation (k_off) rate constants from the concentration of the toxin and the mean open and blocked times.
  • The equilibrium dissociation constant (K_d) can be calculated as k_off / k_on.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound and Charybdotoxin for BK channels.

Experimental Workflow:

Radioligand Binding Assay Workflow

1. Materials and Solutions:

  • Membrane Preparation: Homogenized cell membranes from a cell line overexpressing BK channels or from a native tissue source.
  • Radioligand: [125I]-Charybdotoxin is a commonly used radioligand.
  • Competitors: Unlabeled this compound and Charybdotoxin at a range of concentrations.
  • Binding Buffer: E.g., 50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail.
  • Wash Buffer: Ice-cold binding buffer.
  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

2. Procedure:

  • In a multi-well plate, add a constant amount of membrane preparation to each well.
  • Add a fixed, low concentration of [125I]-Charybdotoxin to each well.
  • Add increasing concentrations of either unlabeled this compound or Charybdotoxin to the wells. For determining non-specific binding, use a high concentration of an unlabeled ligand.
  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each toxin.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound and Charybdotoxin are invaluable tools for studying BK channels. The high selectivity of this compound makes it the preferred choice for experiments specifically targeting BK channels. In contrast, Charybdotoxin, while also a potent BK channel blocker, can be utilized in studies comparing the pharmacology of BK channels with other potassium channels it is known to inhibit. The choice between these two toxins should be guided by the specific research question, the experimental system, and a thorough understanding of their distinct pharmacological profiles. The presence and type of BK channel β subunits in the experimental model are critical considerations, as they can significantly alter the potency of both toxins.

References

Iberiotoxin Cross-Reactivity with Other Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Iberiotoxin's interaction with its primary target, the large-conductance calcium-activated potassium channel (BK channel), and other ion channels. The information presented is supported by experimental data to offer an objective performance assessment.

This compound (IbTx) is a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Buthus tamulus. It is widely recognized for its high affinity and selectivity as a blocker of the large-conductance Ca2+-activated K+ (BK) channel, also known as the Maxi-K, KCa1.1, or Slo1 channel.[1][2][3] This specificity makes it an invaluable tool for characterizing the physiological and pathophysiological roles of BK channels.

Quantitative Comparison of this compound Activity

Ion Channel TargetCommon SubtypesBinding Affinity (Kd)IC50% Inhibition & ConcentrationExperimental Method
Large-Conductance Ca2+-activated K+ Channel (BK Channel) KCa1.1 (α subunit)~1 nM[3]~2 nM[1]Potent block at nM concentrationsElectrophysiology (Single-channel recording, Whole-cell patch-clamp)[1][4]
Voltage-Gated K+ Channels Kv1.1, Kv1.2, Kv1.3No significant binding reportedNo significant inhibition reportedDoes not block other types of K+ channels sensitive to Charybdotoxin[1]Electrophysiology, Radioligand Binding Assays
Voltage-Gated Na+ Channels Nav1.1 - Nav1.9No significant binding reportedNo significant inhibition reportedNo significant block reported[1]Electrophysiology
Voltage-Gated Ca2+ Channels Cav1.x, Cav2.xNo significant binding reportedNo significant inhibition reportedNo direct block reported. Indirect effects on neurotransmitter release have been observed following BK channel blockade.[5]Electrophysiology

Note: The lack of specific Kd or IC50 values for many ion channels in the table reflects the high selectivity of this compound. Most studies conclude that it does not produce a significant block of these channels at concentrations that are several orders of magnitude higher than those required to block BK channels.

Experimental Protocols

The determination of this compound's selectivity involves various biophysical and electrophysiological techniques. Below are detailed methodologies for key experiments.

1. Electrophysiology: Patch-Clamp Technique for Cross-Reactivity Screening

The patch-clamp technique is the gold standard for assessing the effects of a compound on ion channel activity.[6] It allows for the direct measurement of ion flow through channels in real-time.

  • Cell Preparation:

    • Use a heterologous expression system, such as HEK293 or CHO cells, stably or transiently transfected to express the specific ion channel subtype of interest (e.g., Nav1.5, Cav1.2, Kv1.3).

    • Culture the cells under standard conditions until they reach 70-80% confluency.

    • For recording, gently detach the cells and plate them at a low density on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Note: Solution compositions will vary depending on the specific ion channel being studied.

  • Whole-Cell Recording Procedure:

    • Place a coverslip with the transfected cells in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell with the pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential appropriate for the channel being studied (e.g., -80 mV for voltage-gated sodium channels).

    • Apply a specific voltage protocol to elicit ionic currents. The protocol will depend on the gating characteristics of the channel (e.g., a series of depolarizing steps to activate voltage-gated channels).

    • Record baseline currents in the absence of this compound.

    • Perfuse the chamber with the external solution containing various concentrations of this compound (typically ranging from 1 nM to 10 µM).

    • Record currents at each concentration to determine the dose-response relationship and calculate the IC50 value if a block is observed.

2. Radioligand Binding Assay for Off-Target Binding

Radioligand binding assays are used to determine if a compound binds to a specific receptor or ion channel.[7][8] A competition binding assay is typically used for cross-reactivity studies.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the ion channel of interest in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay Protocol:

    • In a multi-well plate, add a fixed concentration of a specific radioligand for the ion channel being tested (e.g., [3H]-Saxitoxin for sodium channels).

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. If this compound binds to the channel, it will displace the radioligand, resulting in a decrease in radioactivity. From this data, a Ki (inhibition constant) can be calculated. For this compound, a significant displacement is not expected for channels other than the BK channel.

Visualizations

BK_Channel_Signaling Depolarization Membrane Depolarization Ca_Influx Ca2+ Influx (via VGCCs) Depolarization->Ca_Influx BK_Channel BK Channel (KCa1.1) Depolarization->BK_Channel Activates Intra_Ca Increased Intracellular [Ca2+] Ca_Influx->Intra_Ca Intra_Ca->BK_Channel Activates K_Efflux K+ Efflux BK_Channel->K_Efflux This compound This compound This compound->BK_Channel Blocks Hyperpolarization Hyperpolarization/ Repolarization K_Efflux->Hyperpolarization VGCC_Inactivation VGCC Inactivation Hyperpolarization->VGCC_Inactivation Negative Feedback Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: BK channel activation and inhibition by this compound.

Cross_Reactivity_Workflow start Start: Select Ion Channel Panel (e.g., Nav, Cav, Kv subtypes) cell_culture Cell Line Preparation (Transfected with target channel) start->cell_culture electrophysiology Electrophysiology (Patch-Clamp) cell_culture->electrophysiology radioligand Radioligand Binding (Competition Assay) cell_culture->radioligand ephys_protocol Apply Voltage Protocol Record Baseline Current electrophysiology->ephys_protocol binding_protocol Incubate Membranes with Radioligand and this compound radioligand->binding_protocol add_ibtx_ephys Apply this compound (Dose-Response) ephys_protocol->add_ibtx_ephys ephys_analysis Analyze Current Inhibition Calculate IC50 add_ibtx_ephys->ephys_analysis conclusion Conclusion on Cross-Reactivity ephys_analysis->conclusion binding_analysis Measure Radioligand Displacement Calculate Ki binding_protocol->binding_analysis binding_analysis->conclusion

Caption: Workflow for assessing this compound cross-reactivity.

Iberiotoxin_Selectivity This compound This compound BK_Channel BK Channel (KCa1.1) High Affinity Block This compound->BK_Channel  Potent Inhibition (Kd ~1 nM, IC50 ~2 nM) Other_K_Channels Other K+ Channels (e.g., Kv1.x) This compound->Other_K_Channels No Significant Interaction Na_Channels Voltage-Gated Na+ Channels (Nav1.x) This compound->Na_Channels No Significant Interaction Ca_Channels Voltage-Gated Ca2+ Channels (Cav1.x, Cav2.x) This compound->Ca_Channels No Significant Interaction

Caption: this compound's high selectivity for BK channels.

References

A Researcher's Guide to Functional Assays for Confirming Iberiotoxin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the large-conductance calcium-activated potassium (BK) channels, also known as KCa1.1, confirming the activity of selective blockers like Iberiotoxin is a critical step. This guide provides a comprehensive comparison of key functional assays used to validate the inhibitory action of this compound, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

This compound, a potent neurotoxin isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), is a highly selective and high-affinity blocker of BK channels.[1] It binds to the outer vestibule of the channel, physically occluding the pore and thereby reducing the probability of the channel opening.[1][2] The functional consequence of this blockade is a decrease in potassium efflux, leading to membrane depolarization. This action can have profound effects on cellular excitability, neurotransmitter release, and smooth muscle tone.

To quantitatively assess the inhibitory activity of this compound and compare it with other BK channel modulators, several functional assays can be employed. The choice of assay often depends on the specific research question, required throughput, and available instrumentation. This guide focuses on three primary methodologies: electrophysiology (patch-clamp), membrane potential assays, and calcium imaging assays.

Comparative Analysis of Functional Assays

The following table summarizes the key quantitative parameters for this compound and a common alternative BK channel blocker, Paxilline, across different functional assays. These values provide a benchmark for researchers to compare their own experimental findings.

Assay TypeToxin/CompoundTargetCell TypeKey ParameterValueReference(s)
ElectrophysiologyThis compoundBK (KCa1.1) channelSkeletal Muscle (planar lipid bilayer)K_d_~1.16 nM[2]
ElectrophysiologyThis compoundBK (KCa1.1) channelSH-SY5Y NeuroblastomaInhibition~46% at 600 nM[3]
ElectrophysiologyPaxillineBK (KCa1.1) channelHEK293IC_50_~10 nM - 10 µM (depending on channel state)[4][5][6]
ElectrophysiologyPaxillineBK (KCa1.1) channelRat Vas Deferens Smooth MuscleIC_50_~70 nM[7]
Membrane Potential AssayPaxillineBK channel splice variantsHEK293IC_50_0.35 - 0.70 µM

Signaling Pathway and Experimental Workflow

To understand the context of these functional assays, it is essential to visualize the signaling pathway of the BK channel and the general workflow for confirming this compound activity.

BK_Channel_Signaling BK Channel Signaling Pathway cluster_membrane Cell Membrane Voltage-Gated Ca2+ Channel Voltage-Gated Ca2+ Channel Increased Intracellular Ca2+ Increased Intracellular Ca2+ Voltage-Gated Ca2+ Channel->Increased Intracellular Ca2+ Ca2+ Influx BK_Channel BK Channel (KCa1.1) K+ Efflux K+ Efflux BK_Channel->K+ Efflux Allows Blockade Blockade BK_Channel->Blockade This compound This compound This compound->BK_Channel Binds and Blocks Depolarization Depolarization Depolarization->Voltage-Gated Ca2+ Channel Opens Depolarization->BK_Channel Activates Increased Intracellular Ca2+->BK_Channel Activates Hyperpolarization/Repolarization Hyperpolarization/Repolarization K+ Efflux->Hyperpolarization/Repolarization Leads to Blockade->K+ Efflux Prevents

BK Channel Activation and this compound Blockade

Experimental_Workflow Experimental Workflow for Confirming this compound Activity Cell Culture Cell Culture (e.g., HEK293, SH-SY5Y expressing BK channels) Assay Preparation Assay Preparation (e.g., Patch-clamp setup, Dye loading) Cell Culture->Assay Preparation Baseline Measurement Baseline Measurement (Control activity) Assay Preparation->Baseline Measurement This compound Application Application of this compound (Dose-response concentrations) Baseline Measurement->this compound Application Post-treatment Measurement Post-treatment Measurement (Inhibition of activity) This compound Application->Post-treatment Measurement Data Analysis Data Analysis (e.g., IC50 calculation) Post-treatment Measurement->Data Analysis Confirmation Confirmation of This compound Activity Data Analysis->Confirmation

General Experimental Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the ionic currents flowing through the BK channels in the cell membrane, providing the most direct and detailed assessment of this compound's inhibitory effect.

Objective: To measure the dose-dependent inhibition of BK channel currents by this compound.

Materials:

  • Cells expressing BK channels (e.g., HEK293 or SH-SY5Y)[3][8][9][10]

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a defined concentration of free Ca²⁺ (e.g., 1 µM) to activate BK channels (pH 7.2)

  • This compound stock solution

Protocol:

  • Culture cells expressing BK channels on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward BK channel currents.

  • Record the baseline BK currents.

  • Perfuse the cell with the extracellular solution containing various concentrations of this compound.

  • After a stable block is achieved at each concentration, record the BK currents again using the same voltage-step protocol.

  • Wash out the toxin to observe the reversibility of the block.

Data Analysis:

  • Measure the peak outward current at a specific depolarizing voltage step (e.g., +60 mV) for each this compound concentration.

  • Normalize the current inhibition relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Membrane Potential Assay

This fluorescence-based assay provides a higher-throughput method to assess BK channel activity by measuring changes in the cell membrane potential. The opening of BK channels leads to hyperpolarization, while their blockade by this compound causes depolarization.

Objective: To determine the IC₅₀ of this compound by measuring its effect on membrane potential.

Materials:

  • Cells expressing BK channels (e.g., HEK293) plated in a 96- or 384-well black-walled, clear-bottom plate.[11]

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices) or similar voltage-sensitive dyes.[11][12][13][14]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • BK channel opener (e.g., NS1619 or a high concentration of extracellular K⁺ to induce depolarization and subsequent activation of voltage-sensitive BK channels)

  • This compound stock solution

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR or FlexStation).[11][13]

Protocol:

  • Seed cells in the microplate and allow them to adhere and form a confluent monolayer.

  • Prepare the voltage-sensitive dye solution according to the manufacturer's instructions.

  • Remove the culture medium and add the dye solution to each well. Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

  • Prepare a plate with different concentrations of this compound.

  • Place the cell plate and the compound plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add the this compound solutions to the respective wells and incubate for a predetermined time.

  • Add a BK channel opener to all wells to stimulate channel activity.

  • Record the change in fluorescence over time. In the presence of a BK channel opener, cells without this compound will hyperpolarize (or repolarize after a K⁺ challenge), leading to a change in fluorescence. This compound will inhibit this change in a dose-dependent manner.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) for each well.

  • Normalize the response in the presence of this compound to the control wells (opener alone).

  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Calcium Imaging Assay

This assay indirectly measures BK channel activity by monitoring changes in intracellular calcium concentration ([Ca²⁺]i). Blocking BK channels with this compound leads to membrane depolarization, which can activate voltage-gated calcium channels (VGCCs), resulting in an increase in [Ca²⁺]i.

Objective: To demonstrate the inhibitory effect of this compound on BK channels by observing a subsequent increase in intracellular calcium.

Materials:

  • Cells co-expressing BK channels and voltage-gated calcium channels (e.g., SH-SY5Y neuroblastoma cells or transfected HEK293 cells).[3][9][15]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[16]

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Depolarizing agent (e.g., high concentration of KCl)

  • This compound stock solution

  • Fluorescence microscope or plate reader capable of measuring intracellular calcium.

Protocol:

  • Culture cells on glass-bottom dishes or in a multi-well plate.

  • Load the cells with a calcium-sensitive dye by incubating them with the dye solution (e.g., 1-5 µM Fluo-4 AM) at 37°C for 30-60 minutes.

  • Wash the cells with assay buffer to remove excess dye.

  • Acquire a baseline fluorescence image or reading.

  • Treat the cells with different concentrations of this compound and incubate.

  • Stimulate the cells with a depolarizing agent (e.g., 50 mM KCl) to open VGCCs.

  • Record the change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i. The increase in fluorescence will be more pronounced in cells where BK channels are blocked by this compound, as the depolarization will be sustained.

Data Analysis:

  • Measure the peak fluorescence intensity after stimulation for each this compound concentration.

  • Subtract the baseline fluorescence to obtain the net change in fluorescence (ΔF).

  • Plot the ΔF against the this compound concentration to visualize the dose-dependent effect on calcium influx.

Conclusion

The selection of a functional assay to confirm this compound activity depends on the specific needs of the research. Electrophysiology offers the most direct and detailed information but is low-throughput. Membrane potential and calcium imaging assays provide higher throughput and are well-suited for screening and initial characterization, though they measure the effects of BK channel blockade more indirectly. By understanding the principles and protocols of these assays, researchers can effectively and accurately validate the activity of this compound and other BK channel modulators in their experimental systems.

References

A Comparative Guide to Native and Synthetic Iberiotoxin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating large-conductance calcium-activated potassium (BK) channels, Iberiotoxin (IbTX) is a critical tool. This potent and selective blocker, originally isolated from the venom of the scorpion Buthus tamulus, is now available in both native and synthetically produced forms. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Data Presentation: Quantitative Comparison of this compound Efficacy

While direct side-by-side quantitative comparisons of unmodified native and synthetic this compound are not extensively documented in publicly available literature, the existing data from studies on synthetic derivatives and analogous toxins strongly indicate a comparable biological activity. The synthesis of this compound has been refined to the point where the synthetic version is considered "indistinguishable" in its biological activity from a reference sample of the native toxin.

The following tables summarize the available quantitative data for native this compound and various synthetic forms. It is important to note that the data for synthetic versions are often for modified forms of the toxin (e.g., biotinylated or with amino acid substitutions), which may influence their binding affinity.

Parameter Native this compound Synthetic this compound (or its derivatives) Experimental System Reference
Dissociation Constant (Kd) ~1 nM1.9 nM (V16A/D19-Cys-4-MeOBzl derivative)Human KCa1.1 channel[1]
1.16 nMSkeletal muscle membrane Ca2+-activated K+ channel in planar lipid bilayer[2]
~1 nMLarge-conductance calcium-activated potassium channels (maxiK or BK channels)[3]
Inhibitory Concentration (IC50) Not explicitly stated5 x 10⁻⁷ M (for reduction of cell proliferation)SH-SY5Y neuroblastoma cells[4]
Inhibition of Whole-Cell BK Current (Kd) Not directly compared26 nM (biotin-labeled derivative)Cloned HSlo BK channel in HEK293 cells[5]

Experimental Protocols

Detailed methodologies are crucial for interpreting the efficacy data and for designing future experiments. Below are summaries of key experimental protocols used to assess this compound's function.

Solid-Phase Peptide Synthesis of this compound

Synthetic this compound is typically produced using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).

  • Resin Preparation: A Rink Amide resin is pre-swollen in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).

  • Amino Acid Coupling: The synthesis proceeds by sequential coupling of Fmoc-protected amino acids. Each cycle involves:

    • Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a base, typically piperidine in DMF.

    • Activation and Coupling: The carboxyl group of the incoming Fmoc-amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). The activated amino acid is then coupled to the deprotected N-terminus of the peptide-resin.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Oxidation and Folding: The linear peptide, containing six cysteine residues, is then subjected to oxidative folding to form the three characteristic disulfide bridges. This is often achieved by air oxidation in a buffered solution.

  • Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthetic toxin are confirmed by mass spectrometry and analytical HPLC.

Electrophysiological Recording of BK Channel Inhibition

The potency of this compound is commonly assessed by measuring its ability to block the ionic current through BK channels using electrophysiological techniques.

  • Cell Preparation: Cells expressing BK channels (either endogenously or through transfection) are cultured on coverslips.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.

  • Data Acquisition: The cell is voltage-clamped at a specific membrane potential. Depolarizing voltage steps are applied to activate BK channels, and the resulting outward potassium currents are recorded.

  • Toxin Application: this compound is applied to the extracellular solution via a perfusion system. The reduction in the amplitude of the BK current in the presence of the toxin is measured to determine its inhibitory effect.

  • Bilayer Formation: An artificial lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).

  • Channel Incorporation: Vesicles containing purified BK channels are added to one compartment (typically the cis side), and the fusion of these vesicles with the bilayer results in the incorporation of single channels.

  • Single-Channel Recording: A voltage is applied across the bilayer, and the current flowing through a single BK channel is recorded. This appears as step-like changes in current as the channel opens and closes.

  • Toxin Application: this compound is added to the extracellular side of the channel (the trans compartment). The binding of a single toxin molecule causes a long-lasting block of the channel, which is observed as a prolonged silent period in the current recording. The kinetics of binding and unbinding can be determined from the duration of the open and blocked periods.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Iberiotoxin_Signaling_Pathway cluster_membrane Cell Membrane BK_Channel BK Channel K_Efflux K⁺ Efflux BK_Channel->K_Efflux Allows Depolarization Depolarization Depolarization->BK_Channel Activates Ca_Influx Ca_Influx Depolarization->Ca_Influx Intracellular_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Intracellular_Ca->BK_Channel Activates This compound This compound This compound->BK_Channel Blocks Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

This compound's mechanism of action on the BK channel signaling pathway.

Experimental_Workflow cluster_synthesis Synthetic this compound Production cluster_testing Efficacy Testing SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Folding Oxidative Folding Cleavage->Folding Purification RP-HPLC Purification Folding->Purification Patch_Clamp Whole-Cell Patch-Clamp Purification->Patch_Clamp Cell_Culture Cell Culture with BK Channel Expression Cell_Culture->Patch_Clamp Data_Analysis Data Analysis (IC₅₀/Kd Determination) Patch_Clamp->Data_Analysis Comparison Comparative Analysis of Efficacy Data_Analysis->Comparison Native_IbTX Native this compound (from venom) Native_IbTX->Patch_Clamp

Workflow for comparing native and synthetic this compound efficacy.

Conclusion

The available evidence strongly suggests that high-quality synthetic this compound exhibits efficacy comparable to its native counterpart. The advancements in solid-phase peptide synthesis allow for the production of a highly pure and biologically active toxin that can be reliably used in research and drug development. While direct, side-by-side quantitative comparisons in the same study are not abundant, the qualitative assessments and data from synthetic derivatives indicate that researchers can confidently use synthetic this compound as a potent and selective blocker of BK channels, with the added benefits of higher purity, batch-to-batch consistency, and the potential for chemical modification.

References

Probing Ion Channel Binding Sites: A Comparative Guide to Wild-Type and Mutant Iberiotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of wild-type Iberiotoxin (IbTx) and its mutant derivatives as molecular probes for studying the binding sites of large-conductance Ca2+-activated K+ (BK) channels. We present supporting experimental data, detailed methodologies, and visual representations of key concepts to assist researchers in selecting the appropriate tools for their studies.

Introduction to this compound

This compound is a 37-amino acid peptide toxin isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus).[1] It is a highly potent and selective blocker of BK channels, binding to the outer vestibule of the channel pore with high affinity.[1][2] This specificity makes IbTx a valuable tool for characterizing the structure and function of BK channels. However, modifications to the native toxin have led to the development of mutant versions with unique properties that expand its utility in various experimental paradigms.

Comparative Performance: Wild-Type vs. Mutant this compound

The primary motivation for creating mutant this compound is often to introduce a site for conjugation with reporter molecules like biotin or fluorophores, facilitating visualization and affinity-based assays.[3][4][5] A common strategy involves replacing a non-critical residue with cysteine or lysine to allow for specific labeling.

Data Presentation: Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities (dissociation constant, Kd) of wild-type this compound and a common mutant, IbTx-LC-biotin, for BK channels.

Table 1: Binding Affinity of this compound and its Biotinylated Mutant for BK Channels

ToxinChannel PreparationExperimental ConditionKd (nM)Reference
Wild-Type this compoundSkeletal muscle membrane Ca2+-activated K+ channel in planar lipid bilayers300 mM K+ internal, 300 mM Na+ external1.16[2]
Wild-Type this compoundLarge-conductance calcium-activated potassium channels (maxiK or BK channels)Not specified~1[1]
IbTx-LC-biotinCloned human BK channel (HSlo) in HEK293 cellsWhole-cell patch clamp26[4][5]
IbTx-LC-biotin + StreptavidinSingle BK channels from rat skeletal muscle in planar lipid bilayersNot specified2.5[4]

Table 2: Comparison of this compound and Charybdotoxin

FeatureThis compound (IbTx)Charybdotoxin (ChTx)Reference
Specificity Highly selective for BK channelsBlocks various K+ channels (KV and KCa families)[4]
Amino Acid Homology 68% homology with ChTx68% homology with IbTx[1]
Net Charge +2+5[6]
Binding Affinity (Kd) for BK Channels ~1.5 nM~15 nM (10-fold lower affinity than IbTx)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols employed in the study of this compound and its mutants.

1. Synthesis of Biotinylated this compound (IbTx-LC-biotin)

This protocol is based on the synthesis of an IbTx mutant where Aspartic acid at position 19 is replaced with N-ε-(d-biotin-6-amidocaproate)-l-lysine.[4][5]

  • Peptide Synthesis: The peptide is synthesized using automated solid-phase synthesis.

  • Residue Substitution: At position 19, a lysine residue with its ε-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group is introduced.

  • Biotinylation: After the completion of the peptide chain synthesis, the Fmoc group on the lysine at position 19 is selectively removed. Biotin is then coupled to the deprotected ε-amino group using a long-chain linker (LC), such as 6-aminohexanoic acid, to minimize steric hindrance.

  • Cleavage and Deprotection: The biotinylated peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Folding: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified linear peptide is then folded into its native conformation by air oxidation in a refolding buffer to facilitate the correct formation of disulfide bonds.

  • Verification: The final product is verified by mass spectrometry and its purity is assessed by analytical RP-HPLC.

2. Electrophysiological Recording of BK Channel Blockade

This protocol describes the whole-cell patch-clamp technique used to measure the blocking effect of this compound on BK channels expressed in a cell line.[4]

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the cloned human BK channel (HSlo) are cultured on glass coverslips.

  • Recording Setup: The coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution.

  • Pipette Solution: The patch pipette is filled with an internal solution containing a known concentration of free Ca2+ (e.g., 500 nM) to activate the BK channels.

  • Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration.

  • Data Acquisition: BK currents are elicited by voltage steps (e.g., to +40 mV and above). The currents are recorded before and after the application of the toxin to the external solution.

  • Analysis: The blocking effect of the toxin is quantified by measuring the reduction in the whole-cell current amplitude. The dissociation constant (Kd) can be determined by measuring the concentration-response relationship.

3. Fluorescence Imaging of Toxin Binding to Cells

This protocol outlines the steps for visualizing the binding of biotinylated this compound to BK channels on the cell surface.[4]

  • Cell Preparation: HEK293 cells expressing BK channels are grown on glass coverslips.

  • Labeling: The cells are incubated with IbTx-LC-biotin at a concentration sufficient to achieve significant binding.

  • Washing: The cells are washed with a buffer solution to remove unbound toxin.

  • Secondary Labeling: The cells are then incubated with a fluorescently labeled streptavidin conjugate (e.g., Alexa Fluor 488-streptavidin) or a fluorescently labeled anti-biotin antibody.

  • Washing: The cells are washed again to remove the unbound fluorescent probe.

  • Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of mutant this compound.

cluster_channel BK Channel cluster_toxin This compound pore Pore vestibule Outer Vestibule vestibule->pore Occludes ibtx IbTx ibtx->vestibule Binding

This compound Binding Mechanism

start Start: Synthesize Mutant IbTx (e.g., IbTx-LC-biotin) electrophysiology Electrophysiology (Patch Clamp) - Measure channel blockade - Determine Kd start->electrophysiology imaging Fluorescence Imaging - Visualize toxin binding - Determine channel distribution start->imaging data_analysis Data Analysis and Comparison electrophysiology->data_analysis imaging->data_analysis conclusion Conclusion: Evaluate Mutant IbTx Performance data_analysis->conclusion

Experimental Workflow for Mutant IbTx

cluster_properties Properties ibtx This compound specificity High Specificity for BK Channels ibtx->specificity affinity High Affinity for BK Channels ibtx->affinity chtx Charybdotoxin promiscuity Broad Specificity for K+ Channels chtx->promiscuity lower_affinity Lower Affinity for BK Channels chtx->lower_affinity

This compound vs. Charybdotoxin

Conclusion

Mutant this compound, particularly biotinylated derivatives, offers significant advantages for studying BK channels. While wild-type IbTx remains the gold standard for potent and selective channel blockade, mutant versions enable a broader range of applications, including fluorescence imaging and affinity-based purification of channel complexes. The choice between wild-type and mutant this compound will depend on the specific experimental goals. For purely functional blockade studies, the higher affinity of wild-type IbTx may be preferable. For studies requiring visualization or pull-down experiments, the utility of a labeled mutant is indispensable. Researchers should consider the potential for the modification to slightly reduce binding affinity, as demonstrated by the data for IbTx-LC-biotin.

References

A Researcher's Guide to Control Experiments for Iberiotoxin Studies

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals investigating the role of large-conductance Ca2+-activated K+ (BK) channels, Iberiotoxin (IbTX) is an invaluable tool.[1] This potent and selective peptide toxin, originally isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), provides a high-affinity blockade of BK channels, allowing for precise dissection of their physiological functions.[1][2][3] However, the quality and interpretability of data derived from IbTX studies hinge on the implementation of rigorous and comprehensive control experiments.

This guide provides an objective comparison of IbTX with common alternatives and details the essential control experiments required to generate robust and publishable data.

Comparing BK Channel Blockers

This compound is considered the gold standard for selectively targeting BK channels due to its high affinity (Kd ≈ 1-2 nM) and specificity over other potassium channel subtypes.[1][4] While alternatives exist, they each come with trade-offs in selectivity and potency. Understanding these differences is critical for experimental design and data interpretation.

BlockerPrimary Target(s)Typical Working ConcentrationSpecificity ProfileKey Considerations
This compound (IbTX) High-conductance Ca2+-activated K+ channels (BK, KCa1.1) [1]10 - 200 nM[5][6][7]Highly selective for BK channels. Does not affect other Ca2+-dependent or voltage-gated K+ channels at typical concentrations.[1]Gold standard for BK channel inhibition. Note that some native BK channels containing the β4 subunit can exhibit resistance.[8]
Charybdotoxin (ChTX) BK channels, some voltage-gated K+ channels (e.g., Kv1.3)[1][9]10 - 100 nM[5]Less selective than IbTX.[1] Has ~68% amino acid homology with IbTX.[3]Useful for comparing effects with IbTX to infer BK-specific actions. Broader activity can be a confounding factor.
Paxilline BK channels1 - 10 µM[10]Potent and widely used BK channel blocker. It acts from the intracellular side.A good alternative to peptide toxins. Its different binding site and chemical nature can serve as a valuable control.
Tetraethylammonium (TEA) Broad spectrum K+ channel blocker0.1 - 5 mM[5]Non-selective. Blocks BK channels at low millimolar concentrations and many other K+ channels.A classical, low-affinity blocker. Used to confirm that an effect is mediated by potassium channels in general. Competitively inhibits IbTX binding.[3]

Essential Control Experiments: A Workflow for Rigor

To ensure that an observed physiological effect is specifically due to the blockade of BK channels by this compound, a multi-step experimental approach incorporating various controls is necessary.

A typical experimental workflow should include baseline measurements, positive controls to confirm channel presence, vehicle controls to rule out solvent effects, and specificity controls to confirm the target.

G cluster_setup Experimental Setup cluster_exp Experimental Sequence cluster_validation Validation & Specificity prep Prepare System (e.g., cell culture, tissue bath) baseline 1. Record Baseline Activity prep->baseline Start Recording pos_ctrl 2. Positive Control (e.g., apply BK agonist like NS1619) baseline->pos_ctrl wash1 3. Washout pos_ctrl->wash1 vehicle 4. Vehicle Control (e.g., apply toxin buffer) wash1->vehicle wash2 5. Washout vehicle->wash2 ibtx 6. Apply this compound (IbTX) wash2->ibtx wash3 7. Washout (optional, for reversibility) ibtx->wash3 neg_ctrl 8. Specificity Control (e.g., apply non-selective blocker like TEA) wash3->neg_ctrl G cluster_normal Normal Physiological Response cluster_ibtx With this compound Depol Membrane Depolarization Ca_Influx Ca2+ Influx (via VGCCs) Depol->Ca_Influx BK_Channel BK Channel (KCa1.1) Activation Depol->BK_Channel Ca_i ↑ [Ca2+]i Ca_Influx->Ca_i Ca_i->BK_Channel K_Efflux K+ Efflux BK_Channel->K_Efflux Hyperpol Hyperpolarization (Negative Feedback) K_Efflux->Hyperpol Hyperpol->Depol - IbTX This compound BK_Blocked BK Channel Blocked IbTX->BK_Blocked BLOCKS Sustained_Depol Sustained Depolarization & Ca2+ Influx BK_Blocked->Sustained_Depol Response Increased Excitability (e.g., Muscle Contraction, Neurotransmitter Release) Sustained_Depol->Response

References

A Comparative Guide to the Cellular Effects of Iberiotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Iberiotoxin across various cell types, supported by experimental data. This compound, a potent neurotoxin isolated from the venom of the scorpion Buthus tamulus, is a highly selective blocker of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1 or Maxi-K).[1][2][3][4] Its high affinity and specificity make it an invaluable tool for characterizing the physiological roles of BK channels in different tissues.

Mechanism of Action

This compound binds to the outer vestibule of the BK channel's alpha subunit, physically occluding the ion conduction pathway.[3][5] This binding is a reversible, bimolecular interaction that reduces both the probability of the channel opening and the mean open time.[1][3] The toxin's affinity for the BK channel is typically in the nanomolar range, with a dissociation constant (Kd) of approximately 1 nM.[1][6][7]

However, the sensitivity to this compound can be dramatically altered by the presence of auxiliary beta (β) subunits. In particular, the co-assembly of the BK channel alpha subunit with the β4 subunit, commonly found in neurons, confers resistance to this compound.[8][9][10][11] This resistance is a key factor leading to the differential effects of the toxin across various cell types.

Comparative Effects of this compound Across Cell Types

The physiological consequences of BK channel blockade by this compound are cell-type specific, reflecting the diverse roles of these channels in cellular excitability, neurotransmitter release, and smooth muscle tone.

Neurons

In the central nervous system, BK channels play a crucial role in shaping the action potential, particularly in the repolarization phase and the subsequent afterhyperpolarization.[8] Consequently, this compound can significantly alter neuronal firing patterns.

  • This compound-Sensitive Neurons: In many neurons, application of this compound leads to a broadening of the action potential duration and an increase in firing frequency.[12] This is because blocking BK channels prolongs the repolarization phase, allowing for a greater influx of calcium and a sustained depolarization. For instance, in dorsal root ganglion neurons, 100 nM this compound was shown to significantly prolong action potential duration and increase firing frequency without altering the resting membrane potential or action potential amplitude.[12] In substantia nigra dopaminergic neurons, 150 nM this compound inhibited about one-third of the outward current.[13]

  • This compound-Resistant Neurons: A subset of neurons, particularly in regions like the dentate gyrus and cerebellum, express BK channels containing the β4 subunit, rendering them insensitive to this compound.[8][9] In these neurons, even at high concentrations, this compound has little to no effect on action potential firing. For example, studies on cerebellar Purkinje neurons have identified both this compound-sensitive and -insensitive BK currents.[14] The insensitive currents are characterized by slower activation and lack of inactivation.[14]

Smooth Muscle Cells

BK channels are critical regulators of smooth muscle contractility. Their activation leads to potassium efflux, membrane hyperpolarization, and subsequent closure of voltage-gated calcium channels, resulting in muscle relaxation.

  • Vascular Smooth Muscle: In vascular smooth muscle, this compound blocks BK channels, leading to membrane depolarization, increased calcium influx, and vasoconstriction.[15] This effect has been observed in various vascular beds, including the aorta and human saphenous vein.[15][16] The IC50 for this compound in bovine aortic smooth muscle is approximately 250 pM.[3]

  • Airway Smooth Muscle: In guinea pig trachea, this compound has been shown to induce contraction, suggesting a role for BK channels in maintaining airway tone.[2]

  • Bladder Smooth Muscle: this compound increases the myogenic activity of bladder smooth muscle, indicating that BK channels contribute to the regulation of bladder contractility.[15] In human detrusor smooth muscle cells, 200 nM this compound caused membrane potential depolarization.[17]

Endothelial Cells

Endothelial cells also express BK channels, which are involved in regulating vascular tone through the release of vasodilating factors. However, the effect of this compound on endothelial cells appears to be less pronounced compared to its effect on smooth muscle.

In porcine coronary artery endothelial cells, 100 nM this compound inhibited a current that was only active at highly depolarized potentials (over +50 mV).[18] Other studies suggest that in some endothelial cell types, intermediate-conductance Ca2+-activated K+ channels (IKCa), which are insensitive to this compound, play a more dominant role in hyperpolarization.[18] More recent research indicates that activation of endothelial BK channels can protect against TNF-α-induced inflammation by inhibiting Ca2+-dependent JNK-1/2 and p38 MAPK signaling pathways.[19]

Other Cell Types
  • Neuroblastoma Cells: In the SH-SY5Y human neuroblastoma cell line, this compound has been shown to have antiproliferative effects. It induced a G1 contraction and G2 accumulation in the cell cycle, with an IC50 of 5 x 10⁻⁷ M for reducing cell proliferation.[20]

Quantitative Data Summary

Cell TypeSpeciesPreparationThis compound ConcentrationObserved EffectIC50 / KdReference
Skeletal MuscleNot SpecifiedPlanar BilayersNot SpecifiedBlocks Ca2+-activated K+ channelKd ~1 nM[5]
Dorsal Root Ganglion NeuronsRatCultured Neurons100 nMProlonged action potential duration, increased firing frequency-[12]
Substantia Nigra Dopaminergic NeuronsNot SpecifiedBrain Slice150 nMInhibited ~38% of outward current-[13]
Bovine Aortic Smooth MuscleBovineExcised Membrane PatchesNot SpecifiedReversible block of BK channelsIC50 ~250 pM[3]
Guinea Pig Bladder Smooth MuscleGuinea PigIsolated Tissue10-100 nMIncreased myogenic activity-[15]
Human Detrusor Smooth MuscleHumanIsolated Cells200 nMMembrane potential depolarization-[17]
Porcine Coronary Artery EndotheliumPorcineIsolated Cells100 nMInhibited current at potentials > +50 mV-[18]
Human Neuroblastoma (SH-SY5Y)HumanCell Line-Reduced cell proliferationIC50 = 5 x 10⁻⁷ M[20]

Experimental Protocols

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the primary method for studying the effects of this compound on ion channel activity at the single-cell level.

1. Cell Preparation:

  • Neurons: Neurons are typically isolated from specific brain regions (e.g., hippocampus, cerebellum) of rodents. The tissue is enzymatically dissociated (e.g., with papain or trypsin) and mechanically triturated to obtain a single-cell suspension. Cells are then plated on coated coverslips and allowed to adhere.

  • Smooth Muscle Cells: Smooth muscle cells are isolated from various tissues (e.g., aorta, bladder) by enzymatic digestion (e.g., with collagenase and elastase).

  • Endothelial Cells: Endothelial cells can be isolated from blood vessels by enzymatic treatment to detach the endothelial layer.

2. Recording Configuration:

  • Whole-Cell Recording: This configuration is used to measure the total ionic current across the entire cell membrane. A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane, and a gentle suction is applied to rupture the membrane patch, establishing electrical and diffusional continuity between the pipette and the cell interior.

  • Outside-Out Patch: This configuration is used to study the properties of single ion channels. The pipette is slowly withdrawn from the cell after establishing a whole-cell configuration, causing a small patch of membrane to detach with its extracellular face oriented outwards.

3. Solutions:

  • External Solution (Bath): Typically contains (in mM): NaCl (140), KCl (5), CaCl2 (2), MgCl2 (1), HEPES (10), and glucose (10), with the pH adjusted to 7.4.

  • Internal Solution (Pipette): Typically contains (in mM): K-gluconate or KCl (140), MgCl2 (1), EGTA (1-10), HEPES (10), and ATP (2-4), with the pH adjusted to 7.2. The concentration of free Ca2+ is controlled by the EGTA/CaCl2 ratio.

4. Data Acquisition and Analysis:

  • Currents are recorded using a patch-clamp amplifier, filtered, and digitized.

  • The effects of this compound are assessed by comparing the current amplitude and kinetics before and after application of the toxin to the bath solution.

  • For single-channel recordings, the open probability and mean open time are analyzed.

Tissue Contractility Studies

1. Tissue Preparation:

  • Smooth muscle tissues (e.g., aortic rings, bladder strips) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.

2. Measurement of Contraction:

  • One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric tension.

  • The tissue is allowed to equilibrate under a resting tension.

3. Experimental Protocol:

  • The tissue is pre-contracted with an agonist (e.g., phenylephrine for vascular smooth muscle).

  • This compound is added to the organ bath in a cumulative manner, and the changes in tension are recorded.

Visualizations

Iberiotoxin_Mechanism cluster_membrane Cell Membrane BK_channel BK Channel (α subunit) Outer Vestibule Block Physical Occlusion of Ion Pore BK_channel->Block Leads to This compound This compound This compound->BK_channel:vestibule Binds to Effect Reduced K+ Efflux Block->Effect

Caption: Mechanism of this compound action on the BK channel.

Experimental_Workflow_Patch_Clamp A Cell Isolation (e.g., Neurons, Smooth Muscle) B Establish Whole-Cell or Outside-Out Patch Clamp A->B C Record Baseline BK Channel Current B->C D Bath Application of this compound C->D E Record Post-Toxin BK Channel Current D->E F Data Analysis: Compare Currents E->F

Caption: Workflow for studying this compound effects using patch-clamp.

Iberiotoxin_Signaling_Smooth_Muscle This compound This compound BK_Channel BK Channel Blockade This compound->BK_Channel Depolarization Membrane Depolarization BK_Channel->Depolarization VGCC Voltage-Gated Ca2+ Channel Opening Depolarization->VGCC Ca_Influx Increased Intracellular [Ca2+] VGCC->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

References

Comparative Analysis of Iberiotoxin and Alternative BK Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Iberiotoxin and other common antagonists of the large-conductance calcium-activated potassium (BK) channels. It is intended for researchers, scientists, and drug development professionals working on ion channel modulation. The guide includes a summary of dose-response data, detailed experimental protocols for electrophysiological analysis, and visualizations of the experimental workflow and a relevant signaling pathway.

Introduction to this compound and BK Channels

This compound (IbTx) is a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Buthus tamulus (also known as Hottentotta tamulus).[1][2] It is a highly potent and selective blocker of high-conductance Ca²⁺-activated K⁺ channels, often referred to as BK channels or KCa1.1.[3] These channels are ubiquitously expressed and play a crucial role in regulating neuronal excitability, neurotransmitter release, and smooth muscle tone by coupling intracellular calcium levels and membrane potential to potassium efflux.[4][5] this compound acts by binding to the outer vestibule of the channel pore, thereby occluding ion flow.[2][6] Its high specificity makes it an invaluable tool for characterizing the physiological roles of BK channels.[3]

Comparative Dose-Response Data

The following table summarizes the key pharmacological characteristics of this compound and two widely used alternative BK channel blockers: Charybdotoxin and Paxilline.

FeatureThis compound (IbTx)Charybdotoxin (ChTX)Paxilline (PAX)
Type Peptide ToxinPeptide ToxinIndole Alkaloid (Mycotoxin)[7]
Source Buthus tamulus scorpion venom[8]Leiurus quinquestriatus scorpion venom[9]Penicillium paxilli fungus[7]
Binding Site External face of the channel pore[3][6]External face of the channel pore[10]Intracellular side of the channel[1]
Potency (IC₅₀ / Kᵢ) ~250 pM - 2 nM (IC₅₀)[3][8]~5.6 nM (IC₅₀ for Kv1.2), ~10 pM (Kᵢ for BK)[11][12]~10 nM - 10 µM (IC₅₀, state-dependent)[1][13]
Selectivity Highly selective for BK channels.[3][14]Blocks BK, intermediate-conductance KCa, and some Kv channels (e.g., Kv1.2, Kv1.3).[14][15]Highly selective for BK channels.[1]
Effect of β4 Subunit Confers resistance to block.[5][16]Confers resistance to block.[16]Blocks channels regardless of β4 subunit presence.[16]

Experimental Protocol: Electrophysiological Analysis of BK Channel Blockade

This protocol outlines the whole-cell patch-clamp technique for generating dose-response curves for BK channel blockers in a heterologous expression system (e.g., HEK293 cells transfected with the BK channel α-subunit).

1. Cell Preparation:

  • Culture HEK293 cells expressing the desired BK channel subunits (e.g., α-subunit alone or with accessory β subunits).

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Use a low-density plating to facilitate the isolation of single cells for recording.

2. Solutions and Reagents:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH. Free Ca²⁺ concentration can be buffered to a desired level (e.g., 300 nM) by adding an appropriate amount of CaCl₂.[17]

  • Toxin Stock Solutions: Prepare high-concentration stock solutions of this compound, Charybdotoxin, or Paxilline in the appropriate solvent (typically water or DMSO). Store at -20°C.[8]

  • Working Solutions: On the day of the experiment, prepare a series of dilutions of the blocker in the external solution to achieve the final desired concentrations for the dose-response curve.

3. Electrophysiological Recording (Whole-Cell Patch-Clamp):

  • Place a coverslip with cells into the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Rupture the cell membrane patch under the pipette tip with gentle suction to establish the whole-cell configuration, allowing electrical access to the entire cell membrane.

  • Clamp the membrane potential at a holding potential where BK channels are typically closed (e.g., -80 mV).[17]

  • Elicit BK currents by applying depolarizing voltage steps (e.g., to +100 mV).[17]

4. Data Acquisition for Dose-Response Curve:

  • Establish a stable baseline recording of the BK current in the control external solution.

  • Perfuse the cell with the first concentration of the blocker until the inhibitory effect reaches a steady state.

  • Record the remaining current at the same depolarizing voltage step.

  • Wash out the blocker with the control external solution to ensure reversibility of the effect.

  • Repeat the application and washout steps for each concentration of the blocker, typically in increasing order.

  • Measure the peak current amplitude at each concentration.

5. Data Analysis:

  • Calculate the fractional block for each concentration: Fractional Block = 1 - (Current_with_blocker / Current_control).

  • Plot the fractional block against the logarithm of the blocker concentration.

  • Fit the data to the Hill equation to determine the IC₅₀ (the concentration at which 50% of the current is inhibited) and the Hill coefficient.

Visualizations

Below are diagrams illustrating the experimental workflow and a simplified signaling pathway involving BK channels.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (HEK293 with BK channels) patch Establish Whole-Cell Patch-Clamp cell_culture->patch solution_prep Prepare Solutions (Internal, External, Toxin) solution_prep->patch baseline Record Baseline Current patch->baseline apply_toxin Apply Toxin (Concentration 1...n) baseline->apply_toxin record_block Record Blocked Current apply_toxin->record_block washout Washout record_block->washout measure Measure Peak Currents record_block->measure washout->apply_toxin Next Conc. plot Plot Dose-Response Curve measure->plot fit Fit to Hill Equation (Determine IC50) plot->fit

Caption: Experimental workflow for generating a dose-response curve using patch-clamp electrophysiology.

G cluster_membrane Cellular Membrane cluster_signals VDCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VDCC->Ca_influx PLC PLC IP3R IP3 Receptor (on ER) PLC->IP3R Ca_release Ca2+ Release from ER IP3R->Ca_release BK_channel BK Channel K_efflux K+ Efflux BK_channel->K_efflux Depolarization Membrane Depolarization Depolarization->VDCC Activates Depolarization->BK_channel Activate Agonist Agonist Binding Agonist->PLC Intra_Ca ↑ Intracellular [Ca2+] Ca_influx->Intra_Ca Ca_release->Intra_Ca Intra_Ca->BK_channel Activate Hyperpolarization Hyperpolarization & Negative Feedback K_efflux->Hyperpolarization This compound This compound This compound->BK_channel Blocks

Caption: Signaling pathway showing BK channel activation and its inhibition by this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Iberiotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent neurotoxins like Iberiotoxin is paramount. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, safeguarding both laboratory personnel and the environment. The following procedures are based on established safety protocols for handling highly toxic peptide toxins.

Immediate Safety and Handling Precautions

This compound is a potent neurotoxin that is fatal if swallowed, inhaled, or in contact with skin.[1][2] Strict adherence to safety protocols is mandatory when handling this substance.

Personal Protective Equipment (PPE):

Before handling this compound in any form (lyophilized powder or solution), it is crucial to be outfitted with the appropriate personal protective equipment.

Protective EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents dermal absorption, which can be fatal.[1][2]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Lab Coat Standard laboratory coatProvides a barrier against contamination of personal clothing.
Respiratory Protection Use in a chemical fume hoodAvoids inhalation of the toxin, which can be fatal.[2]

Step-by-Step Disposal Protocol for this compound Waste

The primary methods for rendering this compound waste non-hazardous involve chemical inactivation. The choice of method will depend on the nature of the waste (liquid or solid).

1. Liquid Waste Disposal (e.g., buffer solutions, cell culture media):

  • Chemical Inactivation: Treat liquid waste containing this compound with a final concentration of at least 10% household bleach (sodium hypochlorite solution) and allow for a contact time of at least 30 minutes.[3] For other peptide toxins, a 6% sodium hypochlorite solution has been shown to be effective.[4][5]

  • pH Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0.

  • Disposal: Once neutralized, the inactivated solution can be poured down the drain with copious amounts of water, in accordance with local regulations.

2. Solid Waste Disposal (e.g., contaminated pipette tips, tubes, gloves):

  • Segregation: All solid waste that has come into contact with this compound must be segregated from regular laboratory trash.

  • Decontamination: Whenever possible, surfaces of contaminated items should be wiped down with a 10% bleach solution.

  • Packaging: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container. The container should be marked as "Hazardous Waste: Contains this compound."

  • Institutional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[6][7] Do not dispose of this waste in the regular trash.

3. Disposal of Unused or Expired this compound:

  • Original Container: Keep the unused or expired this compound in its original, labeled container.

  • Hazardous Waste: This is considered hazardous chemical waste. Do not attempt to open or dilute it.

  • EHS Disposal: Contact your institution's EHS department for guidance on the proper disposal of the concentrated toxin.[6][7]

Spill Management

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate: Alert others in the immediate area and evacuate the contaminated space.

  • Restrict Access: Prevent entry to the spill area.

  • Inform Supervisor and EHS: Notify your laboratory supervisor and your institution's Environmental Health and Safety department immediately.

  • Cleanup: Only trained personnel with appropriate PPE should perform the cleanup. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and the area decontaminated with a 10% bleach solution. All cleanup materials must be disposed of as hazardous solid waste.

Experimental Protocol for Inactivation

Objective: To chemically inactivate this compound in a liquid waste solution.

Materials:

  • Liquid waste containing this compound

  • Household bleach (sodium hypochlorite solution, typically 5-6%)

  • pH meter or pH strips

  • Sodium bisulfite or sodium thiosulfate (for neutralization)

  • Appropriate PPE (gloves, eye protection, lab coat)

Procedure:

  • Working in a chemical fume hood, add a sufficient volume of household bleach to the liquid waste to achieve a final concentration of at least 10%.

  • Stir the solution gently to ensure thorough mixing.

  • Allow the solution to stand for a minimum of 30 minutes to ensure complete inactivation of the toxin.

  • After the 30-minute contact time, check the pH of the solution. It will likely be basic due to the bleach.

  • Neutralize the solution by adding a reducing agent such as sodium bisulfite or sodium thiosulfate until the pH is between 6.0 and 8.0.

  • Once neutralized, the solution can be disposed of down the drain with a large volume of water, as per institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Iberiotoxin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Waste Type Assessment cluster_liquid_disposal Liquid Waste Disposal Path cluster_solid_disposal Solid Waste Disposal Path Waste This compound Contaminated Material Decision Liquid or Solid Waste? Waste->Decision Chem_Inactivation Chemical Inactivation (e.g., 10% Bleach, 30 min) Decision->Chem_Inactivation Liquid Segregate Segregate as Hazardous Waste Decision->Segregate Solid Neutralize Neutralize pH (6.0-8.0) Chem_Inactivation->Neutralize Drain_Disposal Dispose Down Drain with Copious Water Neutralize->Drain_Disposal Package Package in Labeled, Leak-Proof Container Segregate->Package EHS_Pickup Arrange for EHS Pickup Package->EHS_Pickup

Caption: Decision workflow for the proper disposal of this compound-contaminated materials.

References

Comprehensive Safety Protocol for Handling Iberiotoxin

Author: BenchChem Technical Support Team. Date: November 2025

Iberiotoxin, a potent neurotoxin isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), is a highly selective blocker of large-conductance calcium-activated potassium (BK) channels.[1][2] Due to its extreme toxicity, stringent safety measures are imperative when handling this compound in a laboratory setting. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining operational procedures, personal protective equipment requirements, and disposal plans to ensure personnel safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. Exposure through ingestion, skin contact, or inhalation can be fatal.[3][4] A summary of its hazard classifications according to the Globally Harmonized System (GHS) is provided below.

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 1 / 2H300: Fatal if swallowedDanger
Acute Toxicity, DermalCategory 1 / 2H310: Fatal in contact with skinDanger
Acute Toxicity, InhalationCategory 1 / 2H330: Fatal if inhaledDanger
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic lifeWarning
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effectsWarning

Data compiled from multiple Safety Data Sheets.[3][4][5]

Operational Plan: Personal Protective Equipment and Handling

A risk assessment must be conducted before any work with this compound begins. Consistent use of appropriate Personal Protective Equipment (PPE) is critical to minimize the risk of exposure to this neurotoxin.[6][7]

Required Personal Protective Equipment (PPE)

Based on the high acute toxicity of this compound, the following PPE is mandatory:

  • Hand Protection: Double gloving is required.[8] Use chemically resistant gloves (e.g., nitrile) as the inner layer and a second pair of nitrile or latex gloves as the outer layer. Gloves should be inspected for tears or holes before use and changed immediately if contamination is suspected.[8]

  • Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required.[8][9] When working outside of a chemical fume hood, a face shield must be worn in addition to safety glasses or goggles to protect against splashes.[4][8]

  • Respiratory Protection: All work with powdered (lyophilized) this compound or procedures that may generate aerosols (e.g., vortexing, sonicating, pipetting) must be conducted in a certified chemical fume hood or a biological safety cabinet.[8] If a fume hood is not available, a powered air-purifying respirator (PAPR) or a full-face respirator with P3/HEPA cartridges is required.[4]

  • Body Protection: A dedicated, buttoned lab coat is required.[8] Disposable gowns are recommended to be worn over the lab coat for added protection. Lab coats used for toxin work should not be worn outside of the laboratory.[8]

Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for safe handling.

  • Preparation and Area Designation:

    • Designate a specific area within a certified chemical fume hood for all this compound handling.

    • Cover the work surface with absorbent, plastic-backed pads.

    • Ensure an eyewash station and safety shower are immediately accessible.

    • Prepare a fresh decontamination solution (e.g., 10% bleach) and have a toxin spill kit ready.

  • Handling Lyophilized Toxin:

    • If weighing the lyophilized powder is necessary, this must be performed inside a chemical fume hood on an analytical balance.[8]

    • To avoid generating dust, purchase the toxin in pre-weighed amounts whenever possible.

    • When opening vials, especially glass ampules, use caution to prevent cuts and aerosol generation.[8]

  • Reconstitution and Aliquoting:

    • Reconstitute the toxin by slowly adding the solvent to the vial using a micropipette with aerosol-resistant tips.[8] Do not squirt the solvent directly onto the powder.

    • Mix by gentle swirling or by slowly pipetting up and down. Avoid vortexing or sonication, which can create aerosols.

    • Prepare single-use aliquots to minimize freeze-thaw cycles and repeated handling of the stock solution.

  • Experimental Use:

    • All procedures involving the handling of this compound solutions must be performed within the designated fume hood.

    • Use aerosol-resistant pipette tips for all transfers.[8]

    • Keep all containers of this compound sealed when not in immediate use.

Emergency Procedures and First Aid

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with soap and water. Remove all contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[5][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water.[5] Seek immediate medical attention.

For all exposures, provide the Safety Data Sheet (SDS) to the responding medical personnel.

Decontamination and Disposal Plan

All materials and surfaces contaminated with this compound must be decontaminated before disposal. Toxins must never be disposed of without prior inactivation.[8]

Decontamination of Surfaces and Equipment
  • At the end of each work session, thoroughly decontaminate the designated work area and any equipment used.

  • Wipe surfaces with a freshly prepared 10% bleach solution (a 1:10 dilution of household bleach, resulting in >0.5% sodium hypochlorite) and allow a contact time of at least 30 minutes.[11]

  • Follow the bleach treatment with a wipe-down using 70% ethanol or sterile water to remove corrosive bleach residue.

  • Non-disposable equipment should be fully immersed in the 10% bleach solution for at least 30 minutes before being washed.

Inactivation and Disposal of Waste
  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Before disposal, inactivate the toxin by adding bleach to achieve a final concentration of 10% and letting it stand for a minimum of 30 minutes. The decontaminated liquid can then be disposed of according to institutional guidelines, which may include sewer disposal.[11]

  • Solid Waste: All contaminated solid waste (e.g., pipette tips, gloves, absorbent pads, vials, gowns) must be collected in a designated biohazard waste container.[8][12]

    • Autoclaving: The preferred method for solid waste is autoclaving at 121°C for at least 60 minutes.[11][12] Collect waste in an autoclave-safe bag.

    • Chemical Inactivation: If autoclaving is not possible, solid waste should be soaked in a 10% bleach solution for at least 4 hours before being placed in the biohazard waste stream.[11]

  • Sharps: All contaminated sharps (needles, scalpels, glass ampules) must be placed directly into an approved, puncture-proof sharps container.[12] The container should be decontaminated externally and disposed of through the institution's hazardous waste program.

The following diagram illustrates the standard workflow for safely handling and disposing of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。